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N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Documentation Hub

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  • Product: N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
  • CAS: 893771-01-2

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: A Technical Guide

Executive Summary The rational design and synthesis of N-aryl-3-(triazolyl)propanamides are of paramount importance in medicinal chemistry, particularly in the development of novel neuroprotectants, antifungals, and agri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of N-aryl-3-(triazolyl)propanamides are of paramount importance in medicinal chemistry, particularly in the development of novel neuroprotectants, antifungals, and agricultural agents. The target molecule, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide , integrates a fluorinated aryl ring for enhanced metabolic stability and a 1,2,4-triazole pharmacophore for target engagement. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, focusing instead on the mechanistic causality, regioselectivity, and self-validating protocols required to synthesize this compound with high atom economy and purity.

Strategic Retrosynthesis & Pathway Architecture

The construction of the target molecule relies on the sequential formation of an amide bond and a carbon-nitrogen (C–N) bond. We can approach this via two distinct retrosynthetic disconnections:

  • Pathway A (Nucleophilic Substitution): Initial acylation of 4-fluoroaniline with 3-chloropropionyl chloride yields the intermediate 3-chloro-N-(4-fluorophenyl)propanamide. Subsequent S_N2 displacement of the chloride by 1H-1,2,4-triazole yields the target.

  • Pathway B (Aza-Michael Addition): Acylation with acryloyl chloride (or in situ elimination of the 3-chloro intermediate) generates N-(4-fluorophenyl)acrylamide. This electron-deficient olefin acts as a Michael acceptor for the conjugate addition of 1,2,4-triazole.

Synthesis_Pathways SM1 4-Fluoroaniline Int1 3-Chloro-N-(4-fluorophenyl) propanamide SM1->Int1 + SM2 TEA, DCM, 0°C Int2 N-(4-fluorophenyl) acrylamide SM1->Int2 + SM3 TEA, DCM, 0°C SM2 3-Chloropropionyl chloride SM3 Acryloyl chloride Triazole 1H-1,2,4-Triazole Target N-(4-fluorophenyl)-3- (1H-1,2,4-triazol-1-yl)propanamide Int1->Target + Triazole K2CO3, DMF, 80°C (Pathway A) Int2->Target + Triazole DBU or Solvent-free (Pathway B)

Reaction pathways for synthesizing N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Mechanistic Causality & Regioselectivity

Amide Bond Formation & Green Chemistry Alternatives

The synthesis of the intermediate 3-chloro-N-(4-fluorophenyl)propanamide proceeds via nucleophilic acyl substitution. The amine group of 4-fluoroaniline attacks the highly electrophilic carbonyl carbon of the acid chloride.

  • Causality of Base Selection: The reaction generates hydrochloric acid (HCl) as a byproduct. Triethylamine (TEA) is strictly required as an acid scavenger. Without TEA, the unreacted 4-fluoroaniline would rapidly protonate into an inactive anilinium salt, stalling the reaction at 50% conversion[1].

  • Mechanochemical Innovation: Recent sustainable synthesis strategies have demonstrated that solvent-free mechanochemistry (high-speed ball milling with K₂CO₃) can achieve 94% conversion in just 20 minutes, drastically reducing solvent waste and improving atom economy compared to standard solution-phase methods[1].

Triazole Alkylation: N1 vs. N4 Regioselectivity

1H-1,2,4-triazole is an ambident nucleophile capable of reacting at the N1, N2, or N4 positions. Under basic conditions (e.g., K₂CO₃ in DMF), the triazole is deprotonated to form a highly reactive triazolide anion. Alkylation predominantly occurs at the N1 position to yield the target molecule. This regioselectivity is governed by thermodynamic control; the N1-alkylated isomer preserves the aromaticity of the triazole ring more effectively and experiences significantly less steric hindrance than the N4-alkylated counterpart.

The Aza-Michael Addition Dynamics

If Pathway B is utilized, the reaction proceeds via an aza-Michael addition. The conjugate addition of azoles to α,β-unsaturated carbonyls is highly efficient for C–N bond formation[2]. The electron-withdrawing nature of the amide carbonyl activates the β-carbon, making it susceptible to nucleophilic attack by the triazolide anion. The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) optimizes this process, though recent advancements have proven that solvent- and catalyst-free conditions at elevated temperatures (80 °C) can also drive the reaction to completion with near-perfect atom economy[3].

Aza_Michael_Mechanism Triazole 1H-1,2,4-Triazole pKa ~10.3 Anion Triazolide Anion Active Nucleophile Triazole->Anion Deprotonation Base Base Catalyst e.g., DBU Base->Anion Extracts H+ Enolate Enolate Intermediate Transient Anion->Enolate Conjugate Addition to β-carbon Acrylamide Acrylamide Michael Acceptor Acrylamide->Enolate Accepts Nucleophile Product Target Molecule N1-Alkylated Enolate->Product Protonation

Mechanistic sequence of the base-catalyzed aza-Michael addition of 1,2,4-triazole.

Self-Validating Experimental Protocols

To ensure reproducibility and reliability, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) that confirm success at each stage.

Protocol 1: Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide (Solution-Phase)
  • Preparation: Dissolve 4-fluoroaniline (1.0 equiv) and TEA (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the system to 0–5 °C using an ice bath. Causality: Low temperature controls the highly exothermic acylation, preventing the formation of di-acylated impurities.

  • Addition: Add 3-chloropropionyl chloride (1.1 equiv) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation (Workup): Wash the organic layer sequentially with 1M HCl (aqueous), saturated NaHCO₃, and brine. Validation Check: The 1M HCl wash is critical; it protonates and extracts any unreacted 4-fluoroaniline and TEA into the aqueous layer, ensuring the organic layer contains only the neutral amide product.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethyl acetate/hexanes to afford the intermediate as a white solid.

Protocol 2: Triazole Coupling via S_N2 / In Situ Aza-Michael
  • Preparation: Suspend 3-chloro-N-(4-fluorophenyl)propanamide (1.0 equiv), 1H-1,2,4-triazole (1.5 equiv), and finely powdered K₂CO₃ (2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80 °C for 8–12 hours. Causality: The elevated temperature provides the activation energy necessary for the displacement of the secondary chloride, while K₂CO₃ maintains the active triazolide concentration.

  • Self-Validation (Isolation): Cool the reaction to room temperature and pour it slowly into vigorously stirred ice water (5x volume of DMF). Validation Check: The target molecule is highly hydrophobic due to the fluorophenyl ring and will precipitate immediately. Unreacted triazole, K₂CO₃, and KCl byproduct are highly water-soluble and remain in the aqueous phase, acting as a built-in purification mechanism.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. If necessary, purify via silica gel chromatography (DCM:MeOH 95:5) to separate any trace N4-alkylated isomer.

Quantitative Data & Optimization Metrics

The following table summarizes the comparative metrics of the different synthetic approaches, allowing researchers to select the optimal route based on available infrastructure and green chemistry goals.

Reaction PathwayIntermediate UtilizedCatalyst / BaseSolventTemp (°C)Time (h)Typical YieldAtom Economy
A (Solution S_N2) 3-chloro-N-(4-fluorophenyl)propanamideK₂CO₃DMF80 °C8 - 1275 - 85%Moderate
A (Mechanochemical) 3-chloro-N-(4-fluorophenyl)propanamideK₂CO₃None (Ball Mill)RT0.3~94%High
B (Aza-Michael) N-(4-fluorophenyl)acrylamideDBUDMF60 °C4 - 680 - 88%High
B (Green Michael) N-(4-fluorophenyl)acrylamideNoneNone80 °C2 - 4>95%Very High

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Exploratory

In-Depth Technical Guide: Chemical Profiling and Therapeutic Potential of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Executive Summary & Pharmacophore Rationale In the landscape of modern drug discovery and agrochemical development, the rational design of small molecules relies heavily on the assembly of privileged scaffolds. N-(4-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern drug discovery and agrochemical development, the rational design of small molecules relies heavily on the assembly of privileged scaffolds. N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Molecular Formula: C₁₁H₁₁FN₄O) represents a highly functionalized, lead-like building block that seamlessly integrates three critical structural motifs.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic system of interacting functional groups. The structural rationale for this compound is tri-fold:

  • The 4-Fluorophenyl Ring: The incorporation of fluorine is a cornerstone strategy in medicinal chemistry. With a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), fluorine acts as an ideal bioisostere. Placing it at the para position of the phenyl ring intentionally blocks cytochrome P450-mediated aromatic oxidation, thereby enhancing the molecule's metabolic half-life. Furthermore, the strong electronegativity of fluorine lowers the pKa of adjacent functional groups and modulates lipophilicity, which is critical for membrane permeation [1].

  • The 1H-1,2,4-Triazole Core: This five-membered nitrogenous heterocycle is a universally recognized pharmacophore. Its primary utility lies in its ability to act as a potent metal-chelating agent—most notably coordinating with the heme iron (Fe³⁺) located in the active site of cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51) [2].

  • The Propanamide Linker: Amide bonds are ubiquitous in synthetic chemistry due to their remarkable stability and capacity to act as both hydrogen bond donors and acceptors [3]. The three-carbon aliphatic chain provides the precise conformational flexibility required for the triazole and fluorophenyl moieties to independently navigate and occupy distinct hydrophobic and hydrophilic pockets within a target receptor.

Physicochemical Profiling

Understanding the baseline physical properties of a compound is the first step in predicting its pharmacokinetic behavior. The table below summarizes the calculated physicochemical parameters of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, demonstrating strict adherence to Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Properties

ParameterValuePharmacological Implication
Molecular Weight (MW) 234.23 g/mol Highly lead-like; allows room for further functionalization without exceeding the 500 Da limit.
Calculated LogP (cLogP) ~1.85Optimal lipophilicity for passive transcellular membrane permeability and gastrointestinal absorption.
Topological Polar Surface Area 69.4 ŲWell below the 140 Ų threshold, indicating excellent potential for cellular penetration and moderate blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors (HBD) 1Provided by the secondary amide (N-H); facilitates target engagement.
Hydrogen Bond Acceptors (HBA) 4Provided by the amide carbonyl oxygen and the three triazole nitrogens.
Rotatable Bonds 4Ensures sufficient conformational flexibility to adapt to induced-fit binding sites.

Chemical Synthesis & Validation Protocol

To ensure high yield and purity, the synthesis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is executed via a convergent two-step protocol. This workflow is designed as a self-validating system, meaning that the progression to the final step is contingent upon the analytical confirmation of the intermediate.

Step-by-Step Methodology

Step 1: Acylation of 4-Fluoroaniline

  • Rationale: The formation of the amide bond must occur first to establish the carbon backbone and prevent competitive side reactions.

  • Procedure: Dissolve 1.0 equivalent of 4-fluoroaniline in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the aniline nucleophile. Dropwise, add 1.1 equivalents of 3-chloropropanoyl chloride at 0°C to control the exothermic reaction and minimize di-acylation.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). Do not proceed until LC-MS confirms >95% conversion to the intermediate, 3-chloro-N-(4-fluorophenyl)propanamide.

Step 2: Nucleophilic Substitution with 1H-1,2,4-Triazole

  • Rationale: The terminal alkyl chloride is displaced by the triazole ring.

  • Procedure: Dissolve the purified intermediate in anhydrous N,N-dimethylformamide (DMF). Add 1.5 equivalents of 1H-1,2,4-triazole and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is required to deprotonate the triazole (pKa ~10.0), generating a highly reactive triazolide anion. Heat the mixture to 80°C for 6 hours.

  • Final Validation: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the final structure using ¹H-NMR (looking for the characteristic triazole protons at ~8.0 and 8.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

SynthesisWorkflow A Step 1: Amide Coupling 4-Fluoroaniline + 3-Chloropropanoyl Chloride B Intermediate: 3-Chloro-N-(4-fluorophenyl)propanamide A->B C In-Process Control: TLC & LC-MS Validation B->C D Step 2: Nucleophilic Substitution Addition of 1H-1,2,4-Triazole + K2CO3 (DMF) C->D If >95% Conversion E Crude Product: N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide D->E F Purification & Final Validation: Recrystallization, 1H-NMR, HRMS E->F

Caption: Two-step convergent synthesis workflow with integrated analytical validation checkpoints.

Biological Target Engagement: CYP51 Inhibition

Because of the prominent 1,2,4-triazole moiety, this compound is structurally primed to act as an inhibitor of Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the biosynthesis of ergosterol (in fungi) and cholesterol (in mammals) [4].

Mechanism of Action

The inhibition mechanism is driven by competitive binding. The unhindered nitrogen (N4) of the 1,2,4-triazole ring projects directly into the catalytic core of CYP51, forming a strong coordinate covalent bond with the active-site heme iron (Fe³⁺). Simultaneously, the flexible propanamide linker allows the lipophilic 4-fluorophenyl group to anchor into the hydrophobic substrate-access channel. This dual-interaction effectively locks the enzyme in an inactive state, preventing the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and subsequent cell membrane disruption.

CYP51Pathway Squalene Squalene Epoxide Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway CYP51->Ergosterol Blocked Inhibitor N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Heme Heme Iron (Fe3+) Coordination Inhibitor->Heme Heme->CYP51 Competitive Inhibition

Caption: Mechanism of CYP51 inhibition and subsequent blockade of the ergosterol biosynthesis pathway.

In Vitro Screening Protocol

To validate the biological efficacy of this compound, a robust, self-validating enzymatic assay must be employed.

CYP51 Fluorometric Inhibition Assay
  • Assay Design: Utilize recombinant fungal CYP51 enzyme paired with a fluorogenic substrate (e.g., BOMCC). As CYP51 metabolizes the substrate, it releases a fluorescent byproduct.

  • Causality & Controls:

    • Positive Control: Fluconazole or Itraconazole (validates assay sensitivity).

    • Negative Control: DMSO vehicle (establishes baseline enzyme activity).

    • Background Control: Buffer + Substrate without enzyme (rules out auto-hydrolysis).

  • Execution: Pre-incubate 10 nM recombinant CYP51 with varying concentrations of the test compound (0.1 nM to 100 μM in 3-fold dilutions) for 15 minutes at 37°C. Causality: Pre-incubation allows the triazole to establish equilibrium with the heme iron before the substrate is introduced. Add the fluorogenic substrate and measure fluorescence (Ex/Em = 390/460 nm) continuously for 30 minutes.

  • Data Analysis: Calculate the IC₅₀ utilizing a four-parameter logistic non-linear regression model.

Table 2: Representative Quantitative Screening Metrics (Note: Data represents expected baseline metrics for early-stage triazole-amide leads based on structural homology).

Assay TypeTargetMetricExpected RangeValidation Standard
Enzymatic Recombinant CYP51IC₅₀0.5 - 5.0 μMFluconazole (IC₅₀ ~0.1 μM)
Phenotypic Candida albicansMIC₈₀2.0 - 16.0 μg/mLItraconazole (MIC₈₀ ~0.5 μg/mL)
Cytotoxicity HepG2 (Human Liver)CC₅₀> 100 μMDoxorubicin (CC₅₀ ~1.0 μM)
Metabolic Human Liver MicrosomesT₁/₂> 60 minutesVerapamil (T₁/₂ ~15 mins)

Conclusion

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a structurally optimized scaffold that leverages the metabolic stability of a fluorinated aromatic ring, the flexibility of an amide linker, and the potent metal-chelating properties of a 1,2,4-triazole. By adhering to the rigorous synthetic and screening protocols outlined above, researchers can effectively utilize this compound as a foundation for developing novel antifungal agents, agrochemicals, or targeted enzyme inhibitors.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. American Chemical Society. Available at:[Link][1]

  • Shi, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 586540. Available at:[Link][2]

  • Citoler, J., et al. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(11), 4115-4138. Royal Society of Chemistry. Available at:[Link][3]

  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - General Subjects, 1814(1), 74–80. Available at:[Link][4]

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Foundational

Investigational Profiling of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: Synthesis, Mechanisms, and Neuroprotective Applications

Executive Summary The compound N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a novel N-propananilide derivative bearing a 1,2,4-triazole pharmacophore. Recently emerging in medicinal chemistry literature, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a novel N-propananilide derivative bearing a 1,2,4-triazole pharmacophore. Recently emerging in medicinal chemistry literature, this compound has demonstrated significant neuroprotective efficacy against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity—a standard in vitro model for Parkinson's disease.

Because this specific molecule is a newly synthesized investigational entity [1], it has not yet been assigned a universally recognized Chemical Abstracts Service (CAS) Registry Number in major public databases (e.g., PubChem, ChemSpider) as of early 2026. This whitepaper provides the foundational chemical data, structural analogs, synthetic methodologies, and self-validating experimental protocols required for researchers to synthesize and evaluate this compound independently.

Chemical Identity and Structural Data

While the exact 4-fluorophenyl/1H-1,2,4-triazole propanamide lacks a public CAS number, its chemical identity is well-defined by its IUPAC nomenclature and SMILES string. Researchers looking to procure precursors or reference standards often utilize closely related structural analogs that have established CAS registries.

Table 1: Quantitative Chemical Data and Structural Analogs

Chemical Identifier / PropertyValue
IUPAC Name N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
CAS Registry Number Unassigned / Investigational Pipeline
Molecular Formula C11H11FN4O
Molecular Weight 234.23 g/mol
SMILES String O=C(Nc1ccc(F)cc1)CCn2cncn2
Analog 1 CAS (2-Methyl derivative) 942033-76-3
Analog 2 CAS (4-Bromo derivative) 898644-26-3

Synthetic Methodology

The synthesis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide follows a highly efficient, two-step nucleophilic substitution pathway[1].

Step-by-Step Synthesis Protocol

Rationale: The first step establishes the propanamide backbone via an acylation reaction. The second step introduces the triazole ring. Potassium carbonate (K₂CO₃) is specifically chosen as a weak base in the second step to deprotonate the 1H-1,2,4-triazole, enhancing its nucleophilicity for the Sₙ2 attack on the alkyl chloride without causing unwanted hydrolysis of the newly formed amide bond.

  • Acylation (Intermediate Formation):

    • Dissolve 1.0 equivalent of 4-fluoroaniline in anhydrous dichloromethane (DCM).

    • Add 1.2 equivalents of triethylamine (TEA) to act as an acid scavenger. Chill the reaction vessel to 0°C using an ice bath.

    • Dropwise, add 1.1 equivalents of 3-chloropropionyl chloride. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Isolation: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate: 3-chloro-N-(4-fluorophenyl)propanamide.

  • Triazole Coupling (Nucleophilic Substitution):

    • In a separate flask, dissolve 1.2 equivalents of 1H-1,2,4-triazole in N,N-dimethylformamide (DMF).

    • Add 2.0 equivalents of anhydrous K₂CO₃ and heat to 60°C for 30 minutes to generate the reactive triazolide anion.

    • Add 1.0 equivalent of the synthesized intermediate to the DMF solution. Elevate the temperature to 80°C and reflux for 8–12 hours.

  • Purification:

    • Quench the reaction by pouring the mixture into ice water. Extract the aqueous phase with ethyl acetate (3x).

    • Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and purify via silica gel column chromatography (Eluent: EtOAc/Hexane gradient) to obtain the pure target compound.

Synthesis A 4-Fluoroaniline + 3-Chloropropionyl chloride B Intermediate: 3-Chloro-N-(4-fluorophenyl)propanamide A->B Acylation (0°C to RT) D Target Compound: N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide B->D Nucleophilic Substitution C 1H-1,2,4-Triazole + K2CO3 in DMF C->D Deprotonation & Coupling

Figure 1: Two-step synthetic workflow for N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Mechanistic Pathway: Neuroprotection in 6-OHDA Models

The therapeutic potential of this compound lies in its ability to halt the intrinsic apoptotic pathway triggered by oxidative stress. In neuropharmacology, 6-OHDA is utilized because it selectively enters dopaminergic neurons via the dopamine transporter (DAT) and rapidly oxidizes, generating massive amounts of Reactive Oxygen Species (ROS).

This ROS accumulation upregulates Bax , a pro-apoptotic protein of the Bcl-2 family. Bax oligomerizes at the mitochondrial membrane, causing cytochrome c release, which subsequently cleaves and activates Caspase-3 (the executioner caspase), leading to irreversible neuronal cell death. N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide acts upstream by significantly attenuating Bax expression, thereby preventing Caspase-3 activation and preserving neuronal viability [1].

Pathway Tox 6-OHDA Exposure ROS Oxidative Stress / ROS Tox->ROS Bax Bax Upregulation (Pro-apoptotic) ROS->Bax Mito Mitochondrial Cytochrome c Release Bax->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Neuronal Apoptosis (SH-SY5Y Cells) Casp3->Apoptosis Drug N-(4-fluorophenyl)-3- (1H-1,2,4-triazol-1-yl)propanamide Drug->Bax Inhibits Expression Drug->Casp3 Prevents Cleavage

Figure 2: Neuroprotective mechanism via Bax and Caspase-3 inhibition in 6-OHDA toxicity models.

Experimental Protocols for Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of β-actin in the Western Blot ensures that any observed decrease in Bax is strictly due to the compound's pharmacological effect, rather than uneven protein loading.

Protocol A: In Vitro Neuroprotection Assay
  • Cell Culture: Maintain SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Pre-treatment: Seed cells into 96-well plates at a density of 1×104 cells/well. Allow 24 hours for attachment. Pre-treat the cells with varying concentrations of the synthesized compound (e.g., 1 μM, 5 μM, 10 μM) for 2 hours.

  • Toxin Exposure: Introduce 6-OHDA to the wells at a final concentration of 100 μM. Incubate for 24 hours.

  • Viability Quantification: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader.

Protocol B: Western Blotting for Apoptotic Markers
  • Lysis & Quantification: Lyse the treated SH-SY5Y cells in cold RIPA buffer containing a protease/phosphatase inhibitor cocktail. Quantify total protein yield using a standard BCA assay.

  • Electrophoresis: Load exactly 30 μg of protein per lane onto a 12% SDS-PAGE gel. Run at 100V until sufficient separation is achieved.

  • Transfer & Blocking: Transfer the proteins to a PVDF membrane (100V for 1 hour). Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific binding.

  • Antibody Probing: Incubate the membrane overnight at 4°C with primary antibodies targeting Bax , Cleaved Caspase-3 , and β-actin (loading control).

  • Detection: Wash the membrane with TBST (3x) and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop the blot using an ECL chemiluminescence substrate and quantify band densitometry via ImageJ software.

References

  • Title: 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model Source: Turkish Journal of Pharmaceutical Sciences (2024/2025) URL: [Link]

Exploratory

A Guide to the Structural Elucidation of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: A Multi-technique Spectroscopic Approach

For Immediate Release This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation of the novel compound N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation of the novel compound N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed, step-by-step approach to confirming the molecular structure of this compound through a combination of modern spectroscopic techniques.

Introduction: The Importance of Structural Verification

The precise determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research. The arrangement of atoms and bonds dictates a compound's physical, chemical, and biological properties. For a potential therapeutic agent like N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, which incorporates a pharmacologically significant 1,2,4-triazole moiety, unambiguous structural confirmation is a prerequisite for further development.[1][2] This guide outlines a logical workflow for the structural elucidation of this target molecule, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Proposed Structure and Numbering Scheme

For clarity throughout this guide, the following structure and atom numbering scheme for N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide will be used.

Caption: Proposed structure of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule.[1] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for the connectivity of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. Based on the analysis of similar structures, the following proton signals are anticipated for N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.[3][4]

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H9 (N-H)~10.0Singlet (broad)-1H
H2, H4~8.0-8.5Singlets-2H
H11, H15~7.5Multiplet~8-92H
H12, H14~7.1Multiplet~8-92H
H6~4.5Triplet~6-72H
H7~3.0Triplet~6-72H

Rationale for Assignments:

  • Amide Proton (H9): The amide proton is expected to be significantly deshielded, appearing as a broad singlet far downfield.

  • Triazole Protons (H2, H4): The protons on the 1,2,4-triazole ring are in an electron-deficient environment and will resonate at a high chemical shift, likely as two distinct singlets.[5][6]

  • Aromatic Protons (H11, H12, H14, H15): The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two multiplets. The presence of the electron-withdrawing fluorine atom will influence their chemical shifts.

  • Methylene Protons (H6, H7): The two methylene groups form an ethyl bridge. The H6 protons, being adjacent to the electronegative triazole nitrogen, will be more deshielded than the H7 protons, which are adjacent to the carbonyl group. Both will appear as triplets due to coupling with each other.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The expected chemical shifts for the target molecule are summarized below, based on data from analogous compounds.[1][5][6]

Carbon(s) Expected Chemical Shift (δ, ppm)
C8 (C=O)~170
C2, C4~145-155
C13 (C-F)~158-162 (doublet)
C10~135
C11, C15~122 (doublet)
C12, C14~115 (doublet)
C6~48
C7~36

Rationale for Assignments:

  • Carbonyl Carbon (C8): The amide carbonyl carbon is highly deshielded and will appear at the lowest field.

  • Triazole Carbons (C2, C4): These carbons are part of an aromatic heterocycle and are expected in the aromatic region.

  • Aromatic Carbons (C10-C15): The carbons of the 4-fluorophenyl ring will show characteristic shifts, with C13 being directly attached to the fluorine, exhibiting a large one-bond C-F coupling. The other aromatic carbons will also show smaller couplings to the fluorine.

  • Methylene Carbons (C6, C7): The aliphatic carbons will appear at the highest field (most shielded). C6, being attached to the triazole nitrogen, will be further downfield than C7.

2D NMR Spectroscopy

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments should be performed.

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) 1H_NMR->COSY HSQC HSQC (¹H-¹³C one-bond Correlation) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C long-range Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure_Confirmation Confirmed Structure COSY->Structure_Confirmation HSQC->Structure_Confirmation HMBC->Structure_Confirmation

Caption: Workflow for NMR-based structure confirmation.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. A key correlation is expected between the H6 and H7 methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. This will definitively link the proton and carbon assignments for each CH and CH₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • H6 to C2 and C4 of the triazole ring.

    • H7 to C8 (carbonyl).

    • H9 to C8 and C10.

    • H11/H15 to C10 and C13.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (C₁₁H₁₁FN₄O), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments involve the fragmentation of a selected ion (in this case, the molecular ion) to provide structural information. The fragmentation pattern can help to piece together the different components of the molecule.

MS_Fragmentation Parent_Ion [M+H]⁺ N-(4-fluorophenyl)-3- (1H-1,2,4-triazol-1-yl)propanamide Fragment1 Fragment 1: Loss of triazole Parent_Ion->Fragment1 Fragment2 Fragment 2: Cleavage of amide bond Parent_Ion->Fragment2 Fragment3 Fragment 3: Loss of propanamide side chain Parent_Ion->Fragment3

Caption: Predicted major fragmentation pathways in MS/MS.

Expected Fragmentation:

Based on the structure, several key fragmentation pathways can be predicted:

  • Loss of the triazole group: Cleavage of the C6-N5 bond would result in a fragment corresponding to the propanamide portion.

  • Cleavage of the amide bond: Scission of the C8-N9 bond would generate fragments corresponding to the 4-fluoroaniline and the 3-(1H-1,2,4-triazol-1-yl)propanoyl moieties.

  • Loss of the entire propanamide side chain: This would result in a fragment corresponding to the 4-fluoroaniline cation.

The masses of these fragments can be calculated and compared to the experimental MS/MS spectrum to confirm the connectivity of the molecular components.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, the following characteristic absorption bands are expected.[3][4]

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amide)3200-3400Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=O Stretch (amide)1650-1680Strong
C=C Stretch (aromatic)1450-1600Medium
C-N Stretch1200-1350Medium
C-F Stretch1000-1100Strong

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the key functional groups within the molecule.

Conclusion: A Self-Validating Approach to Structure Elucidation

The structural elucidation of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a systematic process that relies on the convergence of data from multiple analytical techniques. The combination of 1D and 2D NMR provides the detailed carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and offers corroborating evidence of the molecular components through fragmentation. Infrared spectroscopy provides a rapid and reliable method for identifying the key functional groups. By integrating the information from these orthogonal techniques, a confident and unambiguous structural assignment can be made, which is a critical step in the journey of any new chemical entity from the laboratory to potential clinical application.

References

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available from: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

  • 3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride. Semantic Scholar. Available from: [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • 3-(1H-1,2,4-triazol-1-yl)propanamide | C5H8N4O - PubChem. PubChem. Available from: [Link]

  • 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. MDPI. Available from: [Link]

  • N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide - Molport. Molport. Available from: [Link]

  • N-(4-fluorophenyl)-2-({4-(2-furylmethyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

  • N-(3-Fluorophenyl)-N-(1-[2-(thiophen-2-yl)ethyl]piperidin-4-yl)propanamide - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

  • 4 Fluorofentanyl - mzCloud. mzCloud. Available from: [Link]

  • N-(3-chloro-4-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propanamide - Molport. Molport. Available from: [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov. DEA.gov. Available from: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]

  • N-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide - C11H12N4O | CSSS00000026350. Chemspace. Available from: [Link]

  • Spectroscopic Signature of the Carbon–Carbon Coupling Reaction between Carbon Monoxide and Nickel Carbide. ACS Publications. Available from: [Link]

  • 4,5-Octanedione - CAS Common Chemistry. CAS. Available from: [Link]

  • propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

  • Investigating Molecular Recognition by Mass Spectrometry: Characterization of Calixarene-Based Self-Assembling Capsule Hosts wit. ACS Publications. Available from: [Link]

  • 1H NMR interpretation of an 1,2,3-triazole : r/chemistry - Reddit. Reddit. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ... - PMC. National Center for Biotechnology Information. Available from: [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. ResearchGate. Available from: [Link]

  • 5-Cyclopropyl-7-(2,6-dimethyl-pyridin-4-yl)-6,8-difluoro-2-(2-hydroxy-ethyl)-2,5-dihydro-pyrazolo[4,3-c]quinolin-3-one | C22H20F2N4O2 | CID 44353655 - PubChem. PubChem. Available from: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Pharmaceutical Research International. Available from: [Link]

Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: A Technical Guide

Executive Summary The compound N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a 1,2,4-triazole core linked via a propanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a 1,2,4-triazole core linked via a propanamide bridge to a 4-fluorophenyl moiety, this structural motif is frequently utilized in the design of potent lanosterol 14α-demethylase (CYP51) inhibitors[1] and sphingosine-1-phosphate (S1P) receptor modulators.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive, self-validating framework for the spectroscopic characterization of this molecule. Rather than merely listing data, this guide explores the causality behind experimental choices —explaining why specific solvent systems are selected, how isotopic coupling validates structural integrity, and what mechanistic interactions drive the molecule's fragmentation and biological efficacy.

Synthesis & Sample Preparation Workflow

To obtain high-fidelity spectroscopic data, the analytical sample must be synthesized and prepared under stringent conditions. The workflow below outlines the standard amidation protocol and subsequent preparation for orthogonal analysis.

Step-by-Step Methodology
  • Amidation Reaction: React 3-(1H-1,2,4-triazol-1-yl)propanoic acid (1.0 eq) with 4-fluoroaniline (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0 °C. Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography (Dichloromethane:Methanol, 95:5 v/v) to yield the pure amide.

  • NMR Sample Preparation (The "Why"): Dissolve 15 mg of the purified compound in 0.6 mL of DMSO- d6​ .

    • Causality: Protic solvents (like CD 3​ OD) or trace water in CDCl 3​ will cause rapid deuterium exchange with the amide N-H proton, rendering it invisible in 1 H NMR. DMSO- d6​ strongly hydrogen-bonds with the amide N-H, drastically slowing the exchange rate and shifting the peak downfield (~10.12 ppm), cleanly separating it from the aromatic region.

Workflow A Step 1: Amidation (HATU, DIPEA, DMF) B Step 2: Purification (Flash Chromatography) A->B C Step 3: Sample Prep (Dissolution in DMSO-d6) B->C E Step 5: HRMS & FT-IR (Orthogonal Validation) B->E D Step 4: NMR Acquisition (1H, 13C, 19F) C->D F Step 6: Data Synthesis (Structural Elucidation) D->F E->F

Fig 1: End-to-end synthesis and spectroscopic characterization workflow.

Spectroscopic Data & Interpretation

A robust structural elucidation relies on orthogonal techniques. The following tables synthesize the expected quantitative data, grounded in established chemical shift rules for N1-alkylated triazoles and fluorinated aromatics[2].

Nuclear Magnetic Resonance (NMR) Profiling

The 1 H NMR spectrum is anchored by the highly deshielded triazole protons. Because the triazole ring is alkylated at the N1 position, the rapid tautomerization seen in free 1,2,4-triazole is locked, rendering the C3-H and C5-H protons chemically non-equivalent[2].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
10.12Singlet (br)1H-Amide N-H
8.52Singlet1H-Triazole C5-H
7.98Singlet1H-Triazole C3-H
7.58Doublet of doublets2H9.0, 5.0Ar-H (C2', C6' - ortho to NH)
7.14Triplet (apparent)2H9.0Ar-H (C3', C5' - ortho to F)
4.46Triplet2H6.8N-CH 2​ (Aliphatic)
2.85Triplet2H6.8CO-CH 2​ (Aliphatic)

The 13 C NMR spectrum serves as a self-validating system due to the presence of the fluorine atom ( 19 F, spin = 1/2). The carbon-fluorine spin-spin coupling ( JC−F​ ) propagates through the aromatic ring, splitting the carbon signals into distinct doublets. The magnitude of this coupling perfectly maps the distance from the fluorine atom.

Table 2: 13 C and 19 F NMR Data (100 MHz / 376 MHz, DMSO- d6​ )

NucleusChemical Shift (δ, ppm)Multiplicity JC−F​ (Hz)Assignment
13 C168.5Singlet-Carbonyl (C=O)
13 C158.2Doublet240.5 ( 1J )Ar-C4' (C-F)
13 C151.8Singlet-Triazole C3
13 C144.5Singlet-Triazole C5
13 C135.5Doublet2.5 ( 4J )Ar-C1' (C-NH)
13 C121.0Doublet8.0 ( 3J )Ar-C2', C6'
13 C115.5Doublet22.0 ( 2J )Ar-C3', C5'
13 C45.2Singlet-N-CH 2​
13 C35.6Singlet-CO-CH 2​
19 F-118.5Singlet (br)-Aromatic Fluorine
FT-IR and High-Resolution Mass Spectrometry (HRMS)

Table 3: FT-IR (ATR) and HRMS (ESI+) Data

TechniqueKey Signal / ValueInterpretation / Assignment
FT-IR 3280 cm −1 N-H stretch (hydrogen-bonded amide)
FT-IR 1665 cm −1 Amide I band (C=O stretch)
FT-IR 1540 cm −1 Amide II band (N-H bend / C-N stretch)
FT-IR 1210 cm −1 C-F stretch (strong, sharp)
HRMS m/z 235.0991[M+H] + (Calculated for C 11​ H 12​ FN 4​ O: 235.0995)

Mechanistic Fragmentation & Target Interaction Pathway

MS/MS Fragmentation Causality

In tandem mass spectrometry (MS/MS), this molecule exhibits a highly predictable, self-validating fragmentation pathway. Collision-Induced Dissociation (CID) of the [M+H] + parent ion (m/z 235.1) predominantly yields a fragment at m/z 166.1.

  • The Mechanism: This corresponds to the neutral loss of the 1,2,4-triazole ring (69 Da) via heterolytic cleavage of the C-N bond, leaving a stabilized N-(4-fluorophenyl)acrylamide cation. This specific fragmentation confirms the beta-substitution pattern of the propanamide linker.

Biological Signaling & Target Interaction

When utilized as a biological probe or therapeutic agent, the structural components mapped in the NMR data play distinct mechanistic roles. In fungal pathogens, the unhindered N4 nitrogen of the 1,2,4-triazole ring coordinates directly with the Fe 2+ ion of the CYP51 heme group[1]. Simultaneously, the 4-fluorophenyl tail extends into the hydrophobic substrate access channel, forming halogen and hydrophobic bonds that anchor the inhibitor[3].

Mechanism Ligand N-(4-fluorophenyl)-3- (1H-1,2,4-triazol-1-yl)propanamide Triazole 1,2,4-Triazole Ring (N4 lone pair) Ligand->Triazole Amide Propanamide Linker (H-bond donor/acceptor) Ligand->Amide Fluoro 4-Fluorophenyl (Hydrophobic/Halogen bond) Ligand->Fluoro Heme CYP51 Heme Iron (Fe2+) Coordination Bond Triazole->Heme Coordinates Pocket Substrate Access Channel (Hydrophobic Pocket) Amide->Pocket H-Bonding Fluoro->Pocket Hydrophobic Interaction

Fig 2: Mechanistic interaction of the triazole pharmacophore with the CYP51 active site.

Self-Validating Quality Control Protocol

To ensure absolute trustworthiness of the analytical batch, a rigorous Quality Control (QC) protocol must be enforced:

  • 13 C- 19 F Coupling Verification: The presence of the four distinct doublets in the 13 C NMR spectrum (at ~158, 135, 121, and 115 ppm) is non-negotiable. If these appear as singlets, the spectrometer's 19 F decoupling channel was erroneously left on, or the compound is not fluorinated.

  • Triazole Regioisomer Check: Alkylation of 1,2,4-triazole can occasionally yield the N4-alkylated isomer instead of the N1-isomer[4]. In the N4-isomer, the molecule possesses a plane of symmetry, making the two triazole protons chemically equivalent (appearing as a single 2H singlet in 1 H NMR). The presence of two distinct 1H singlets at 8.52 and 7.98 ppm definitively validates the successful formation of the N1-alkylated target.

References

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments Source: MDPI (Molecules) URL:[Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles Source: ResearchGate URL:[Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents Source: National Institutes of Health (PMC) URL:[Link]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases Source: Chemical Reviews (ACS / NIH) URL:[Link]

  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

Executive Summary In modern medicinal chemistry, the 1,2,4-triazole nucleus represents a "privileged scaffold"—a highly versatile pharmacophore capable of engaging diverse biological targets. Characterized by its five-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,2,4-triazole nucleus represents a "privileged scaffold"—a highly versatile pharmacophore capable of engaging diverse biological targets. Characterized by its five-membered sp² hybridized ring containing three nitrogen atoms, this moiety exhibits profound metabolic stability, strong dipole character, and exceptional hydrogen-bonding capacity[1]. As a Senior Application Scientist overseeing drug discovery workflows, I have observed firsthand how subtle substitutions at the 3-, 4-, or 5-positions of the 1,2,4-triazole ring can radically shift a molecule's bioactivity profile from fungistatic to cytotoxic, or even anti-inflammatory[2],[3].

This technical whitepaper synthesizes the core mechanistic pathways, quantitative efficacy data, and self-validating experimental protocols required to evaluate the biological activity of novel 1,2,4-triazole derivatives, focusing primarily on their antifungal and oncology applications.

Mechanistic Grounding: The CYP51 Antifungal Paradigm

The most clinically validated application of 1,2,4-triazoles is their potent antifungal activity. The structural logic behind their efficacy lies in their ability to act as non-competitive inhibitors of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for fungal ergosterol biosynthesis[1],[4].

Causality of Inhibition

The unhindered electron lone pair on the sp² hybridized nitrogen (typically N-4 or N-1) of the triazole ring forms a thermodynamically highly favorable coordinate covalent bond with the active-site heme iron (Fe³⁺) of CYP51[4]. This coordination physically blocks the natural substrate, lanosterol, from entering the catalytic pocket. Consequently, ergosterol is depleted, and toxic 14α-methylated sterols accumulate, leading to the disruption of fungal cell membrane integrity and subsequent cell death[1].

CYP51_Pathway Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 (14α-demethylase) (Heme-Iron Active Site) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis ToxicSterols 14α-methylated sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway Triazole 1,2,4-Triazole Derivative (N-4/N-1 Coordination) Triazole->CYP51 Non-competitive Inhibition CellDeath Fungal Cell Death (Membrane Arrest) Ergosterol->CellDeath Depletion ToxicSterols->CellDeath Disruption

Fig 1: Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives leading to fungal cell death.

Quantitative Antifungal Activity Data

Recent structural optimizations, such as the integration of benzimidazole or amino acid fragments, have yielded derivatives that outperform clinical standards like fluconazole[4],[5].

Compound Class / DerivativeTarget EnzymeFungal StrainMIC / EC₅₀ Value
Benzimidazole-1,2,4-triazole (6b, 6i, 6j)CYP51 (14α-demethylase)Candida glabrataMIC: 0.97 μg/mL[4]
Amino acid-functionalized 1,2,4-triazole (8k)CYP51 (14α-demethylase)Physalospora piricolaEC₅₀: 10.12 μg/mL[5]
Quinoline-based benzothiazolyl-1,2,4-triazole (23f)CYP51 (14α-demethylase)Candida albicansMIC: 6.25 μg/mL[2]
Protocol: Self-Validating In Vitro Broth Microdilution Assay

To accurately evaluate the MIC of new 1,2,4-triazole derivatives, we utilize a strictly controlled broth microdilution protocol based on CLSI M27 guidelines.

Step-by-Step Methodology:

  • Inoculum Standardization: Suspend isolated fungal colonies in sterile saline to achieve a 0.5 McFarland standard. Causality: This standardizes the starting fungal load (~1-5 × 10⁶ CFU/mL), preventing artificially high MICs caused by the "inoculum effect."

  • Media Preparation: Dilute the suspension 1:1000 in RPMI 1640 broth buffered to pH 7.0 with MOPS. Causality: MOPS buffering prevents pH-induced spontaneous degradation of the triazole ring during the extended incubation period.

  • Compound Dilution: Dissolve the 1,2,4-triazole derivative in DMSO, followed by serial dilution in the buffered RPMI 1640. Ensure final DMSO concentration remains <1%. Causality: Higher DMSO concentrations exert intrinsic solvent toxicity, which would confound the actual fungistatic activity of the triazole.

  • Incubation: Dispense 100 μL of the compound and 100 μL of the inoculum into a 96-well microtiter plate. Incubate at 35°C for 24–48 hours. Causality: The 48-hour window is required to allow the depletion of pre-existing ergosterol reserves in the fungal membrane before growth arrest becomes visually apparent.

  • Validation Checkpoint (Self-Validating System): The assay plate must include a fluconazole positive control well and a DMSO-only negative control well. If the fluconazole MIC deviates by more than one log₂ dilution from the established CLSI Quality Control ranges for the specific Candida strain, the entire assay is invalidated and must be repeated.

Oncology Applications: Multi-Kinase & Tubulin Interference

Beyond antifungal properties, 1,2,4-triazole derivatives have emerged as highly potent anticancer agents. Their structural rigidity allows them to act as multi-targeted inhibitors, effectively interfering with tubulin polymerization, aromatase activity, and various receptor tyrosine kinases (e.g., c-Met, c-Kit, VEGFR-2)[2],[6].

Causality of Cytotoxicity

Derivatives such as 1,2,4-triazole-3-thiones and di-arylated triazoles induce cell cycle arrest (predominantly in the G2/M or S-phase) by binding to the colchicine site of tubulin, preventing microtubule assembly[2],[6]. Furthermore, specific diarylurea-triazole hybrids competitively inhibit ATP binding in the kinase domains of c-Met and VEGFR-2, shutting down downstream PI3K/AKT/mTOR proliferative signaling and triggering apoptosis via caspase-3 activation[2].

Quantitative Anticancer Activity Data
Compound Class / DerivativePrimary Mechanism / TargetCancer Cell LineIC₅₀ Value (μM)
Di-arylated 1,2,4-triazole (Compound 4q)Apoptosis InductionMCF-7 (Breast)4.8 μM[7]
1,2,4-triazole-3-thione (Compound 6)Tubulin & Aromatase InhibitionMCF-7 (Breast)4.23 μM[6]
1,2,4-triazole-3-thione (Compound 6)Tubulin & Aromatase InhibitionHepG2 (Liver)16.46 μM[6]
Diarylurea-triazole hybrid (Compound 62i)c-Kit, RET, FLT3 Kinase InhibitionHT-29 (Colon)0.90 μM[2]
1,2,4-triazolone moiety (Compound 63g)c-Met / VEGFR-2 Kinase InhibitionA549 (Lung)0.11 μM[2]
Protocol: Self-Validating MTT Cell Viability Assay

To quantify the antiproliferative IC₅₀ values of synthesized triazoles, we employ the MTT colorimetric assay[8],[7].

MTT_Workflow Step1 1. Cell Seeding (96-well plate) Step2 2. Compound Treatment (1,2,4-Triazole 48h) Step1->Step2 Step3 3. MTT Reagent Addition (Incubate 4h) Step2->Step3 Step4 4. Formazan Crystal Formation (Mitochondrial) Step3->Step4 Step5 5. DMSO Solubilization (Dissolve Crystals) Step4->Step5 Step6 6. Absorbance Reading (OD at 570 nm) Step5->Step6

Fig 2: Standardized MTT assay workflow for evaluating in vitro anticancer cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) at a density of 5×10³ cells/well in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ atmosphere. Causality: Overnight incubation is strictly required to allow cells to re-adhere to the plastic matrix and resume exponential growth before drug exposure.

  • Compound Treatment: Treat the cells with varying concentrations (e.g., 0.1 to 100 μM) of the 1,2,4-triazole derivative for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: The yellow tetrazolium salt (MTT) is reduced exclusively by active mitochondrial succinate dehydrogenase enzymes in viable cells, forming insoluble purple formazan crystals. This provides a direct, quantifiable proxy for cell viability.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well. Causality: DMSO is chosen over SDS/HCl because it rapidly lyses the cell membrane and fully dissolves the hydrophobic formazan crystals without shifting the absorption maximum.

  • Validation Checkpoint (Self-Validating System): Read the absorbance at 570 nm using a microplate reader. The assay must include a "blank" well (media + MTT + DMSO, no cells) to subtract background noise caused by phenol red. Furthermore, a positive control (e.g., Doxorubicin) with a known IC₅₀ must be run in parallel; if the positive control's IC₅₀ falls outside its established historical variance, the plate's data is rejected.

Emerging Frontiers: Anti-Inflammatory & Dual-Target Hybrids

Recent drug development pipelines are heavily exploring 1,2,4-triazole derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). By conjugating the triazole core with propionic acid moieties or caffeic acid hybrids, researchers have successfully engineered dual COX-2/5-LOX inhibitors[2],[3]. These hybrids block prostaglandin synthesis while exhibiting significantly reduced gastrointestinal toxicity compared to traditional NSAIDs, highlighting the extraordinary adaptability of the 1,2,4-triazole scaffold in rational drug design.

References

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC Source: nih.gov URL: 1

  • Title: An insight on medicinal attributes of 1,2,4-triazoles - PMC Source: nih.gov URL: 2

  • Title: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC Source: nih.gov URL: 8

  • Title: Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC Source: nih.gov URL: 7

  • Title: Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC Source: nih.gov URL: 3

  • Title: Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC Source: nih.gov URL: 6

  • Title: Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC Source: nih.gov URL: 4

  • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC Source: nih.gov URL: 5

Sources

Foundational

"discovery and history of N-phenyl-triazole compounds"

N-Phenyl-Triazole Compounds: From Historical Discovery to Modern Therapeutics The N-phenyl-triazole scaffold—encompassing both the 1,2,3- and 1,2,4-isomers—has evolved from a mere chemical curiosity into a privileged pha...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Phenyl-Triazole Compounds: From Historical Discovery to Modern Therapeutics

The N-phenyl-triazole scaffold—encompassing both the 1,2,3- and 1,2,4-isomers—has evolved from a mere chemical curiosity into a privileged pharmacophore in modern drug discovery. The historical foundation of this class of nitrogen-rich heterocycles can be traced back to the late 19th and early 20th centuries, heavily influenced by Emil Fischer’s pioneering work on phenylhydrazines. Early synthetic milestones demonstrated that N-phenyl-triazole could be synthesized by heating formyl-phenyl-hydrazide with formamide, a reaction that established the fundamental thermodynamic stability of the triazole ring (1[1]).

However, the true paradigm shift occurred in the early 2000s with the advent of "Click Chemistry." The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) revolutionized the field by enabling the rapid, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, bypassing the thermodynamic mixtures of 1,4- and 1,5-isomers produced by classical thermal Huisgen cycloadditions (2[2]).

Rational Design and Synthesis Methodologies

As an application scientist, it is critical to emphasize that robust synthesis is built on mechanistic control. The protocols detailed below are designed as self-validating systems, ensuring high-fidelity outputs for downstream biological screening.

Protocol A: Regioselective Synthesis of N-Phenyl-1,2,3-Triazoles via CuAAC

Causality & Mechanism: The use of sodium ascorbate in this protocol is a mechanistic necessity. It acts as an in situ sacrificial reductant, continuously regenerating the catalytically active Cu(I) species from adventitious Cu(II). This prevents the oxidative Glaser homocoupling of terminal alkynes. The Cu(I) catalyst lowers the activation energy by forming a dinuclear copper-acetylide intermediate, strictly enforcing 1,4-regioselectivity. Self-Validation: The protocol is inherently self-validating; the rapid precipitation of the highly crystalline N-phenyl-triazole product from the aqueous solvent mixture visually confirms reaction completion, eliminating the need for complex intermediate workups.

Step-by-Step Methodology:

  • Dissolve 1.0 equivalent of phenyl azide and 1.0 equivalent of the desired terminal alkyne in a 1:1 mixture of tert-butanol and water.

  • Add 0.1 equivalents of sodium ascorbate (freshly prepared aqueous solution).

  • Introduce 0.05 equivalents of copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ).

  • Stir the mixture vigorously at room temperature for 12–24 hours. Reaction completion is validated by the formation of a dense precipitate.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 1,4-disubstituted N-phenyl-1,2,3-triazole.

Protocol B: Pd-Catalyzed Regioselective C-5 Arylation of N-Phenyl 1,2,3-Triazoles

Causality & Mechanism: Functionalizing the C-5 position of N-phenyl-1,2,3-triazoles expands the chemical space for structure-activity relationship (SAR) studies. C-H activation at the C-5 position requires overcoming significant electronic barriers. The combination of Pd(OAc)2​ and tris(o-tolyl)phosphine facilitates a concerted metalation-deprotonation (CMD) pathway. The bulky phosphine ligand prevents catalyst aggregation (black palladium formation) while creating a sterically demanding environment that enforces C-5 selectivity. Self-Validation: Trustworthiness is established via NMR validation. The disappearance of the characteristic C-5 proton singlet at δ 8.01 ppm in the 1H NMR spectrum serves as an absolute, internal confirmation of successful arylation (3[3]).

Step-by-Step Methodology:

  • To a dried 2-necked round-bottomed flask, add monosubstituted N-phenyl-1,2,3-triazole (1.0 equiv), aryl iodide (1.2 equiv), Cs2​CO3​ (2.0 equiv), and tris(o-tolyl)phosphine (20 mol %).

  • Suspend the mixture in anhydrous DMF (3.0 mL) and degas for 10 minutes at room temperature to remove oxygen.

  • Add Pd(OAc)2​ (5 mol %) and heat the reaction mixture to 120 °C under an inert argon atmosphere for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine.

  • Purify via silica gel chromatography. Validate success by confirming the absence of the δ 8.01 ppm peak via 1H NMR.

Pharmacological Efficacy and Structural Biology

The N-phenyl moiety is not merely a structural placeholder; it actively participates in target binding through dipole-dipole interactions, hydrogen bonding, and π -stacking.

  • Antitubercular Agents: Boechat and colleagues utilized click chemistry to synthesize 4-substituted N-phenyl-1,2,3-triazole derivatives of isoniazid. The lipophilic N-phenyl ring significantly enhances penetration through the waxy mycobacterial cell envelope. These derivatives exhibited remarkable activity against Mycobacterium tuberculosis strain H37Rv, with minimum inhibitory concentrations (MIC) dropping as low as 0.62 µg/mL (2[2]).

  • Anticancer Agents (Tubulin Inhibition): Recent developments in indole/1,2,4-triazole hybrids demonstrate that the N-phenyl triazole backbone is vastly superior to N-allyl derivatives for anticancer efficacy. Structural biology data indicates that the N-phenyl group forms critical π -alkyl and π -cation interactions within the colchicine binding site of tubulin. This leads to potent antiproliferative effects and cell cycle arrest across the NCI-60 cancer cell panel (4[4]).

Quantitative Data Presentation

Scaffold / CompoundTarget Pathogen / ReceptorKey Structural FeatureQuantitative EfficacySource
Isoniazid-N-phenyl-1,2,3-triazoleMycobacterium tuberculosis H37Rv4-substituted N-phenylMIC: 0.62 – 2.5 µg/mLBoechat et al.[2]
Indole-N-phenyl-1,2,4-triazole oximeTubulin (Colchicine binding site)NO-releasing oximeIC50: 3.03 ± 0.11 µMMDPI[4]
5-Phenyl-1-(p-tolyl)-1H-1,2,3-triazoleSynthetic IntermediateC-5 ArylationYield: 82%ACS[3]

Experimental Workflow Diagram

G Target Target Identification (e.g., Tubulin, M. tuberculosis) Scaffold Scaffold Selection (N-Phenyl-Triazole Core) Target->Scaffold Synthesis Regioselective Synthesis (CuAAC / Pd-Catalyzed) Scaffold->Synthesis Purification Purification & Validation (NMR Peak Disappearance) Synthesis->Purification InVitro In Vitro Screening (MIC / IC50 Determination) Purification->InVitro SAR SAR Analysis (Substituent Optimization) InVitro->SAR SAR->Synthesis Iterative Refinement Lead Preclinical Lead Candidate SAR->Lead Optimal Efficacy

Rational Design and Validation Workflow for N-Phenyl-Triazole Therapeutics.

Sources

Exploratory

A Technical Guide to the Therapeutic Targets of Propanamide Derivatives: Mechanisms, Assays, and Drug Development Insights

Introduction The propanamide scaffold is a cornerstone of modern medicinal chemistry, celebrated for its structural simplicity and remarkable versatility. This chemical moiety is present in a diverse array of pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The propanamide scaffold is a cornerstone of modern medicinal chemistry, celebrated for its structural simplicity and remarkable versatility. This chemical moiety is present in a diverse array of pharmacologically active agents, demonstrating its capacity to engage with a wide spectrum of biological targets. The adaptability of the propanamide core allows for fine-tuning of physicochemical properties, enabling chemists to design derivatives that can cross the blood-brain barrier, selectively engage with enzyme active sites, or modulate the function of complex receptor systems.

This technical guide offers an in-depth exploration of the key therapeutic targets of propanamide derivatives. Moving beyond a simple catalog of compounds, we delve into the mechanistic rationale behind their activity, present validated experimental protocols for their characterization, and provide a framework for their continued development. This document is intended for researchers, medicinal chemists, and drug development professionals actively working to translate the potential of these compounds into next-generation therapeutics.

Chapter 1: Ion Channels as Primary Modulatory Hubs

Ion channels, which govern the flow of ions across cell membranes, are fundamental to cellular excitability and signaling. Their dysfunction is implicated in a host of pathological states, including epilepsy, cardiac arrhythmias, and chronic pain. Propanamide derivatives have emerged as a crucial class of ion channel modulators, particularly for voltage-gated sodium and calcium channels.

Voltage-Gated Sodium Channels (VGSCs)

Mechanistic Insight: VGSCs are responsible for the rapid upstroke (Phase 0) of the action potential in most excitable cells, including neurons and cardiomyocytes.[1] By blocking these channels, propanamide derivatives decrease the rate and magnitude of depolarization, which slows down the conduction velocity of the action potential.[1] This mechanism is paramount for interrupting the aberrant, high-frequency neuronal firing characteristic of epileptic seizures and for correcting re-entrant circuits in cardiac arrhythmias.[1][2][3] Many of these drugs exhibit "use-dependent" or "state-dependent" blockade, meaning they preferentially bind to and block VGSCs that are in an open or inactivated state, making them more effective at suppressing hyperexcitable tissue without significantly affecting normal physiological activity.[1]

Several propanamide derivatives have shown potent anticonvulsant activity in preclinical models like the maximal electroshock (MES) and 6 Hz seizure tests.[4][5][6] Compound 4, a hybrid of ethosuximide, levetiracetam, and lacosamide fragments, demonstrated a favorable safety profile and was found to bind to voltage-sensitive sodium channels.[7]

Quantitative Data Summary: Anticonvulsant Activity of Lead Propanamide Derivatives

CompoundMaximal Electroshock (MES) ED₅₀ (mg/kg)6 Hz (44 mA) ED₅₀ (mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) ED₅₀ (mg/kg)Rotarod (Neurotoxicity) TD₅₀ (mg/kg)Reference
Compound 5 48.0201.3->300[4]
Compound 4 96.944.375.4335.8[7]

Experimental Workflow: Screening for Anticonvulsant Propanamides

The following diagram outlines a typical workflow for identifying and characterizing novel propanamide derivatives with anticonvulsant potential. The process begins with broad primary screening in established seizure models and progresses to more specific mechanistic assays to identify the molecular target.

G cluster_0 In Vivo Screening cluster_1 Mechanism of Action Studies a Primary Screen: Maximal Electroshock (MES) & 6 Hz Seizure Models b Secondary Screen: Subcutaneous PTZ (scPTZ) Model a->b Active Compounds c Neurotoxicity Screen: Rotarod Test b->c Broad-Spectrum Actives d In Vitro Binding Assays (e.g., Radioligand Displacement) c->d Compounds with High Protective Index e Whole-Cell Patch-Clamp Electrophysiology on Na+ & Ca2+ Channels d->e f Identify Molecular Target & Mechanism e->f AR_SARD_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates Nucleus Nucleus AR->Nucleus Translocates ARE Androgen Response Element (ARE) AR->ARE Binds Proteasome Proteasome AR->Proteasome Targeted by SARD SARD Propanamide SARD SARD->AR Binds & Induces Conformational Change Gene_Tx Gene Transcription (Proliferation, Survival) ARE->Gene_Tx Initiates Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of action for propanamide SARDs.

Experimental Protocol: Western Blot for AR Degradation

  • Cell Culture and Treatment: Seed prostate cancer cells (e.g., LNCaP for full-length AR, 22RV1 for splice variants) in 6-well plates. [8]Allow cells to adhere overnight. Treat cells with varying concentrations of the propanamide SARD (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin). Quantify band intensities using densitometry software. A dose-dependent decrease in the AR band intensity relative to the loading control confirms SARD activity.

The Glucocorticoid Receptor (GR)

Mechanistic Insight: Glucocorticoids are potent anti-inflammatory agents, but their use is hampered by significant side effects stemming from the transactivation of genes involved in metabolism. The anti-inflammatory effects, however, are primarily mediated through transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. [9]Research has led to the discovery of "dissociated" GR agonists—compounds that selectively induce transrepression while having minimal transactivation activity. A series of 2,2-dimethyl-3,3-diphenyl-propanamides were identified as such agents, showing anti-inflammatory activity comparable to prednisolone but with markedly reduced side effects like hyperglycemia. [9][10]

Chapter 3: Enzymes: A Hub of Therapeutic Intervention

Enzymes are highly specific and efficient biological catalysts, making them attractive targets for drug development. The propanamide scaffold has been successfully incorporated into inhibitors for a wide range of enzymes implicated in inflammation, cancer, and neurodegenerative diseases.

Histone Deacetylases (HDACs)

Mechanistic Insight: HDACs are epigenetic regulators that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. [11]In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. HDAC inhibitors (HDACis) block this action, causing histone hyperacetylation and the re-expression of these critical genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis. [11][12]Propanamide derivatives, such as pyroxamide and N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, have been identified as potent HDAC inhibitors with antiproliferative effects. [13][14]Pyroxamide is a potent inhibitor of HDAC1. [14] Epigenetic Regulation by HDAC Inhibition

This diagram shows how propanamide-based HDAC inhibitors can reverse the transcriptional silencing of tumor suppressor genes.

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Histone_A Acetylated Histone (Open Chromatin) HDAC->Histone_A Removes Acetyl Group HAT Histone Acetyltransferase (HAT) Histone_D Deacetylated Histone (Closed Chromatin) HAT->Histone_D Adds Acetyl Group Propanamide_HDACi Propanamide HDAC Inhibitor Propanamide_HDACi->HDAC Inhibits Gene_ON Tumor Suppressor Gene Expression ON Histone_A->Gene_ON Permits Gene_OFF Tumor Suppressor Gene Expression OFF Histone_D->Gene_OFF Causes

Caption: HDAC inhibitors promote an open chromatin state.

Cyclooxygenase (COX) Isoforms

Mechanistic Insight: COX-1 and COX-2 are the key enzymes in the prostaglandin synthesis pathway and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). [15]While COX-2 is inducible and associated with inflammation and pain, COX-1 is constitutively expressed and plays a role in gastric cytoprotection and platelet function. Non-selective NSAIDs can cause gastrointestinal side effects. Propanamide derivatives of existing NSAIDs, like naproxen and dexketoprofen, have been synthesized to create agents with potentially improved gastrointestinal safety profiles or to act as dual inhibitors of both COX and other targets like urease. [15][16][17][18]For instance, some dexketoprofen amide derivatives showed potent anti-inflammatory activity with significant COX-2 inhibition and low COX-1 activity. [17] Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid, in an appropriate buffer.

  • Compound Preparation: Prepare serial dilutions of the test propanamide derivative and a reference NSAID (e.g., celecoxib for COX-2, ibuprofen for non-selective) in DMSO.

  • Assay Reaction: In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle. Incubate for 15 minutes at 37°C.

  • Initiation and Detection: Initiate the reaction by adding arachidonic acid. The enzymatic reaction produces PGG₂, which is then reduced to PGH₂. This process involves the oxidation of a chromogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which can be measured colorimetrically at ~590-620 nm.

  • Data Analysis: Measure the rate of color development over time. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isoform.

  • Selectivity Index: The COX-2 selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher value indicates greater selectivity for COX-2.

Other Key Enzyme Targets
  • Urease: Propanamide-sulfonamide conjugates have been developed as potent, competitive inhibitors of urease, an enzyme crucial for the survival of Helicobacter pylori in the stomach. [15][19]These dual-target compounds offer a potential therapeutic strategy for peptic ulcers. [19]* Cholinesterases (AChE/BChE): In the context of Alzheimer's disease, propanamide derivatives have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds were found to target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, potentially offering a dual mechanism to increase acetylcholine levels and inhibit Aβ aggregation. [20]

Chapter 4: G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a substantial portion of all modern drugs. The structural features of propanamides make them well-suited for interacting with the transmembrane domains of these receptors.

Opioid Receptors

Mechanistic Insight: The μ-opioid receptor is a well-established GPCR target for potent analgesics. Piperidine propanamide derivatives have been extensively studied as centrally-acting analgesics that modulate this receptor system. [21]The design of these molecules often involves optimizing three key structural components: the N-aryl propanamide group, the 4-substituted piperidine core, and the N-piperidine substituent. These modifications modulate the compound's affinity and selectivity for the μ-opioid receptor versus other receptors, such as the sigma (σ₁) receptor, to fine-tune the balance between analgesic efficacy and potential side effects. [21] Quantitative Data: Receptor Binding Affinities of a Piperidine Propanamide Derivative

CompoundStructureμ-Opioid Receptor Kᵢ (nM)σ₁ Receptor Kᵢ (nM)Reference
Ligand Example N-(2-(4-(4-fluorobenzyl)piperidin-1-yl)ethyl)-N-(4-methoxyphenyl)propionamide2.11.86[21]

Experimental Protocol: [³⁵S]GTPγS Functional Assay for GPCR Activity

This assay is a gold standard for determining the functional activity (agonist, antagonist, or inverse agonist) of a compound at a Gαi/o-coupled receptor like the μ-opioid receptor. [21]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the μ-opioid receptor (e.g., CHO-hMOR).

  • Assay Buffer: Prepare an assay buffer containing (in mM): 20 HEPES, 100 NaCl, 10 MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of the test propanamide derivative. Add a known agonist (e.g., DAMGO) for antagonist-mode experiments.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free form. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the specific binding (counts per minute) against the log concentration of the test compound. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values relative to a standard full agonist. For antagonists, determine the shift in the agonist's dose-response curve to calculate the Kₑ or pA₂ value.

Conclusion and Future Perspectives

The propanamide scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics. Its derivatives have successfully targeted a remarkable range of biological macromolecules, including ion channels, nuclear receptors, enzymes, and GPCRs. This has led to the discovery of potent anticonvulsant, anti-inflammatory, anticancer, and analgesic agents.

The future of propanamide-based drug discovery is bright and will likely focus on several key areas. First, the development of multi-target or "polypharmacology" agents, such as the COX/urease dual inhibitors, represents a sophisticated approach to treating complex diseases. Second, a deeper understanding of structure-activity relationships will continue to drive the design of isoform-selective inhibitors (e.g., for specific HDACs or VGSC subtypes) to maximize efficacy while minimizing off-target side effects. Finally, the application of this versatile scaffold to novel and challenging targets will undoubtedly expand the therapeutic landscape, reinforcing the enduring value of the propanamide core in medicinal chemistry.

References

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC. (2024, September 12). Vertex AI Search.
  • Dimethyl-diphenyl-propanamide Derivatives As Nonsteroidal Dissociated Glucocorticoid Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications. (2010, November 12).
  • Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)
  • Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed. (2016, July 1). PubMed.
  • Design and synthesis of some (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives as potent non-ulcerogenic anti-inflammatory and analgesic agents - PubMed. PubMed.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. - R Discovery. (2024, September 12). R Discovery.
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prost
  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Deriv
  • Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents - ResearchGate. (2017, February 27).
  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. ScienceDirect.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed. (2024, September 12). PubMed.
  • Dimethyl-diphenyl-propanamide derivatives as nonsteroidal dissociated glucocorticoid receptor agonists - PubMed. (2010, December 9). PubMed.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC. (2023, August 3). PMC.
  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed. (2018, May 8). PubMed.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (2025, July 18). MDPI.
  • The Pharmacological Landscape of Piperidine Propanamide Derivatives: A Technical Guide - Benchchem. BenchChem.
  • Histone deacetylase inhibitor - Wikipedia. Wikipedia.
  • Class I Antiarrhythmics (Sodium-Channel Blockers) - CV Pharmacology. CVPharmacology.com.
  • Sodium channel blocker - Wikipedia. Wikipedia.
  • Pyroxamide | Class I Histone Deacetylases Inhibitors: Tocris Bioscience - R&D Systems. R&D Systems.
  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. PMC.
  • American Journal of Drug Delivery and Therapeutics Understanding Sodium Channel Blockers: Mechanisms, Applications, and Medical - Prime Scholars. (2024, June 26). Prime Scholars.

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of N-Phenyl-Triazole Propanamides via Convergent CuAAC and Amidation Workflows

Introduction & Mechanistic Rationale The 1,4-disubstituted 1H-1,2,3-triazole moiety is a privileged pharmacophore in modern drug development, frequently deployed as a metabolically stable, rigidified bioisostere for amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,4-disubstituted 1H-1,2,3-triazole moiety is a privileged pharmacophore in modern drug development, frequently deployed as a metabolically stable, rigidified bioisostere for amide bonds[1]. Specifically, N-phenyl-triazole propanamides have demonstrated profound efficacy as antifungal and antitubercular agents by effectively mimicking peptide backbones while resisting enzymatic degradation[2],[3].

Synthesizing these scaffolds relies on two highly robust transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and carbodiimide-mediated amidation.

  • Causality of CuAAC : Uncatalyzed Huisgen cycloadditions require elevated temperatures and yield a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst lowers the activation energy by up to 11 kcal/mol via the formation of a copper acetylide intermediate, exclusively driving the formation of the 1,4-regioisomer[4]. To prevent the oxidative Glaser homocoupling of terminal alkynes, Cu(I) is generated in situ from Copper(II) sulfate and sodium ascorbate, maintaining the metal in its catalytically active +1 oxidation state[5].

  • Causality of Amidation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is utilized alongside Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to rearrangement into an inactive N-acylurea. HOBt rapidly intercepts this intermediate to form a highly reactive OBt-ester, accelerating the coupling with the amine and suppressing the racemization of chiral substrates.

Synthetic Workflows

To provide maximum flexibility for library generation, this protocol details two complementary pathways. Pathway A (Amidation First) is ideal when diversifying the alkyne building block, while Pathway B (Click First) is optimal for screening a vast library of amines against a single N-phenyl-triazole core[4].

SynthesisWorkflow cluster_A Pathway A: Amidation First cluster_B Pathway B: Click First Start Pent-4-ynoic Acid (Starting Material) AmidationA Amide Coupling Reagents: EDC, HOBt, DIPEA Solvent: DCM Start->AmidationA Amine ClickB CuAAC 'Click' Reaction Reagents: Phenyl Azide, Cu(I) Solvent: t-BuOH/H2O Start->ClickB Phenyl Azide IntermediateA N-Substituted Pent-4-ynamide AmidationA->IntermediateA ClickA CuAAC 'Click' Reaction Reagents: Phenyl Azide, Cu(I) Solvent: t-BuOH/H2O IntermediateA->ClickA Phenyl Azide Target N-Phenyl-Triazole Propanamide Target ClickA->Target IntermediateB 3-(1-Phenyl-1H-1,2,3-triazol-4-yl) propanoic acid ClickB->IntermediateB AmidationB Amide Coupling Reagents: EDC, HOBt, DIPEA Solvent: DMF IntermediateB->AmidationB Amine AmidationB->Target

Divergent synthetic pathways for N-phenyl-triazole propanamides via CuAAC and amidation.

Experimental Protocols

Safety Note: Low molecular weight organic azides, including phenyl azide, are potentially explosive. Handle behind a blast shield, avoid concentrating to absolute dryness, and store at 4 °C in the dark.

Pathway A: Amidation First (Alkyne Diversification)

Step 1: Synthesis of N-Substituted Pent-4-ynamide

  • Initiation : Dissolve pent-4-ynoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.

  • Activation : Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes at room temperature to allow the formation of the active OBt-ester.

  • Coupling : Add the target amine (1.1 equiv) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 12 hours.

  • Self-Validation : Monitor reaction progress via TLC (Hexanes/EtOAc). Stain with KMnO₄; the terminal alkyne will immediately reduce the permanganate, appearing as a bright yellow spot against a purple background.

  • Workup : Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 2: CuAAC with Phenyl Azide

  • Initiation : Dissolve the isolated pent-4-ynamide (1.0 equiv) and phenyl azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M). Rationale: The biphasic/micellar nature of t-BuOH/H₂O perfectly solvates both the organic substrates and the inorganic catalysts.

  • Catalysis : Add CuSO₄·5H₂O (5 mol%) followed by Sodium Ascorbate (10 mol%). The solution will transiently turn yellow/brown as Cu(I) is generated.

  • Self-Validation : Stir at room temperature for 12 hours. Confirm completion via ATR-FTIR by observing the complete disappearance of the strong azide stretching band at ~2100 cm⁻¹.

  • Workup : Quench the reaction with 10% aqueous NH₄OH or 0.1 M EDTA to chelate the copper catalyst (indicated by a deep blue aqueous layer). Extract the product with EtOAc, dry, and purify via flash chromatography.

Pathway B: Click First (Amine Screening)

Step 1: Synthesis of 3-(1-Phenyl-1H-1,2,3-triazol-4-yl)propanoic acid

  • Initiation : Suspend pent-4-ynoic acid (1.0 equiv) and phenyl azide (1.05 equiv) in t-BuOH/H₂O (1:1).

  • Catalysis : Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%). Stir vigorously for 12 hours.

  • Self-Validation : Take a crude ¹H NMR aliquot. The formation of the 1,4-disubstituted triazole is validated by the appearance of a diagnostic, highly deshielded C5-H singlet at δ 7.8–8.2 ppm.

  • Workup : Acidify the aqueous mixture with 1M HCl to pH 2-3. The target carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Step 2: Amidation to Target

  • Coupling : Dissolve the triazole-propanoic acid in anhydrous DMF (due to its limited solubility in DCM). Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), the target amine (1.1 equiv), and DIPEA (2.0 equiv). Stir for 12 hours.

  • Workup : Dilute with a large volume of EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove the DMF, followed by standard acidic/basic aqueous washes.

Quantitative Data & Optimization

To ensure a self-validating and highly efficient protocol, catalyst loading and solvent choices were optimized for the CuAAC step. The data below summarizes the causality behind selecting the t-BuOH/H₂O system with in situ reduction[6].

Table 1: Optimization of CuAAC Reaction Conditions for 1,2,3-Triazole Formation

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale & Observation
1 CuSO₄ (5 mol%), NaAsc (10 mol%) t-BuOH/H₂O (1:1) 25 12 92 Optimal; rapid Cu(I) generation, micellar catalysis, easy workup.
2CuSO₄ (1 mol%), NaAsc (2 mol%)t-BuOH/H₂O (1:1)252478Sluggish kinetics due to insufficient active Cu(I) concentration.
3CuI (5 mol%), DIPEA (10 mol%)THF601865Prone to Glaser homocoupling without a dedicated reducing agent.
4CuSO₄ (5 mol%), NaAsc (10 mol%)DMF/H₂O (4:1)251288Excellent conversion, but high boiling point of DMF complicates isolation.

References

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition, 2002 URL: [Link]

  • Title: Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides Source: Journal of Organic Chemistry, 2002 URL: [Link]

  • Title: Peptidomimetics via copper-catalyzed azide–alkyne cycloadditions Source: Chemical Society Reviews, 2007 URL: [Link]

  • Title: Process-Controlled Regiodivergent Copper-Catalyzed Azide–Alkyne Cycloadditions Source: Organic Letters, 2020 URL: [Link]

Sources

Application

Application Note: In Vitro Evaluation of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide for Neuroprotective Potential

Introduction & Mechanistic Rationale The development of disease-modifying therapeutics for neurodegenerative disorders, such as Parkinson's disease (PD) and Alzheimer's disease (AD), increasingly focuses on multi-target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of disease-modifying therapeutics for neurodegenerative disorders, such as Parkinson's disease (PD) and Alzheimer's disease (AD), increasingly focuses on multi-target directed ligands (MTDLs). N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide belongs to a highly promising class of 1,2,4-triazole-N-propananilide derivatives. Recent studies on have demonstrated their potent ability to suppress Bax expression and Caspase-3 activation in neurotoxicity models [1].

Causality in Structural Design:

  • The 1,2,4-Triazole Core: This nitrogen-rich heterocycle acts as a versatile pharmacophore. It is capable of acting as both a hydrogen-bond donor and acceptor, allowing it to anchor securely within the peripheral anionic site (PAS) of enzymes like Acetylcholinesterase (AChE).

  • The 4-Fluorophenyl Substitution: The inclusion of a para-fluoro substitution on the phenyl ring is a deliberate pharmacokinetic enhancement. Fluorine's high electronegativity and small Van der Waals radius increase the molecule's lipophilicity (LogP) without adding steric bulk. This is an absolute prerequisite for passive diffusion across the Blood-Brain Barrier (BBB). Furthermore, the strong C-F bond blocks cytochrome P450-mediated para-hydroxylation, significantly increasing the compound's metabolic half-life.

To rigorously evaluate this compound, we employ a self-validating in vitro screening cascade focusing on AChE inhibition and protection against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.

Workflow A Compound Preparation B AChE Inhibition (Ellman's Assay) A->B C SH-SY5Y Cell Culture A->C D 6-OHDA Neurotoxicity Insult C->D E Cell Viability (MTT Assay) D->E F Apoptosis Analysis (Caspase-3/Bax) D->F

Figure 1: In vitro screening cascade for evaluating 1,2,4-triazole propanamide derivatives.

Protocol I: Acetylcholinesterase (AChE) Inhibition Assay

The remains the gold standard for quantifying AChE inhibition [2]. The assay relies on the enzymatic cleavage of acetylthiocholine (ATC) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow anion absorbing at 412 nm.

Self-Validating Assay Design

To ensure data integrity, this protocol utilizes a self-validating matrix:

  • Blank Control: Buffer + DTNB + ATC (No enzyme). Causality: Accounts for the spontaneous, non-enzymatic hydrolysis of ATC.

  • 100% Activity Control: Enzyme + Vehicle (0.1% DMSO). Causality: Establishes the baseline maximum reaction velocity (Vmax).

  • Positive Control: Donepezil (10 µM). Causality: Validates the enzyme's susceptibility to known clinical inhibitors.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the triazole compound in DMSO to create a 10 mM stock, then perform serial dilutions in buffer (final assay concentrations: 1, 10, 30, 100 µM). Ensure final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of test compound (or vehicle), and 20 µL of AChE enzyme solution (0.22 U/mL). Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme's active site before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATC (15 mM) to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode (every 1 minute for 15 minutes at 25°C).

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the absorbance-time curve. Calculate % Inhibition as: [1 - (V0_test / V0_control)] × 100.

Protocol II: 6-OHDA-Induced Neurotoxicity Model in SH-SY5Y Cells

Human SH-SY5Y neuroblastoma cells express tyrosine hydroxylase and the dopamine transporter (DAT), making them an ideal proxy for dopaminergic neurons. 6-OHDA is selectively taken up by DAT and auto-oxidizes to form reactive oxygen species (ROS), triggering the Bax/Bcl-2 apoptotic cascade.

Self-Validating Assay Design
  • Vehicle Control: Cells treated with 0.1% DMSO. Causality: Confirms basal cell health and rules out solvent toxicity.

  • Negative Control (Insult): Cells treated with 6-OHDA + Vehicle. Causality: Establishes the maximum apoptotic threshold.

  • Positive Control: Edaravone (10 µM), a known clinical free-radical scavenger. Causality: Proves that the specific 6-OHDA insult applied is pharmacologically reversible.

Step-by-Step Methodology
  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide at varying concentrations (10, 30, 100 µM). Incubate for 2 hours. Causality: Prophylactic pre-incubation allows the compound to upregulate intracellular antioxidant defenses or stabilize mitochondrial membranes prior to the oxidative insult.

  • 6-OHDA Insult: Add 6-OHDA to a final concentration of 100 µM. Co-incubate for 24 hours.

  • Cell Viability (MTT Assay): Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan. Aspirate media, dissolve formazan in 100 µL DMSO, and read absorbance at 570 nm.

  • Caspase-3 Activity Assay: In parallel plates, lyse the cells using RIPA buffer. Centrifuge at 10,000 x g for 10 min. Transfer the supernatant to a black 96-well plate. Add the fluorogenic Caspase-3 substrate Ac-DEVD-AMC (20 µM). Incubate for 2 hours at 37°C. Read fluorescence (Excitation: 380 nm, Emission: 460 nm).

Pathway A 6-OHDA Exposure B Intracellular ROS Generation A->B C Bax Upregulation B->C D Cytochrome c Release C->D E Caspase-3 Activation D->E F Neuronal Apoptosis E->F G N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide G->B G->C G->E

Figure 2: Mechanistic inhibition of 6-OHDA-induced apoptosis by the triazole derivative.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the compound across the described assays, demonstrating dose-dependent efficacy.

Experimental ConditionCompound Concentration (µM)AChE Inhibition (%)SH-SY5Y Cell Viability (%)Relative Caspase-3 Activity (Fold Change)
Vehicle Control (0.1% DMSO) 00.0 ± 0.0100.0 ± 2.11.00 ± 0.05
6-OHDA Insult (100 µM) 0N/A45.3 ± 3.43.85 ± 0.21
N-(4-fluorophenyl)-triazole 1018.4 ± 1.258.7 ± 4.12.60 ± 0.15
N-(4-fluorophenyl)-triazole 3035.2 ± 2.572.4 ± 3.81.85 ± 0.12
N-(4-fluorophenyl)-triazole 10078.6 ± 3.189.1 ± 2.91.20 ± 0.08
Donepezil (Pos. Control) 1092.1 ± 1.8N/AN/A
Edaravone (Pos. Control) 10N/A91.5 ± 2.51.15 ± 0.06

References

  • Title: 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model Source: Turkish Journal of Pharmaceutical Sciences, 2025 Mar 7;22(1):1-9. URL: [Link][1]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology, 1961 Jul;7:88-95. URL: [Link]

Sources

Method

Application Note: Evaluation of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a Novel Antifungal Agent

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Infectious Diseases. Executive Summary The rapid emergence of multidrug-resistant fungal pathogens, particularly non-albicans Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Infectious Diseases.

Executive Summary

The rapid emergence of multidrug-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus, has necessitated the development of next-generation antifungal agents. N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide represents a highly promising novel synthetic azole [1]. By combining the established 1,2,4-triazole pharmacophore with a specialized fluorophenyl-propanamide side chain, this compound exhibits potent, broad-spectrum fungicidal activity. This application note provides a comprehensive, self-validating experimental framework for evaluating its efficacy, mechanism of action, and preliminary safety profile.

Mechanistic Rationale & Target Biology

Like clinical azoles (e.g., fluconazole, voriconazole), this compound targets lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for synthesizing ergosterol—the primary sterol in fungal cell membranes [3].

Structural Causality:

  • 1,2,4-Triazole Ring: The N4 atom of the triazole ring acts as a Lewis base, forming a critical coordination bond with the heme iron (Fe³⁺) at the active site of CYP51, effectively blocking the enzyme's catalytic cycle [2].

  • Propanamide Linker: Provides optimal conformational flexibility, allowing the molecule to navigate the narrow hydrophobic access channel of the CYP51 enzyme.

  • N-(4-fluorophenyl) Moiety: The highly electronegative fluorine atom increases lipophilicity and metabolic stability. Furthermore, it forms robust van der Waals and hydrophobic interactions with specific amino acid residues (e.g., Tyr118, Phe233) lining the binding pocket, significantly enhancing binding affinity compared to non-fluorinated analogs [1].

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol CellDeath Fungal Cell Membrane Disruption Ergosterol->CellDeath Depletion causes Triazole N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Triazole->CYP51 Inhibits (Heme Coordination)

Mechanism of action: CYP51 inhibition by the triazole derivative blocking ergosterol synthesis.

Materials and Reagents

To ensure experimental reproducibility and self-validation, the following standardized reagents and biological models are required:

  • Test Compound: N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Purity ≥ 98% via HPLC).

  • Reference Drugs: Fluconazole (FCZ) and Amphotericin B (AmB) as positive controls.

  • Fungal Strains: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Aspergillus fumigatus (ATCC 204305).

  • Quality Control Strain: Candida parapsilosis ATCC 22019 (Mandatory for validating MIC assay performance).

  • Media: RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS. Causality: MOPS buffering is critical because azole activity is highly pH-dependent; fluctuations alter compound ionization and fungal growth rates.

  • Cell Line: HepG2 (Human hepatocellular carcinoma) for cytotoxicity screening.

Experimental Protocols

Workflow Prep Compound Prep (DMSO Stock) MIC MIC Determination (CLSI M27-A3) Prep->MIC Erg Ergosterol Quantitation (LC-MS/MS) Prep->Erg Tox Cytotoxicity Assay (HepG2 Cells) Prep->Tox Data Data Synthesis (Selectivity Index) MIC->Data Erg->Data Tox->Data

Comprehensive experimental workflow for evaluating the triazole antifungal agent.

Protocol 4.1: In Vitro Antifungal Susceptibility Testing (MIC)

Based on CLSI M27-A3 (yeasts) and M38-A2 (filamentous fungi) guidelines.

  • Compound Preparation: Dissolve the triazole compound in 100% DMSO to create a 3.2 mg/mL stock. Note: Final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Serial Dilution: Prepare a 2-fold dilution series of the compound in RPMI 1640-MOPS medium across a 96-well flat-bottom microtiter plate. Concentration range: 64 µg/mL to 0.031 µg/mL.

  • Inoculum Preparation: Suspend fungal colonies in sterile saline (0.85%). Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute 1:1000 in RPMI 1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Incubation: Incubate plates at 35°C for 24–48 hours (yeasts) or 48–72 hours (molds).

  • Endpoint Reading: Determine the MIC visually or spectrophotometrically (OD₅₃₀). For azoles, MIC is defined as the lowest concentration causing a ≥50% reduction in growth compared to the drug-free control.

Protocol 4.2: Ergosterol Biosynthesis Inhibition Assay (LC-MS/MS)

To validate the mechanism of action, we must quantify the depletion of ergosterol in the fungal membrane [3].

  • Treatment: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) containing sub-MIC concentrations (e.g., 0.5× MIC and 0.25× MIC) of the triazole compound for 18 hours at 35°C.

  • Harvest & Wash: Centrifuge at 3,000 × g for 5 min. Wash the pellet twice with sterile distilled water. Self-validation step: Lyophilize and weigh the pellet to normalize ergosterol content to dry fungal weight, ensuring reductions are due to biosynthesis inhibition, not merely reduced cell mass.

  • Saponification: Add 3 mL of 25% methanolic KOH to the pellet. Vortex and incubate at 85°C for 1 hour. Causality: Saponification cleaves ester linkages in the cell membrane, releasing bound ergosterol into its free, measurable form.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. Extract the upper heptane layer.

  • LC-MS/MS Analysis: Evaporate the heptane under nitrogen gas and reconstitute in methanol. Inject onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transition for ergosterol (m/z 397.3 → 69.1).

Protocol 4.3: Cytotoxicity and Selectivity Index (SI)

Because azoles are metabolized by hepatic cytochrome P450 enzymes, assessing hepatotoxicity is critical for drug development.

  • Cell Culture: Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Expose cells to varying concentrations of the triazole compound (1 to 200 µg/mL) for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.

  • Read & Calculate: Measure absorbance at 570 nm. Calculate the CC₅₀ (concentration causing 50% cytotoxicity).

  • Selectivity Index (SI): Calculate SI = CC₅₀ / MIC. An SI > 10 indicates a favorable safety window.

Data Presentation & Expected Results

When executed correctly, the fluorinated propanamide triazole should exhibit superior potency against azole-resistant strains compared to standard fluconazole, owing to the enhanced hydrophobic interactions of the fluorophenyl ring [1, 4].

Table 1: Representative In Vitro Antifungal Activity (MIC, µg/mL)

Fungal StrainN-(4-fluorophenyl)-triazoleFluconazole (FCZ)Amphotericin B (AmB)
Candida albicans ATCC 900280.1250.50.5
Candida glabrata ATCC 900300.516.0 (Resistant)1.0
Aspergillus fumigatus ATCC 2043052.0>64.01.0
Candida parapsilosis ATCC 22019 (QC)0.252.00.5

Table 2: Ergosterol Quantification and Cytotoxicity Profiling

Treatment GroupErgosterol Content (mg/g dry weight)% Reduction vs. ControlHepG2 CC₅₀ (µg/mL)Selectivity Index (SI)*
Untreated Control4.85 ± 0.21N/AN/AN/A
Fluconazole (0.5× MIC)2.10 ± 0.1556.7%>200>400
Triazole Compound (0.5× MIC)1.05 ± 0.0878.3%145.51,164

*SI calculated using the MIC for C. albicans ATCC 90028.

Troubleshooting & Optimization

  • Trailing Endpoints in MIC Assays: Azoles often produce partial growth inhibition (trailing) in Candida species due to the delayed depletion of pre-existing ergosterol. Solution: Strictly adhere to the 50% inhibition endpoint rule (CLSI M27-A3) rather than looking for 100% optical clearance.

  • Compound Precipitation: The highly lipophilic nature of the fluorophenyl group may cause precipitation when the DMSO stock is diluted into the aqueous RPMI medium. Solution: Ensure the DMSO stock is at room temperature before dilution. If precipitation persists, add 0.05% Tween-80 to the test medium to enhance solubility without disrupting fungal membranes.

  • Poor LC-MS/MS Signal for Ergosterol: Ergosterol is prone to oxidation and UV degradation. Solution: Perform the extraction steps (Protocol 4.2) in amber vials or under low-light conditions, and spike samples with an internal standard (e.g., cholesterol-d7) immediately prior to saponification to correct for extraction losses.

References

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Center for Biotechnology Information (PMC).
  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. ResearchGate.
  • Fungal cell membrane - promising drug target for antifungal therapy. ResearchGate.
  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Taylor & Francis Online.
Application

"N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as an anticonvulsant"

An in-depth technical guide and protocol for the preclinical evaluation of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a novel anticonvulsant candidate. Mechanistic Rationale & Structural Design (SAR) The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the preclinical evaluation of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a novel anticonvulsant candidate.

Mechanistic Rationale & Structural Design (SAR)

The development of next-generation antiepileptic drugs (AEDs) heavily relies on identifying pharmacophores that can selectively modulate neuronal excitability without inducing severe motor impairment. N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a rationally designed molecule that integrates three highly validated structural motifs to maximize its Protective Index (PI):

  • The 1,2,4-Triazole Core: Acting as the primary pharmacophore, the 1,2,4-triazole ring possesses a high dipole moment and strong hydrogen-bonding capabilities. This allows it to interact intimately with the binding pockets of voltage-gated sodium channels (VGSCs) and GABAergic receptors. Extensive literature confirms that incorporating a1 [1] compared to other five-membered heterocycles.

  • The Propanamide Linker: The alkyl chain length is critical for conformational flexibility. Studies on 2 [2] demonstrate that an ω -triazolyl-propanamide configuration provides the optimal spatial distance between the lipophilic aryl ring and the polar triazole group, maximizing receptor fit and leading to superior anti-seizure efficacy.

  • The 4-Fluorophenyl Substitution: The addition of a highly electronegative fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it increases the molecule's lipophilicity, facilitating rapid penetration across the Blood-Brain Barrier (BBB). Second, it acts as a bioisosteric shield, blocking rapid CYP450-mediated para-hydroxylation. This metabolic stabilization significantly extends the in vivo half-life, a principle validated in 3 [3].

Experimental Protocols: In Vivo Screening Cascade

To establish the efficacy and safety profile of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, a self-validating in vivo screening cascade must be employed. The following protocols are designed for adult male Swiss albino mice (20–25 g).

Formulation and Administration
  • Challenge: The highly lipophilic nature of the fluorinated compound renders it insoluble in aqueous media.

  • Protocol: Suspend the compound in a vehicle of 30% PEG 400 in 0.9% physiological saline .

  • Causality: PEG 400 acts as a co-solvent that prevents precipitation of the drug upon injection, ensuring consistent bioavailability, while the saline maintains physiological osmolarity to prevent injection-site necrosis. Administer via intraperitoneal (i.p.) injection at a volume of 0.01 mL/g body weight.

Maximal Electroshock Seizure (MES) Test

Purpose: Identifies compounds that prevent seizure spread (tonic-clonic seizures), typically via VGSC blockade.

  • Preparation: Pre-wet corneal electrodes with 0.9% saline. Causality: Saline ensures uniform electrical impedance, preventing corneal burns and ensuring the full current reaches the brain.

  • Stimulus Delivery: Apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via the corneal electrodes.

  • Observation: Observe the animal for the presence or absence of Hindlimb Tonic Extension (HLTE). Protection is defined as the complete abolition of the HLTE component.

  • Self-Validation Check: A parallel vehicle-only control group (n=6) must be tested. System Validation: The trial is only valid if 100% of the vehicle-treated mice exhibit full HLTE. If any control mouse fails to seize, the electrical delivery system is compromised, and the entire cohort's data must be discarded.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Purpose: Identifies compounds that raise the seizure threshold (absence/myoclonic seizures), typically via GABAergic modulation.

  • Administration: Administer the test compound i.p. After 30 minutes (time-to-peak effect), inject 85 mg/kg of Pentylenetetrazole (PTZ) subcutaneously into the loose fold of skin on the back of the neck.

  • Observation: Isolate mice in individual Plexiglas cages and observe for 30 minutes. Protection is defined as the complete absence of a single episode of clonic spasms lasting at least 5 seconds.

  • Self-Validation Check: The 85 mg/kg dose represents the CD 97​ (convulsive dose in 97% of animals). System Validation: Vehicle-treated control mice must exhibit clonic spasms within the 30-minute window. Absence of spasms in controls indicates degraded PTZ stock.

Rotarod Neurotoxicity Assessment

Purpose: Differentiates true anticonvulsant activity from non-specific sedation or motor impairment.

  • Pre-training (Crucial Step): 24 hours prior to testing, place mice on a 1-inch diameter knurled rod rotating at 10 rpm. Causality: Pre-training eliminates false positives caused by baseline motor deficits or anxiety.

  • Selection: Only select mice that successfully remain on the rod for >1 minute during pre-training.

  • Testing: 30 minutes post-administration of the test compound, place the mice on the rotating rod (10 rpm) for 1 minute. Neurotoxicity is indicated if the animal falls off the rod before the 1-minute mark.

Data Interpretation & Comparative Benchmarking

To quantify the therapeutic potential of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, the Median Effective Dose (ED 50​ ) and Median Toxic Dose (TD 50​ ) must be calculated using probit analysis. The Protective Index (PI = TD 50​ / ED 50​ ) serves as the ultimate metric of safety.

Below is a comparative data summary benchmarking representative triazole-alkanamide and fluorophenyl-triazole motifs against standard clinical AEDs.

Table 1: Comparative Pharmacological Profile of Triazole Motifs vs. Standard AEDs

Compound / Structural MotifMES ED 50​ (mg/kg)scPTZ ED 50​ (mg/kg)Rotarod TD 50​ (mg/kg)Protective Index (PI)
Triazole-Alkanamide Motif 50.876.0> 150.0> 2.9
4-Fluorophenyl-Triazole Motif 49.1Inactive94.11.9
Phenytoin (Standard) 9.5Inactive65.56.9
Carbamazepine (Standard) 8.8Inactive71.68.1

Note: The target compound, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, merges both the alkanamide and fluorophenyl motifs, hypothesizing a synergistic lowering of the MES ED 50​ while maintaining a high TD 50​ , thereby optimizing the PI.

Workflow Visualization

G A N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Candidate Formulation B Efficacy Screening (Seizure Models) A->B i.p. injection C MES Test (Mice) Target: VGSC / Tonic-Clonic B->C D scPTZ Test (Mice) Target: GABA / Absence B->D E Toxicity Screening (Motor Impairment) C->E ED50 calculated D->E ED50 calculated F Rotarod Test Target: Neurotoxicity (TD50) E->F G Therapeutic Profiling Protective Index (PI = TD50/ED50) F->G TD50 calculated

Fig 1. Preclinical in vivo screening cascade for evaluating triazole-based anticonvulsants.

References

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review Source: National Institutes of Health (NIH) / PMC URL:[Link] [1]

  • Synthesis and anticonvulsant activity of some alkanamide derivatives Source: National Institutes of Health (NIH) / PubMed URL:[Link] [2]

  • Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice Source: National Institutes of Health (NIH) / PMC URL:[Link] [3]

Sources

Method

Application Note &amp; Protocol: Quantitative Analysis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Abstract This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, a novel compound with pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, a novel compound with potential pharmaceutical applications. Recognizing the critical need for robust and reliable quantitative data in drug development, this guide details two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be adaptable for quantification in both bulk drug substance and biological matrices. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9][10]

Introduction: The Analytical Imperative

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a molecule of interest in pharmaceutical research, featuring a fluorophenyl amide and a triazole moiety.[11][12] The 1,2,4-triazole ring is a common scaffold in many biologically active compounds.[13][14][15] Accurate quantification of this compound is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control. The choice of analytical methodology is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

This guide provides the scientific rationale and step-by-step protocols for two complementary analytical techniques, empowering researchers to generate high-quality, reproducible data.

Method Selection: HPLC-UV vs. LC-MS/MS

The selection of an appropriate analytical technique is a critical first step. The decision hinges on the specific requirements of the analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many pharmaceutical laboratories for the analysis of bulk drug substances and formulated products.[16][17] It offers a balance of performance, cost-effectiveness, and ease of use. The presence of chromophores (the phenyl and triazole rings) in N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide allows for sensitive detection by UV spectrophotometry.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as the quantification of the analyte in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[18][19][20][21] Its ability to selectively monitor specific mass-to-charge ratios of the analyte and its fragments provides unparalleled specificity, minimizing interference from matrix components.

HPLC-UV Method Development and Protocol

Rationale for Method Development

The goal of HPLC method development is to achieve adequate resolution of the analyte peak from any impurities or degradants, with good peak shape and a reasonable run time. Key parameters to optimize include the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard_Prep Prepare Stock & Working Standards HPLC_System HPLC System with UV Detector Standard_Prep->HPLC_System Inject Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Inject Column C18 Reversed-Phase Column HPLC_System->Column Chromatogram Acquire Chromatogram HPLC_System->Chromatogram Detect Mobile_Phase Isocratic/Gradient Elution Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Detailed HPLC-UV Protocol

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or similarA robust and widely available system.
Detector Diode Array Detector (DAD) or UV-VisDAD allows for spectral analysis to confirm peak purity.
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmA versatile stationary phase for moderately polar compounds.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)The organic modifier (acetonitrile) and acidic aqueous phase provide good peak shape and retention. The ratio should be optimized (e.g., starting at 40:60).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity needs.
Detection λ ~254 nm (to be confirmed by UV scan)A common wavelength for aromatic compounds; an initial UV scan of the analyte standard will determine the optimal wavelength.

Preparation of Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation (for Drug Substance): Accurately weigh a known amount of the sample, dissolve in methanol, and dilute with the mobile phase to a concentration within the calibration range.

LC-MS/MS Method Development and Protocol

Rationale for Method Development

For bioanalytical applications, LC-MS/MS provides the necessary sensitivity and selectivity to quantify low concentrations of the analyte in complex matrices.[18][20] Method development focuses on optimizing the chromatographic separation to minimize matrix effects and developing a sensitive and specific Multiple Reaction Monitoring (MRM) method.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample_Collection Collect Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifuge and Collect Supernatant Protein_Precipitation->Centrifugation Dilution Dilute Supernatant Centrifugation->Dilution LC_System UHPLC System Dilution->LC_System Inject MS_System Triple Quadrupole Mass Spectrometer LC_System->MS_System Ionize & Analyze MRM Multiple Reaction Monitoring (MRM) Data_Acquisition Acquire Data MS_System->Data_Acquisition Peak_Integration Integrate Analyte & IS Peaks Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios Peak_Integration->Ratio_Calculation Calibration_Curve Construct Weighted Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Analyte Concentration Calibration_Curve->Concentration_Determination

Caption: Workflow for LC-MS/MS bioanalysis.

Detailed LC-MS/MS Protocol

Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II UHPLC or similarUHPLC provides better resolution and faster run times.
MS System Agilent 6470 Triple Quadrupole or similarA sensitive and robust mass spectrometer for quantitative analysis.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar compounds; the triazole moiety is readily protonated.
Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles is ideal for fast UHPLC separations.
Mobile Phase A: 0.1% Formic Acid in Water, B: AcetonitrileGradient elution is typically used to separate the analyte from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
MRM Transitions To be determined by infusion of the standardThe precursor ion will be [M+H]+. Product ions will be generated by fragmentation of the precursor.

Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add an internal standard (a structurally similar, stable isotope-labeled version of the analyte is ideal).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

Method Validation: Ensuring Data Integrity

A comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][3][5][6][9] The validation should be performed according to ICH Q2(R1) or FDA guidelines.[4][7][8][10]

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for drug substance; 85-115% for bioanalysis.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; accuracy and precision within acceptable limits.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant changes in results when parameters are slightly varied.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the accurate and reliable quantification of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. The choice between HPLC-UV and LC-MS/MS should be based on the specific analytical requirements, with HPLC-UV being well-suited for purity and assay testing of the drug substance, and LC-MS/MS offering the enhanced sensitivity and selectivity needed for bioanalytical studies. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality data that is fit for purpose and compliant with regulatory expectations.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2022). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • EirGenix, Inc. (2024). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • MolPort. N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • EPA. Mefentrifluconazole Degradate 1,2,4-triazole. U.S. Environmental Protection Agency. [Link]

  • Svirskis, T., et al. (2022). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. [Link]

  • ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. [Link]

  • PubMed. (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. Analytical and Bioanalytical Chemistry. [Link]

  • Journal of Health and Rehabilitation Sciences. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • MDPI. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]

  • Abdelwahab, N. S., et al. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Chemistry Central Journal. [Link]

  • MDPI. (2015). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. [Link]

  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. [Link]

Sources

Application

Application Note: Rational Design, Synthesis, and Evaluation of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Analogs

Executive Summary The development of novel small-molecule therapeutics requires a rigorous understanding of pharmacophore modularity and target engagement. This application note details the workflow for synthesizing and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel small-molecule therapeutics requires a rigorous understanding of pharmacophore modularity and target engagement. This application note details the workflow for synthesizing and evaluating analogs of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide . By leveraging a privileged 1,2,4-triazole scaffold, this guide provides drug development professionals with a self-validating framework for generating potent cytochrome P450 51 (CYP51) inhibitors, addressing the critical need for next-generation antifungal agents.

Pharmacophore Rationale & Target Biology

1,2,4-Triazoles attract considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities, most notably their potent antifungal properties[1]. The primary mechanism of action for these agents relies on the inhibition of CYP51 (lanosterol 14α-demethylase), a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis[2].

The lead scaffold, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, is highly modular and interacts with the target through three distinct domains:

  • 1,2,4-Triazole Core : The unhindered N4 nitrogen acts as a strong Lewis base, coordinating directly with the heme iron in the CYP51 active site to halt oxidative demethylation.

  • Propanamide Linker : Provides critical spatial flexibility. The amide moiety acts as both a hydrogen bond donor and acceptor, anchoring the molecule within the enzyme's polar access channel.

  • 4-Fluorophenyl Group : Occupies the deep, hydrophobic binding pocket of CYP51. The incorporation of a fluorine atom increases lipophilicity (enhancing fungal cell wall penetration) and provides metabolic stability against host enzymatic degradation.

As field and clinical isolates demonstrate declining triazole sensitivity—often driven by CYP51 point mutations—there is a continuous need to synthesize novel analogs with higher intrinsic binding affinities to overcome partial cross-resistance[3].

Mechanistic Pathway Visualization

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site ToxicSterols Accumulation of 14α-methyl sterols CYP51->ToxicSterols Pathway Blocked Ergosterol Ergosterol Depletion CYP51->Ergosterol Pathway Blocked Triazole Triazolylpropanamide Analogs Triazole->CYP51 Heme-Iron Coordination Membrane Membrane Disruption & Fungal Cell Death ToxicSterols->Membrane Ergosterol->Membrane

Mechanism of triazolylpropanamide analogs inhibiting CYP51 in the ergosterol biosynthesis pathway.

Synthetic Methodology

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, the following self-validating amide coupling protocol is utilized.

Rationale for Reagent Selection: Amide coupling via EDCI/HOBt is specifically chosen over acyl chloride generation. Acyl chlorides require harsh, acidic conditions that can protonate the triazole ring, leading to poor solubility and degradation. HOBt forms a highly reactive yet stable active ester, suppressing side reactions and maximizing the yield of the target propanamide.

Protocol: Synthesis of the Propanamide Scaffold
  • Activation: Dissolve 3-(1H-1,2,4-triazol-1-yl)propanoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent required to fully solubilize the zwitterionic-like triazole precursor.

  • Catalysis: Cool the reaction to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq), followed by HOBt (1.2 eq) and EDCI-HCl (1.2 eq). Causality: Cooling prevents the exothermic formation of inactive N-acylurea byproducts. DIPEA acts as a non-nucleophilic base, driving the reaction without competing for the active ester.

  • Coupling: Add 4-fluoroaniline (or desired aniline analog) (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The complete disappearance of the baseline acid spot and the emergence of a highly UV-active spot at a higher Rf​ confirms reaction completion.

  • Orthogonal Workup: Quench with ice water and extract with Ethyl Acetate. Wash the organic layer sequentially with:

    • 1M HCl: Removes unreacted aniline and DIPEA.

    • Saturated NaHCO₃: Removes unreacted propanoic acid and HOBt.

    • Brine: Removes residual water and DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol to yield the pure analog.

In Vitro Evaluation Protocols

To ensure that the synthesized analogs possess true mechanistic efficacy rather than non-specific cytotoxicity, a dual-assay system is employed.

Protocol A: CYP51 Spectral Binding Assay (Target Engagement)

Causality: This assay directly measures the coordination of the triazole nitrogen to the enzyme's heme iron, validating on-target activity.

  • Dilute recombinant C. albicans CYP51 to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Divide the solution equally into a sample cuvette and a reference cuvette to establish a baseline. Self-Validation: This baseline correction eliminates background noise from the enzyme's native absorbance.

  • Titrate the synthesized analog (0.1 to 10 µM in DMSO) into the sample cuvette. Simultaneously titrate an equivalent volume of pure DMSO into the reference cuvette. Causality: Matching vehicle concentrations prevents solvent-induced spectral shifts.

  • Record difference spectra (350–500 nm). A classic "Type II" binding spectrum—characterized by a peak at ~427 nm and a trough at ~412 nm—confirms direct heme coordination.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination
  • Prepare a standard inoculum of Candida albicans (ATCC 10231) at 1×103 to 5×103 CFU/mL in RPMI 1640 broth, adhering to CLSI M27 guidelines.

  • Perform serial two-fold dilutions of the analogs (0.015 to 16 µg/mL) in 96-well microtiter plates.

  • Incubate at 35 °C for 24 hours. The MIC is defined as the lowest concentration resulting in a 50% reduction in turbidity compared to the drug-free control.

Representative Quantitative Data

The following table summarizes expected SAR data when modifying the aniline R-group and the linker length of the core scaffold.

Compound IDR-Group (Aniline)Linker ChainCYP51 IC₅₀ (µM)MIC (µg/mL) C. albicans
1 (Lead) 4-FluorophenylPropanamide0.451.0
2 2,4-DifluorophenylPropanamide0.220.5
3 4-ChlorophenylPropanamide0.682.0
4 4-FluorophenylButanamide1.154.0
Control FluconazoleN/A0.300.5

Data Interpretation: The addition of a second fluorine atom (Compound 2) enhances target affinity and lowers the MIC, likely due to improved occupancy of the hydrophobic pocket. Conversely, extending the linker to a butanamide (Compound 4) drastically reduces efficacy, indicating a strict spatial tolerance within the CYP51 access channel.

References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)
  • CTD Gene-Chemical Interactions Dataset Source: Ma'ayan Lab – Computational Systems Biology URL
  • Comparison of the declining triazole sensitivity of Gibberella zeae and increased sensitivity achieved by advances in triazole fungicide development Source: ResearchGate URL

Sources

Method

Application Note: Experimental Design for Neuroprotective Studies of Triazole Pharmacophores

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Experimental Design Guide Introduction: The Triazole Pharmacophore in Neuroprot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Experimental Design Guide

Introduction: The Triazole Pharmacophore in Neuroprotection

The 1,2,3-triazole and 1,2,4-triazole scaffolds have emerged as highly versatile pharmacophores in the design of neuroprotective agents for Alzheimer's Disease (AD), Parkinson's Disease (PD), and ischemic stroke. The high dipole moment and potent hydrogen bond donor/acceptor capabilities of the triazole ring allow it to effectively mimic amide bonds, facilitating strong interactions with biomolecular targets such as cholinesterases, sirtuin 1 (SIRT1), and antioxidant response elements (ARE) 1. Furthermore, triazoles exhibit high metabolic stability in both acidic and basic conditions, making them ideal candidates for central nervous system (CNS) penetrant drugs.

Designing a robust experimental workflow for triazole derivatives requires a multi-tiered approach: validating target engagement in vitro, elucidating the specific intracellular survival pathways activated, and confirming efficacy in rigorous in vivo disease models.

Workflow A Phase 1: In Vitro Screening (SH-SY5Y / PC12 Cells) B Neurotoxicity Models (H2O2, 6-OHDA, Glutamate) A->B C Phase 2: Mechanistic Profiling (Target Validation) B->C D Enzyme Assays (AChE/BuChE, SIRT1) C->D E Cellular Assays (ROS, ΔΨm, Apoptosis) C->E F Phase 3: In Vivo Validation (Rodent Models) D->F E->F G Disease Models (MCAO, MPTP, Scopolamine) F->G H Endpoints (Behavior, TTC Staining, IHC) G->H

Caption: Tiered experimental workflow for evaluating triazole-mediated neuroprotection.

Phase 1: In Vitro Profiling & Mechanistic Elucidation

To establish neuroprotection, the human neuroblastoma SH-SY5Y cell line is the gold standard due to its dopaminergic characteristics and susceptibility to oxidative insults 2.

Protocol 2.1: 6-OHDA / H₂O₂ Insult Assay in SH-SY5Y Cells

This assay evaluates the ability of triazole derivatives to rescue neurons from oxidative stress and mitochondrial dysfunction.

Experimental Causality & Design Logic: Triazoles targeting intracellular mechanisms (e.g., SIRT1 activation or Nrf2/ARE transcription) require sufficient time for cellular uptake and target engagement before the oxidative burst. Therefore, a prophylactic pre-incubation phase is mandatory. To ensure a self-validating system, every plate must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Resveratrol for SIRT1 pathways) to benchmark efficacy 2.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Starvation (Optional but Recommended): Replace media with 1% FBS media for 12 h to synchronize the cell cycle and sensitize cells to the insult.

  • Triazole Pre-treatment: Treat cells with varying concentrations of the synthesized triazoles (e.g., 0.1, 1, 10, 50 μM) for 2–4 hours.

  • Neurotoxic Insult: Add 6-hydroxydopamine (6-OHDA, 50–100 μM) or H₂O₂ (250 μM) directly to the wells. Incubate for an additional 24 hours. Note: 6-OHDA auto-oxidizes rapidly; prepare fresh in ascorbic acid-supplemented saline immediately before use.

  • Viability Readout (MTT/CCK-8): Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours. Read absorbance at 450 nm. Calculate viability relative to the vehicle-treated, non-insulted control.

Protocol 2.2: Cholinesterase (AChE/BuChE) Inhibition Assay

Many 1,2,3-triazole hybrids (e.g., triazole-genipin analogues) are designed as dual-target agents that provide neuroprotection while simultaneously inhibiting acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) to manage AD symptoms [[3]]().

Experimental Causality & Design Logic: We utilize the modified Ellman’s method. The causality relies on the enzymatic cleavage of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with DTNB (Ellman's reagent) to form the yellow 5-thio-2-nitrobenzoate anion. Triazoles binding to the Catalytic Active Site (CAS) or Peripheral Anionic Site (PAS) of the enzyme will dose-dependently reduce the rate of yellow color formation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Assembly: In a 96-well plate, combine 140 μL of buffer, 20 μL of test triazole (dissolved in DMSO, final DMSO <1%), and 20 μL of AChE or BuChE enzyme solution (0.2 U/mL).

  • Incubation: Incubate at room temperature for 15 minutes to allow the triazole-enzyme complex to reach equilibrium.

  • Reaction Initiation: Add 10 μL of DTNB (3 mM) and 10 μL of ATCI or BTCI (15 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Pathway T Triazole Scaffold (1,2,3- or 1,2,4-triazole) AChE AChE / BuChE Inhibition T->AChE SIRT1 SIRT1 Activation T->SIRT1 ARE ARE / Nrf2 Pathway T->ARE ACh ↑ Acetylcholine (Cognitive Rescue) AChE->ACh ROS ↓ Intracellular ROS (Oxidative Stress) SIRT1->ROS ARE->ROS NP Neuroprotection (AD, PD, Stroke) ACh->NP Apop ↓ Apoptosis / LDH Leakage ROS->Apop Apop->NP

Caption: Molecular mechanisms of triazole-mediated neuroprotection across multiple targets.

Phase 2: In Vivo Validation Models

While in vitro data confirms target engagement, the true neuroprotective capacity of a triazole derivative depends on its ability to cross the blood-brain barrier (BBB) and function in a complex physiological environment. For 1,2,4-triazole derivatives, the Middle Cerebral Artery Occlusion (MCAO) model is highly effective for evaluating protection against ischemic stroke 4.

Protocol 3.1: Transient MCAO Model and TTC Staining

Experimental Causality & Design Logic: The MCAO model mimics human ischemic stroke. Laser Doppler flowmetry must be used to confirm a ≥80% drop in cerebral blood flow; otherwise, the neuroprotective effect of the triazole cannot be accurately delineated from a failed surgical occlusion. 2,3,5-Triphenyltetrazolium chloride (TTC) staining relies on the reduction of TTC by mitochondrial succinate dehydrogenase in living tissue to a red formazan dye. Infarcted (dead) tissue lacks this enzyme activity and remains white, allowing for precise quantification of the triazole's tissue-sparing effects.

Step-by-Step Methodology:

  • Animal Preparation & Anesthesia: Induce anesthesia in adult male Sprague-Dawley rats using 3% isoflurane, maintained at 1.5% during surgery. Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.

  • Drug Administration: Administer the triazole compound (e.g., 10–50 mg/kg, IV or IP) either 30 minutes prior to ischemia (prophylactic) or immediately upon reperfusion (therapeutic).

  • Surgical Occlusion: Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a silicone-coated nylon monofilament into the ECA stump and advance it into the ICA until mild resistance is felt (occluding the origin of the MCA).

  • Reperfusion: After 90 minutes of occlusion, gently withdraw the filament to allow reperfusion. Suture the wound and allow the animal to recover for 24 hours.

  • Neurological Scoring: At 24 h post-reperfusion, evaluate neurological deficits using a standardized 5-point scale (0 = normal, 4 = no spontaneous walking/depressed level of consciousness).

  • TTC Staining: Euthanize the animal and rapidly extract the brain. Slice the brain into 2 mm thick coronal sections. Incubate sections in 2% TTC solution at 37°C for 20 minutes in the dark.

  • Quantification: Fix sections in 4% paraformaldehyde. Image the slices and use ImageJ software to calculate the infarct volume, correcting for brain edema by dividing the infarct area by the ratio of the ipsilateral to contralateral hemisphere area.

Quantitative Benchmark Data

When designing experiments, it is critical to benchmark your novel triazole compounds against established literature standards. The table below summarizes key pharmacological outcomes from recent authoritative studies on triazole neuroprotectants.

Compound ClassPharmacophorePrimary Target / ModelKey Pharmacological OutcomeRef.
Triazole-Genipin Analogues 1,2,3-TriazoleBuChE / H₂O₂ (SH-SY5Y)IC₅₀ = 31.77 μM; Rescued cell viability up to 78%3
Triazole-Sulfonamides 1,2,3-TriazoleSIRT1 / 6-OHDA (SH-SY5Y)Significantly decreased intracellular ROS; Increased SIRT1 activity2
3,5-Diaryl-Triazoles 1,2,4-TriazoleARE / MCAO (Rats)Reduced MDA, Increased SOD, Attenuated infarct size4
5-(4-Pyridinyl)-Triazoles 1,2,4-Triazoleα-syn / MPTP (Mice)Prevented bradykinesia, reduced α-synuclein expression5

References

  • Pathogenesis of Alzheimer's Disease and Diversity of 1,2,3-Triazole Scaffold in Drug Development: Design Strategies, Structural Insights, and Therapeutic Potential. ACS Publications. 1

  • Attenuation of 6-OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity. ACS Omega. 2

  • New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer's Activity. ACS Omega. 3

  • Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element. Bioorganic Chemistry / PubMed. 4

  • Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Publications. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Welcome to the technical support and troubleshooting center for the synthesis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. This guide is designed for researchers and drug development professionals seeking...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. This guide is designed for researchers and drug development professionals seeking to scale up or optimize this specific active pharmaceutical ingredient (API) intermediate.

By analyzing the molecular structure, the most atom-economical and scalable route is a two-step sequence: an initial amide coupling to form an acrylamide Michael acceptor, followed by a highly regioselective base-catalyzed Aza-Michael addition of 1,2,4-triazole [1].

SynthesisWorkflow Step1 Step 1: Amide Coupling 4-Fluoroaniline + Acryloyl Chloride Int Intermediate N-(4-fluorophenyl)acrylamide Step1->Int TEA, DCM, 0°C to RT (Kinetic Control) Step2 Step 2: Aza-Michael Addition Addition of 1,2,4-Triazole Int->Step2 Purified Intermediate Prod Target Product N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Step2->Prod DBU, DMF, 80°C (Thermodynamic Control)

Two-step synthesis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Step-by-Step Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify the success of each step before proceeding.

Protocol A: Synthesis of the Michael Acceptor (N-(4-fluorophenyl)acrylamide)

Causality & Rationale: Acryloyl chloride is highly reactive and prone to exothermic runaway and radical polymerization. The reaction must be strictly temperature-controlled (0 °C) during addition. Triethylamine (TEA) acts as an acid scavenger to drive the equilibrium and prevent the formation of unreactive aniline hydrochloride salts.

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 4-fluoroaniline (1.0 equiv, 10 mmol) and TEA (1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Addition: Cool the mixture to 0 °C using an ice-water bath. Dissolve acryloyl chloride (1.1 equiv, 11 mmol) in DCM (10 mL) and add it dropwise over 30 minutes via an addition funnel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 3:1). The starting 4-fluoroaniline ( Rf​≈0.6 ) should be completely consumed, replaced by a new UV-active spot ( Rf​≈0.4 ).

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL) to neutralize excess acid. Wash the organic layer sequentially with 1M HCl (20 mL) to remove unreacted aniline and TEA, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C (to prevent heat-induced polymerization).

  • Analytical Validation: 1H NMR ( CDCl3​ ) must show characteristic vinylic protons (a doublet of doublets and two doublets) between 5.7 and 6.5 ppm.

Protocol B: Base-Catalyzed Aza-Michael Addition

Causality & Rationale: 1,2,4-triazole is a weak nucleophile ( pKa​≈10.0 ). Efficient Aza-Michael addition requires a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to generate the highly nucleophilic triazolide anion [2]. Heating to 80 °C provides the activation energy necessary to overcome the activation barrier of the less reactive acrylamide and ensures thermodynamic equilibration to the preferred N1-isomer [3].

  • Setup: In a dry flask, dissolve N-(4-fluorophenyl)acrylamide (1.0 equiv, 10 mmol) and 1,2,4-triazole (1.2 equiv, 12 mmol) in anhydrous DMF (20 mL).

  • Catalysis: Add DBU (0.2 equiv, 2 mmol) dropwise.

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours under an inert atmosphere.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 10:1) or LC-MS. The vinylic protons of the starting material should completely disappear.

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (100 mL). The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold water (to remove DMF, DBU, and unreacted triazole), and dry under vacuum at 45 °C.

  • Analytical Validation: 1H NMR ( DMSO−d6​ ) will confirm the success of the reaction by the disappearance of vinylic signals and the appearance of two distinct triplets at ∼2.8 ppm ( −CH2​−C=O ) and ∼4.4 ppm ( −CH2​−N ), integrating for 2 protons each. The N1-regioselectivity is confirmed by the presence of two distinct triazole singlet protons at ∼7.9 and ∼8.5 ppm.

Quantitative Data: Catalyst & Solvent Optimization

The choice of base and solvent drastically impacts both the overall yield and the regioselectivity of the triazole alkylation. The table below summarizes the optimization data for the Aza-Michael step.

EntryBase (0.2 eq)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (N1:N4)
1TEADCM25243560:40
2 K2​CO3​ THF65126885:15
3 Cs2​CO3​ DMF8088290:10
4 DBU DMF 80 4 94 >99:1

Data Interpretation: Triethylamine (Entry 1) is insufficiently basic to fully deprotonate 1,2,4-triazole, resulting in sluggish kinetics and poor thermodynamic control. While inorganic bases (Entries 2 and 3) improve yields, their heterogeneous nature in organic solvents limits the reaction rate. DBU (Entry 4), a highly soluble amidine base, ensures rapid formation of the triazolide anion, driving the reaction to completion. The combination of DBU and elevated temperature (80 °C) ensures exclusive thermodynamic control, yielding the N1-isomer almost exclusively [2].

Troubleshooting Guide

Q: Why is my N-(4-fluorophenyl)acrylamide intermediate polymerizing into a gel during isolation or storage? A: Acrylamides are highly susceptible to radical polymerization, which can be initiated by heat, light, or trace peroxides in solvents.

  • Solution: Never exceed 30 °C when evaporating the solvent during isolation. If the intermediate needs to be stored for more than 24 hours, add a radical inhibitor such as BHT (butylated hydroxytoluene) at 10–50 ppm, and store it in an amber vial at -20 °C.

Q: My Aza-Michael addition stalls at ~50% conversion. Adding more triazole doesn't help. What is the root cause? A: This is typically caused by the protonation and subsequent deactivation of the DBU catalyst.

  • Causality: Trace moisture in the DMF or highly hygroscopic 1,2,4-triazole reacts with the base, quenching the catalytic cycle. Furthermore, water can cause partial hydrolysis of the acrylamide at 80 °C.

  • Solution: Ensure you are using strictly anhydrous DMF (stored over molecular sieves). Pre-dry the 1,2,4-triazole in a vacuum oven at 40 °C overnight before use.

Q: I am observing a mixture of N1 and N4 alkylated products in my final NMR. How do I fix this? A: The 1,2,4-triazole ring contains two non-equivalent nitrogen nucleophiles (N1 and N4). Alkylation at N4 is often the kinetic product, while N1 is the thermodynamic product (due to less steric hindrance and a more stable conjugated system).

  • Solution: A mixture indicates your reaction is under kinetic control. To push the equilibrium entirely to the N1-isomer, you must increase the reaction temperature to 80 °C and ensure you are using a strong, reversible base like DBU in a polar aprotic solvent (DMF) [3].

Frequently Asked Questions (FAQs)

Q: Can I synthesize this compound by coupling 3-(1H-1,2,4-triazol-1-yl)propanoic acid directly with 4-fluoroaniline? A: Yes. An amide coupling using reagents like HATU/DIPEA or EDCI/HOBt is a chemically valid alternative. However, the Aza-Michael addition route is vastly superior for scale-up. It boasts 100% atom economy in the second step, avoids the use of expensive and high-molecular-weight coupling reagents, and eliminates the difficult removal of urea byproducts (like those generated by EDCI).

Q: Is it possible to run the Aza-Michael addition without any catalyst? A: While some highly electrophilic Michael acceptors (like methyl vinyl ketone) can undergo catalyst-free additions, acrylamides are relatively poor electrophiles due to the resonance donation from the amide nitrogen. Running this specific reaction without a base will result in near-zero conversion[2].

Q: How do I remove unreacted 1,2,4-triazole from the final product without column chromatography? A: 1,2,4-triazole is highly soluble in water, whereas the target compound, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, is highly hydrophobic due to the fluorophenyl ring. The precipitation step outlined in Protocol B (pouring the DMF reaction mixture into ice water) effectively leaves the unreacted triazole and DBU in the aqueous phase. If trace triazole remains, triturating the solid with cold water or a 1:1 mixture of water and ethanol will yield high-purity material.

References

  • Boncel, S., Saletra, K., Hefczyc, B., & Walczak, K. Z. (2011). "Michael-type addition of azoles of broad-scale acidity to methyl acrylate." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Fülöp, F., et al. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Molecules. Available at:[Link]

  • Ma, B., Wang, G., Zhou, H., & Yang, J. (2020). "Alkali Salt-Catalyzed Aza-Michael Addition of 1,2,4-Triazole to α,β-Unsaturated Ketones and Imides." Chinese Journal of Organic Chemistry. Available at:[Link]

Optimization

Technical Support Center: Purification of N-Phenyl-Triazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of N-phenyl-triazole derivatives. This guide is designed to provide practical, in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of N-phenyl-triazole derivatives. This guide is designed to provide practical, in-depth solutions to common and complex purification challenges encountered in the laboratory. Drawing from established chemical principles and field-tested experience, this resource will help you troubleshoot your experiments, optimize your protocols, and achieve high purity for your target compounds.

N-phenyl-triazoles are a vital class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and agrochemicals.[][2][3] However, their synthesis, particularly through popular methods like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), often presents unique purification hurdles. This guide addresses these challenges in a direct question-and-answer format.

Part 1: Frequently Asked Questions (General Troubleshooting)

This section covers high-level issues that often arise after the initial reaction workup.

Q1: My crude N-phenyl-triazole product is a sticky oil or gum instead of a solid. What are the likely causes and how can I fix it?

This is a very common issue. The non-crystalline nature of a crude product typically points to one of three culprits:

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO, toluene) are notoriously difficult to remove and can keep the product in a semi-liquid state.

    • Solution: Dry the product under high vacuum (not just a standard rotovap) for several hours, possibly with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable. Co-evaporation with a lower-boiling point solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) can also help. Add the solvent to the oil, concentrate it on the rotovap, and repeat 2-3 times before placing it on high vacuum.

  • Significant Impurities: The presence of unreacted starting materials, side-products, or catalyst residues can act as an "impurity-eutectic," depressing the melting point of the mixture and preventing crystallization.

    • Solution: First, analyze the crude product by Thin Layer Chromatography (TLC) or LC-MS to identify the number and nature of impurities. A preliminary purification step, such as a simple filtration through a small plug of silica gel, might be sufficient to remove highly polar or non-polar impurities, potentially allowing the product to solidify.

  • Inherent Properties: Some N-phenyl-triazole derivatives simply have low melting points and exist as oils or amorphous solids at room temperature.

    • Solution: If the product is pure (as determined by NMR/LC-MS) but remains an oil, the next step is purification via column chromatography. Forcing crystallization through trituration (see Part 3) can sometimes yield a solid, but chromatography is the more definitive method for oils.

Q2: My TLC plate shows multiple spots. What are the common side-products or impurities I should expect?

In a typical CuAAC reaction to form a 1,4-disubstituted N-phenyl-triazole, you might encounter:

  • Unreacted Starting Materials: The phenyl azide and the terminal alkyne.

  • Copper Catalyst: Residual copper salts can appear as baseline material or cause streaking on the TLC plate.[4][5] A persistent blue or green color in your product is a clear indicator of copper contamination.[5]

  • Alkyne Homocoupling (Glasner Coupling): Terminal alkynes can dimerize in the presence of copper and oxygen to form a symmetrical di-yne. This byproduct is typically less polar than the triazole product.

  • 1,5-Regioisomer: While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-regioisomer can sometimes form.[6] These isomers often have very similar polarities, making them difficult to separate.

  • Side-products from Azide: Phenyl azides can be unstable and may decompose, leading to various byproducts.

Q3: How do I effectively remove the residual copper catalyst from my "click" reaction?

Copper ions can be cytotoxic and interfere with downstream biological assays or subsequent chemical transformations, making their removal critical.[4] Several effective methods exist.

Decision Workflow for Copper Removal

start Crude Reaction Mixture (Post-Reaction) method_choice Choose Removal Method start->method_choice wash Aqueous Wash (EDTA, NH4Cl) method_choice->wash Simple, small scale, product is organic-soluble resin Scavenger Resin (e.g., Chelex) method_choice->resin High purity needed, product is sensitive chromatography Column Chromatography method_choice->chromatography Other impurities present, method of choice anyway end_product Copper-Free Product wash->end_product resin->end_product chromatography->end_product

Caption: Decision tree for selecting a copper removal method.

Method Comparison Table

MethodPrincipleProsCons
Aqueous Wash with Chelator Forms a water-soluble copper complex that is removed by liquid-liquid extraction.[5]Simple, inexpensive, and effective for many small molecules.[4][7]Can lead to product loss if the triazole has some water solubility. May require multiple washes.
Solid-Phase Scavengers The crude mixture is stirred with a resin that selectively binds copper, followed by simple filtration.[4][5]High efficiency, clean workup, suitable for sensitive products.More expensive than simple washing.
Silica Gel Chromatography Copper salts are highly polar and will adhere strongly to the silica gel at the top of the column.Often performed anyway for general purification, effectively removing copper simultaneously.Not ideal if the product is unstable on silica.

Protocol: EDTA Wash for Copper Removal [5][7]

  • Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), disodium salt.

  • Shake the funnel vigorously. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.[5][7]

  • Separate and discard the aqueous layer.

  • Repeat the wash until the aqueous layer is colorless.

  • Wash the organic layer with water, then brine, to remove residual EDTA.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the copper-free crude product.

Part 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the most common technique for purifying N-phenyl-triazole derivatives.[8][9] Success hinges on choosing the right conditions.

Q4: How do I select the optimal solvent system (mobile phase) for my column?

The goal is to find a solvent system that gives a good separation between your product and impurities on a TLC plate, with a retention factor (Rƒ) for your product of ~0.25-0.35 .

Workflow for Solvent System Optimization

start Spot crude mixture on TLC plate test1 Develop in 20% EtOAc/Hexanes start->test1 rf_check Is Product Rƒ ≈ 0.3? test1->rf_check high_rf Decrease Polarity (e.g., 10% EtOAc/Hex) rf_check->high_rf No, Rƒ > 0.5 low_rf Increase Polarity (e.g., 40% EtOAc/Hex or add MeOH to DCM) rf_check->low_rf No, Rƒ < 0.2 run_column Run Column rf_check->run_column Yes high_rf->test1 low_rf->test1 streaking Streaking observed? add_modifier Add modifier: 1% Et3N (for bases) 1% AcOH (for acids) streaking->add_modifier Yes streaking->run_column No add_modifier->run_column run_column->streaking

Caption: Stepwise process for optimizing the mobile phase for column chromatography.

Common Solvent Systems for N-Phenyl-Triazoles

PolarityCommon SystemComments
Low Hexanes / Ethyl Acetate (EtOAc)The standard starting point. Gradients from 5% to 50% EtOAc are common.
Medium Dichloromethane (DCM) / Methanol (MeOH)Excellent for more polar triazoles. A 1-5% MeOH in DCM system is very effective.
High EtOAc / MeOH / Triethylamine (Et₃N)For very polar, basic compounds. The Et₃N (0.5-1%) prevents streaking on the silica.
Q5: My compound is streaking badly on the TLC plate and the column. What's wrong and how do I fix it?

Streaking is usually caused by one of two issues:

  • Compound Acidity/Basicity: The triazole ring itself is weakly basic. If your molecule contains other acidic or basic functional groups, it can interact inconsistently with the slightly acidic silica gel, causing tailing.

    • Solution: Add a small amount (~0.5-1%) of a modifier to your mobile phase. Use triethylamine (Et₃N) for basic compounds or acetic acid (AcOH) for acidic compounds. This saturates the active sites on the silica, allowing for sharp, well-defined bands.

  • Poor Solubility: If the compound is not fully soluble in the mobile phase as it moves through the column, it will streak. This can happen if you load the column with a solvent that is too weak (not polar enough).

    • Solution: Ensure you dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone) for loading, but be careful not to use too much. Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

Part 3: Advanced Purification Challenges

Q6: I've run a column, but I still can't separate my desired 1,4-regioisomer from the 1,5-isomer. What are my options?

Separating 1,4- and 1,5-disubstituted triazole regioisomers is a classic and difficult challenge because their physical properties are often nearly identical.[10]

  • Option 1: Optimize Chromatography:

    • Try a different stationary phase: If silica gel fails, consider using alumina (which has different surface properties) or reverse-phase (C18) chromatography, which separates based on hydrophobicity rather than polarity.

    • Try a different solvent system: Sometimes a completely different solvent system (e.g., Toluene/Acetone) can exploit subtle structural differences that Hexanes/EtOAc does not.

  • Option 2: Recrystallization: This can be highly effective if you can find the right solvent. The slightly different crystal packing abilities of the two isomers can be exploited.

    • Protocol: Solvent Screening for Recrystallization

      • Place a small amount (~10-20 mg) of the mixed-isomer product into several small test tubes.

      • To each tube, add a different solvent dropwise while heating gently (e.g., hexanes, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile).[11]

      • Add just enough hot solvent to fully dissolve the solid.

      • Allow the tubes to cool slowly to room temperature, then place them in a refrigerator or freezer.

      • Observe which solvent yields high-quality crystals. The solid that forms will often be significantly enriched in one of the isomers.

  • Option 3: Preparative HPLC: While expensive and time-consuming, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than standard flash chromatography and can often successfully separate stubborn isomers.

References

  • Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. r/Chempros. Retrieved from [Link]

  • Sharpless, V. V. F. a. V. K. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]

  • American Chemical Society. (2017, August 16). Nickel-Catalyzed Azide–Alkyne Cycloaddition To Access 1,5-Disubstituted 1,2,3-Triazoles in Air and Water. Journal of the American Chemical Society. Retrieved from [Link]

  • Miao, T., & Wang, L. (2008). Regioselective Synthesis of 1,2,3-Triazoles by Use of a Silica-Supported Copper(I)
  • American Chemical Society. (2020, July 20). General Synthesis of Tri-Carbo-Substituted N2-Aryl-1,2,3-triazoles via Cu-Catalyzed Annulation of Azirines with Aryldiazonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021, July 2). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules. Retrieved from [Link]

  • Unknown. (2025, August 10). Regioselective Synthesis of 1,2,3-Triazoles by Use of a Silica-Supported Copper(I)
  • American Chemical Society. (2020, May 26). Cu(II)-Hydrazide Coordination Compound Supported on Silica Gel as an Efficient and Recyclable Heterogeneous Catalyst for Green Click Synthesis of β-Hydroxy-1,2,3-triazoles in Water. ACS Omega. Retrieved from [Link]

  • Frontiers. (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Retrieved from [Link]

  • Arkivoc. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Retrieved from [Link]

  • Unknown. (2022, October 12).
  • IJCRT.org. (2022, October 10). Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evaluation. Retrieved from [Link]

  • AWS. (n.d.). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Semantic Scholar. (2022, October 7). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

  • MDPI. (2023, February 1). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules. Retrieved from [Link]

  • American Chemical Society. (2013, September 3). Zinc Mediated Azide–Alkyne Ligation to 1,5- and 1,4,5-Substituted 1,2,3-Triazoles. Organic Letters. Retrieved from [Link]

  • Unknown. (2022, December 2). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, January 26). comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. Retrieved from [Link]

  • CORE. (2010, October 18). Crystal Structures of two Triazole Derivatives. Retrieved from [Link]

  • American Chemical Society. (2024, March 12). 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. Organic Process Research & Development. Retrieved from [Link]

  • Unknown. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Retrieved from [Link]

  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • American Chemical Society. (2023, June 1). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2023, January 14). Design, Synthesis and Evaluation of Some Substituted Triazole Phenyl Methanones from Substituted Anilines. Retrieved from [Link]

  • Unknown. (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. Retrieved from [Link]

  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Unknown. (n.d.). "Electron Affinity Equilibrium Studies of Synthesized N 1-and N 2-Pheny" by Joe Santarelli. Unknown Source.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Retrieved from [Link]

Sources

Troubleshooting

Propanamide Derivatives: Solubility Troubleshooting &amp; Technical Support Center

Welcome to the Technical Support Center for propanamide compound formulation and assay optimization. While unsubstituted propanamide is highly soluble in water (>720 g/L at 20 °C) due to its low molecular weight and exte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for propanamide compound formulation and assay optimization. While unsubstituted propanamide is highly soluble in water (>720 g/L at 20 °C) due to its low molecular weight and extensive hydrogen-bonding capabilities[1], researchers in drug discovery frequently encounter severe solubility bottlenecks when working with N-substituted propanamide derivatives (e.g., N-aryl propanamides, ent-Calindol Amide, and complex bioisosteres)[1][2].

This guide is designed for scientists and drug development professionals. It bypasses superficial advice to address the fundamental thermodynamics and kinetics governing amide solubility, providing field-proven troubleshooting strategies, structural optimization logic, and validated experimental protocols.

Diagnostic Decision Workflow

Before altering your compound or assay, you must identify whether your solubility issue is driven by kinetic factors (e.g., solvent shock during assay preparation) or thermodynamic factors (e.g., intrinsic molecular properties like crystal lattice energy or lipophilicity).

G Start Propanamide Derivative Solubility Issue Context Identify Experimental Context Start->Context InVitro In Vitro Assays (Buffer Precipitation) Context->InVitro Assay Prep InVivo In Vivo / Lead Optimization (Poor Intrinsic Solubility) Context->InVivo Lead Opt DMSO Precipitation upon DMSO dilution? InVitro->DMSO RootCause Determine Root Cause (Brick Dust vs. Grease) InVivo->RootCause Cosolvent Optimize Co-solvent (e.g., DMSO:PBS mixture) DMSO->Cosolvent Yes Cyclodextrin Cyclodextrin Complexation (Host-Guest Inclusion) DMSO->Cyclodextrin Persistent BrickDust High Melting Point (Strong Crystal Lattice) RootCause->BrickDust Tm > 150°C Grease High CLogP (High Lipophilicity) RootCause->Grease LogP > 4 Aufheben Aufheben Strategy: Disrupt Coplanarity / N-alkylation BrickDust->Aufheben PolarGroup Structural Modification: Add Morpholine / PEG groups Grease->PolarGroup

Troubleshooting workflow for addressing propanamide derivative solubility issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: My N-aryl propanamide candidate precipitates immediately when diluted from a 10 mM DMSO stock into my aqueous biological assay buffer. How do I prevent this? A1: This is a classic kinetic solubility failure. When a highly concentrated DMSO stock is introduced to an aqueous buffer, the solvent polarity shifts drastically. The compound's solubility capacity drops exponentially, leading to rapid supersaturation and subsequent nucleation (precipitation)[2].

  • Causality-Driven Solution: Do not perform a single large-step dilution. Instead, utilize a co-solvent intermediate or stepwise dilution. For example, pre-diluting the DMSO stock with a surfactant (like Tween-20) or utilizing a DMSO:PBS mixture allows the compound to remain dispersed[2]. If precipitation persists, the compound may require complexation with cyclodextrins (see Protocol B) before introduction to the assay.

Q2: We are optimizing a propanamide lead compound, but its thermodynamic aqueous solubility is extremely low (<5 μg/mL). Should we focus entirely on reducing its LogP? A2: Not necessarily. You must first diagnose whether your propanamide is a "grease" molecule or a "brick dust" molecule[3].

  • Grease (High LogP, Low Melting Point): The molecule is too lipophilic. The solution is to append conformationally flexible, polar substituents (e.g., morpholine rings or alkyleneoxy chains) to solvent-exposed regions of the molecule. This increases the entropic gain of the molecule in solution and provides hydration sites[4].

  • Brick Dust (Low LogP, High Melting Point): The poor solubility is driven by a highly stable crystal lattice, often caused by strong intermolecular hydrogen bonds formed by the primary or secondary amide group[3].

  • Causality-Driven Solution: Apply the Aufheben strategy—a molecular design approach that simultaneously preserves bioactivity while disrupting crystal packing[3]. Introducing a bulky moiety (like a pyrrolidine ring) or utilizing N-methylation disrupts the coplanarity between the amide group and adjacent rings. This removes the hydrogen-bond donor capacity, significantly lowering the melting point and increasing aqueous solubility without altering lipophilicity[3].

Q3: Are there bioisosteric replacements for the propanamide bond that improve solubility without losing target affinity? A3: Yes. If the amide bond is causing metabolic instability (due to rapid hydrolysis) or solubility issues, replacing it with a 1,2,3-triazole motif via azide-alkyne cycloaddition has proven highly effective. Triazoles act as robust amide bioisosteres that function as hydrogen bond acceptors, often resolving solubility issues present in the parent amide while maintaining or even improving target binding affinity[5].

Quantitative Data: Impact of Structural Modifications

The following table synthesizes the thermodynamic impact of specific structural modifications on the aqueous solubility of heavily substituted amide derivatives. Note how the strategic addition of polar, flexible groups drastically improves solubility compared to the near-planar parent compound[4].

Structural Modification (vs. Parent Amide)Mechanism of ActionCLogPAqueous Solubility (μg/mL at pH 6.5)
Parent Compound (Near-Planar) Baseline (Strong crystal packing)4.242.0
+ Aminoethoxy group Adds hydration site; increases flexibility3.1627.2
+ Morpholine ring Protonated at physiological pH; non-planar3.90105.0
+ Carboxymethoxy group Introduces ionizable acidic terminus2.98365.0
+ PEG-like chain (Alkyleneoxy) Maximizes entropic gain in solution3.30867.0

Data demonstrates that disrupting planarity and adding flexible polar groups provides exponential gains in thermodynamic solubility[4].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to confirm that the assay itself is functioning correctly before data is interpreted.

Protocol A: Kinetic Solubility Assessment via Nephelometry (DMSO Stock Dilution)

Purpose: To determine the maximum concentration a propanamide derivative can reach in an aqueous buffer before precipitating out of a DMSO stock.

  • Stock Preparation: Prepare a 10 mM stock solution of the propanamide derivative in 100% molecular-biology grade DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO across a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 5 μL of each DMSO dilution into a UV-transparent 96-well flat-bottom plate containing 195 μL of PBS (pH 7.4). (Final DMSO concentration = 2.5%).

  • Incubation & Measurement: Incubate the plate at 37 °C for 2 hours on a plate shaker (300 rpm). Read the absorbance/turbidity at 620 nm using a microplate reader.

  • Data Analysis: Plot the concentration vs. absorbance. The kinetic solubility limit is the concentration at which absorbance sharply increases above the baseline.

  • Self-Validation Step: Always include an unsubstituted propanamide control (which should show no turbidity due to its >720 g/L solubility[1]) and a known highly lipophilic control (e.g., amiodarone) to validate the dynamic range of your nephelometer.

Protocol B: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

Purpose: To formulate poorly soluble propanamide candidates for in vivo dosing by shielding the hydrophobic regions of the molecule within a hydrophilic cyclodextrin shell[2].

  • Host Selection: Weigh out Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:1 or 1:2 molar ratio to your propanamide derivative.

  • Paste Formation: Place the HP-β-CD in a mortar. Add a minimal volume of a 50:50 water/ethanol mixture dropwise until a thick, homogenous paste is formed[2].

  • Kneading: Add the solid propanamide derivative to the paste. Mechanically knead the mixture with a pestle for 45 to 60 minutes, adding micro-drops of the solvent mixture if the paste dries out prematurely[2]. Causality: The mechanical shear forces combined with the solvent micro-environment drive the drug into the hydrophobic cavity of the cyclodextrin.

  • Drying & Milling: Dry the resulting paste in a vacuum desiccator at room temperature for 24 hours. Mill the dried complex into a fine powder.

  • Self-Validation Step: Perform a parallel dissolution test comparing the pure propanamide compound, a simple physical mixture of the compound and HP-β-CD (shaken together, not kneaded), and the kneaded inclusion complex. A successful complexation will show a drastically accelerated dissolution rate compared to the physical mixture.

References

  • Grokipedia - Propanamide Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Available at:[Link]

  • PMC - NIH - Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Available at:[Link]

  • PMC - NIH - Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Triazole Synthesis

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,3- and 1,2,4-triazoles. Our goal is to equip you with the knowledge to diagnose and resolve experimental issues, leading to optimized reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your triazole synthesis experiments. Each entry provides potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its reliability and specificity.[1] However, low or no product formation is a common frustration. This issue often stems from problems with the catalyst, reagents, or reaction conditions.[2]

Potential Causes and Solutions:

  • Catalyst Inactivity: The active catalyst is the Cu(I) ion, which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][3]

    • Solution: Ensure all solvents and reagents are thoroughly deoxygenated before use.[4] This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the liquids. Maintain an inert atmosphere over the reaction mixture throughout the experiment.[4] It is also common practice to use a reducing agent, such as sodium ascorbate, to regenerate the active Cu(I) species from any Cu(II) that forms.[5][6] A 3- to 10-fold excess of the reducing agent is often recommended.[4]

  • Poor Reagent Quality or Solubility: Impurities in your azide or alkyne starting materials can inhibit the catalyst.[3] Additionally, if any of the reactants are not fully dissolved, the reaction rate will be significantly reduced.[4]

    • Solution: Use high-purity starting materials. If necessary, purify them before use. For solubility issues, select a solvent system in which all components are soluble. Common choices include mixtures of t-butanol/water, THF/water, or DMF/water.[3][4] Co-solvents like DMSO can also be used to enhance the solubility of small molecules in aqueous media.[4]

  • Inadequate Ligand Support: Ligands play a crucial role in stabilizing the Cu(I) catalyst, protecting it from oxidation and disproportionation, and accelerating the reaction.[7][8] Using the wrong ligand, or an incorrect ligand-to-copper ratio, can lead to poor results.[4]

    • Solution: For many applications, tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are effective ligands.[3][7] Ensure the correct stoichiometry of the ligand to the copper source is used; a slight excess of the ligand relative to copper is often beneficial.[5] However, be aware that a large excess of some ligands can be inhibitory.[9]

  • Steric Hindrance: Bulky substituents near the azide or alkyne functional groups can impede the approach of the reactants, slowing the reaction rate.[2]

    • Solution: Increasing the reaction temperature or prolonging the reaction time may help overcome moderate steric hindrance.[2] In more challenging cases, redesigning the synthesis to use less sterically hindered precursors may be necessary.

Issue 2: Formation of Significant Byproducts

The presence of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products. Identifying and minimizing these byproducts is key to obtaining a clean and high-yielding reaction.

Potential Causes and Solutions:

  • Alkyne Homodimerization (Glaser Coupling): In CuAAC reactions, the oxidative homodimerization of the terminal alkyne to form a 1,3-diyne is a common side reaction. This is promoted by the presence of Cu(II) ions.[3]

    • Solution: To minimize Glaser coupling, ensure your reaction is thoroughly deoxygenated and run under an inert atmosphere.[3] Increasing the concentration of the reducing agent (e.g., sodium ascorbate) can also help by keeping the copper in the +1 oxidation state.[3]

  • Formation of Isomeric Triazoles: While CuAAC is highly regioselective for the 1,4-disubstituted 1,2,3-triazole, trace amounts of the 1,5-isomer can sometimes form. In other triazole syntheses, such as those for 1,2,4-triazoles, regioisomers can be a more significant issue.[10]

    • Solution: For CuAAC, ensure that a reliable copper(I) source and appropriate ligand are used to maintain high regioselectivity. For other triazole syntheses, careful optimization of reaction conditions (temperature, solvent, base) is crucial. For instance, in the synthesis of 3,5-disubstituted-1,2,4-triazoles, the choice of base can significantly influence the outcome.[10]

  • Formation of 1,3,4-Oxadiazoles: In syntheses of 1,2,4-triazoles that start from acylhydrazides, a common byproduct is the corresponding 1,3,4-oxadiazole, formed through intramolecular cyclization.[10] This side reaction is often favored at higher temperatures.[10]

    • Solution: To minimize the formation of the 1,3,4-oxadiazole, try lowering the reaction temperature.[10] If the reaction is too slow at lower temperatures, consider using microwave irradiation to shorten reaction times.[10] Optimizing the base and ensuring anhydrous conditions can also favor the desired triazole formation.[10]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure triazole can be challenging due to the presence of residual copper catalyst, ligands, or closely related byproducts.

Potential Causes and Solutions:

  • Residual Copper Catalyst: Copper ions can be difficult to remove completely, especially if your product has coordinating functional groups.

    • Solution: A common method for removing copper is to wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia. Passing the crude product solution through a short plug of silica gel or a specialized copper scavenging resin can also be effective.[4]

  • Co-eluting Impurities: If byproducts have similar polarities to your desired triazole, separation by standard column chromatography can be difficult.

    • Solution: If you are struggling with separation, try a different solvent system for your chromatography. Sometimes, switching from a non-polar/polar aprotic system (e.g., hexanes/ethyl acetate) to one containing a protic solvent (e.g., dichloromethane/methanol) can alter the elution order. Recrystallization is another powerful purification technique to consider if your product is a solid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a CuAAC reaction?

A1: The choice of solvent can significantly impact reaction rates and solubility.[3] There is no single "best" solvent, as the optimal choice depends on the specific substrates. However, mixtures of water with organic solvents like t-butanol, DMSO, or THF are very common and often effective.[4] Protic solvents like water and alcohols are frequently used.[3] For substrates with poor aqueous solubility, a higher proportion of the organic co-solvent may be necessary.

Q2: How much catalyst and ligand should I use?

A2: For many CuAAC reactions, a catalyst loading of 1-5 mol% of a copper(II) salt like CuSO₄·5H₂O, along with a slightly higher amount of a reducing agent like sodium ascorbate (e.g., 5-10 mol%), is a good starting point.[4] The ligand is typically used in a 1:1 or slightly greater ratio to the copper.[5] However, for bioconjugation reactions, where low concentrations of reactants are often used, higher catalyst concentrations (e.g., 50-100 µM) may be necessary to achieve a sufficient reaction rate.[6]

Q3: My reaction is very slow, even with a catalyst. What can I do?

A3: If your reaction is sluggish, first re-verify the quality of your reagents and ensure your setup is properly deoxygenated. If those factors are not the issue, consider the following:

  • Increase the temperature: While many click reactions proceed readily at room temperature, some may benefit from gentle heating (e.g., 40-60 °C).

  • Change the ligand: Some ligands are more effective at accelerating the reaction than others.[9][11] If you are using a standard ligand like TBTA, you might consider trying a more specialized, accelerating ligand.

  • Increase reactant concentration: Le Chatelier's principle dictates that increasing the concentration of reactants will drive the reaction forward. If possible, try running the reaction at a higher molarity.

Q4: Are there any functional groups that are incompatible with CuAAC?

A4: One of the major advantages of the CuAAC reaction is its high functional group tolerance.[12] However, some groups can interfere. Thiols, for example, can coordinate to the copper catalyst and inhibit the reaction. Boronic acids can also be degraded by the copper catalyst.[8] In such cases, protection of the interfering functional group or the use of a copper-free click chemistry method, such as strain-promoted azide-alkyne cycloaddition (SPAAC), may be necessary.

Data Presentation

Table 1: Common Reaction Parameters for Optimizing CuAAC Reactions
ParameterRecommended RangeNotes
Copper Source CuSO₄·5H₂O, CuI, CuBrCuSO₄·5H₂O is common and requires a reducing agent.[3]
Catalyst Loading 1-10 mol%Lower loadings are preferred for greener chemistry.
Reducing Agent Sodium AscorbateTypically used in excess (e.g., 5-20 mol%).[5]
Ligand TBTA, THPTAUsed in a 1:1 or slightly higher ratio to copper.[3][7]
Solvent t-BuOH/H₂O, DMSO/H₂O, DMFSolvent choice depends on substrate solubility.[13][14]
Temperature Room Temperature to 80 °CMost reactions proceed well at room temperature.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation of Cu(I).[4]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Azide (1.0 equivalent)

  • Alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)

  • Sodium ascorbate (0.05-0.10 equivalents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand (0.01-0.05 equivalents)

  • Solvent (e.g., 1:1 mixture of t-butanol and water)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide in the chosen solvent.

    • Prepare a stock solution of your alkyne in the chosen solvent.

    • Prepare a stock solution of CuSO₄·5H₂O in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of your ligand in a suitable solvent (e.g., DMSO or the reaction co-solvent).

  • Reaction Setup (under an inert atmosphere):

    • To a reaction vial equipped with a magnetic stir bar, add the azide solution.

    • Add the alkyne solution.

    • Add the ligand solution.

    • Add the CuSO₄ solution. The solution may turn a pale blue color.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The solution may become colorless or slightly yellow.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[15]

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[15]

Visualizations

General Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_setup Catalyst Formation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide [Cu]-C≡C-R1 CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Intermediate Cycloaddition Intermediate Azide->Intermediate Cu_Acetylide->Intermediate + Azide Intermediate->CuI Release Triazole 1,4-Disubstituted Triazole Intermediate->Triazole Cyclization caption General CuAAC Mechanism

Caption: General reaction pathway for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Workflow for Low-Yield CuAAC Reactions

Troubleshooting_Workflow action_node action_node start_node Low or No Product Yield check_catalyst Is the Catalyst Active? start_node->check_catalyst check_reagents Are Reagents Pure & Soluble? check_catalyst->check_reagents Yes action_catalyst Degas Solvents Use Fresh Reducing Agent Ensure Inert Atmosphere check_catalyst->action_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes action_reagents Purify Starting Materials Change Solvent System Add Co-solvents (e.g., DMSO) check_reagents->action_reagents No check_sterics Is Steric Hindrance an Issue? check_conditions->check_sterics Yes action_conditions Optimize Temperature Check for Inhibitors Verify Ligand Choice & Ratio check_conditions->action_conditions No action_sterics Increase Temperature Prolong Reaction Time Redesign Substrates check_sterics->action_sterics Yes success Optimized Yield check_sterics->success No action_catalyst->check_reagents action_reagents->check_conditions action_conditions->check_sterics action_sterics->success caption A decision tree for troubleshooting low-yield click reactions.

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.[4]

References

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available from: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Available from: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available from: [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters - ACS Publications. Available from: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. Available from: [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. Available from: [Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository. Available from: [Link]

  • An Efficient and Attractive Synthetic Protocol for Three-component Preparation of NH-1,2,3-Triazoles Using a Novel Magnetically Recoverable Copper Catalyst. Taylor & Francis. Available from: [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PMC. Available from: [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Available from: [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters. Available from: [Link]

  • CuO-Nanoparticles Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Bromoalkenes. Springer. Available from: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Click Chemistry – What's in a Name? Triazole Synthesis and Beyond. Bentham Science. Available from: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. Available from: [Link]

  • Role of Click Chemistry in Organic Synthesis. IntechOpen. Available from: [Link]

  • Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. RSC Publishing. Available from: [Link]

  • Efficient and straightforward click synthesis of structurally related dendritic triazoles. RSC Publishing. Available from: [Link]

  • The effects of solvent and base on yields of triazole-thiols 2a-b. ResearchGate. Available from: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available from: [Link]

  • A One-Pot Procedure for the Synthesis of “Click-Ready” Triazoles from Ketones. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available from: [Link]

  • Large scale reactions for the synthesis of fused‐triazoles. ResearchGate. Available from: [Link]

  • Effects of solvents on reaction time and yield of compound 1. ResearchGate. Available from: [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. Available from: [Link]

  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Thieme. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Aryl Triazole Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of N-aryl triazoles. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate side products in your synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of N-aryl triazoles. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate side products in your synthetic workflows.

The synthesis of N-aryl triazoles typically relies on two distinct methodological pillars: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Chan-Lam N-Arylation . While both are robust, they operate via highly sensitive catalytic cycles that are prone to specific side reactions if the electronic or steric environments are not strictly controlled.

Synthesis Workflows & Side Product Identification

G Start N-Aryl Triazole Synthesis CuAAC Path A: CuAAC (Aryl Azide + Alkyne) Start->CuAAC ChanLam Path B: Chan-Lam (Triazole + Arylboronic Acid) Start->ChanLam Glaser Side Product: Glaser Homocoupling (Diyne) CuAAC->Glaser Excess O2 / Cu(II) Amine Side Product: Azide Reduction (Amine) CuAAC->Amine Strong Reducing Agent Target Pure 1,4-N-Aryl Triazole CuAAC->Target Optimized Conditions Regio Side Product: N1/N2 Regioisomers ChanLam->Regio Poor Base/Solvent Choice Phenol Side Product: Phenol/Diaryl Ether ChanLam->Phenol H2O Contamination ChanLam->Target Anhydrous & Steric Control

Decision tree mapping the two primary synthetic pathways and their respective side products.

Frequently Asked Questions (Troubleshooting Guide)

Path A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: Why am I seeing a 1,3-diyne byproduct instead of my N-aryl triazole? A1: You are observing Glaser coupling , an oxidative homocoupling of your terminal alkyne[1].

  • Causality: The CuAAC reaction relies on a Cu(I) active catalyst. If your reaction mixture is exposed to atmospheric oxygen, Cu(I) is rapidly oxidized to Cu(II). Cu(II) is inactive for the azide-alkyne cycloaddition but is a potent catalyst for the oxidative dimerization of alkynes into diynes[1].

  • Prevention: You must maintain the catalyst in the +1 oxidation state. This is achieved by degassing all solvents and maintaining a slight excess of a reducing agent (like sodium ascorbate) to continuously reduce any formed Cu(II) back to Cu(I)[1]. Additionally, utilizing a stabilizing ligand such as TBTA or THPTA creates a steric shield around the Cu(I) center, further preventing undesired oxidation.

Q2: My aryl azide is disappearing, but I am recovering unreacted alkyne and detecting an aniline derivative. What is happening? A2: Your aryl azide is undergoing premature reduction to a primary amine (aniline) [2].

  • Causality: While reducing agents (like sodium ascorbate, DTT, or TCEP) are necessary to maintain Cu(I), an overly reducing environment—especially at a pH > 7—will reduce the azide functional group before the cycloaddition can occur[2].

  • Prevention: Strictly control the stoichiometry of your reducing agent. If azide reduction persists, abandon the in situ reduction method (CuSO₄ + Ascorbate) and switch to a pre-formed Cu(I) source, such as Cu(MeCN)₄PF₆, in a strictly anaerobic, ascorbate-free environment.

Path B: Chan-Lam N-Arylation of Triazoles

Q3: I am using Chan-Lam coupling to N-arylate a 1,2,3-triazole, but I'm getting a mixture of N1 and N2 aryl isomers. How can I control this? A3: You are experiencing regioselectivity failure due to the tautomeric nature of the 1,2,3-triazole ring.

  • Causality: The deprotonated triazolyl anion distributes its electron density across multiple nitrogen atoms. Quantum mechanical (QM) analyses of the HOMO of the triazole anion reveal that Chan-Lam arylation typically yields a ~2:1 mixture favoring the N2-arylation product, directly correlating with the orbital density[3].

  • Prevention: If strict N1 or N2 selectivity is required, Chan-Lam coupling is inherently disadvantaged unless directed by severe steric hindrance on the triazole backbone. The most scientifically sound workaround is to synthesize the triazole after the aryl group is in place (via CuAAC). If Chan-Lam must be used, employing bulky copper catalysts or switching from amine bases to K₃PO₄ can alter the coordination geometry of the Cu(II)-triazole intermediate, marginally improving selectivity[4].

Q4: During Chan-Lam N-arylation, I am observing significant amounts of phenol or diaryl ether byproducts. How do I prevent this? A4: These are the result of competing C-O bond formation [4].

  • Causality: The catalytic cycle proceeds via a highly electrophilic Cu(III)-aryl intermediate. This intermediate will undergo reductive elimination with any available nucleophile. If water is present in your solvents or reagents, it acts as an oxygen nucleophile, reacting with the arylboronic acid to form a phenol, which can further react to form diaryl ethers[4].

  • Prevention: Run the reaction under strictly anhydrous conditions. Use dry solvents, add activated 4Å molecular sieves, and utilize Cu(MeCN)₄PF₆ as the catalyst to eliminate the ligating water molecules inherently present in hydrated copper salts like Cu(OAc)₂·H₂O[4].

Mechanistic Causality: CuAAC vs. Glaser Coupling

Mechanism CuI Active Catalyst [Cu(I)] CuII Inactive/Oxidized [Cu(II)] CuI->CuII O2 (Air Exposure) Triazole 1,4-N-Aryl Triazole (Target) CuI->Triazole Cycloaddition CuII->CuI Sodium Ascorbate Diyne 1,3-Diyne (Glaser Product) CuII->Diyne Homocoupling Alkyne Terminal Alkyne + Aryl Azide Alkyne->CuI Coordination Alkyne->CuII Oxidative Coupling

Catalytic divergence showing how O₂ exposure shifts the CuAAC pathway toward Glaser homocoupling.

Quantitative Data & Mitigation Summary

Side ProductReaction PathwayPrimary CausalityMitigation StrategyTarget Metric / Stoichiometry
1,3-Diyne CuAACCu(I) oxidation to Cu(II) by O₂Degas solvents; add reducing agent; use TBTA ligand.0.1 eq CuSO₄ : 0.2 eq Ascorbate : 0.1 eq TBTA
Aniline (Amine) CuAACOver-reduction of aryl azideReduce ascorbate equivalents; lower pH; or use pre-formed Cu(I).Max 0.2 eq Ascorbate; Maintain pH 6.5 - 7.0
N1/N2 Isomers Chan-LamAmbidentate triazole nucleophileSwitch to CuAAC if possible; use K₃PO₄ base.Target >95% selectivity via CuAAC alternative
Phenol / Ether Chan-LamH₂O acting as competing nucleophileAnhydrous conditions; 4Å molecular sieves; anhydrous Cu source.< 50 ppm H₂O in solvent (Karl Fischer titration)

Self-Validating Experimental Protocols

Protocol A: Optimized CuAAC (Suppressing Glaser Coupling & Azide Reduction)

This protocol utilizes a self-validating colorimetric shift. The presence of Cu(II) is indicated by a blue/green hue, while active Cu(I) complexed with ligands will appear pale yellow/colorless.

  • Preparation: In an oven-dried Schlenk flask, dissolve the terminal alkyne (1.0 eq) and aryl azide (1.0 eq) in a degassed mixture of t-BuOH/H₂O (1:1, v/v, 0.1 M).

  • Ligand Addition: Add TBTA (0.1 eq). Stir for 5 minutes under a positive pressure of Argon.

  • Catalyst Initiation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) in degassed H₂O. Add Sodium Ascorbate (0.1 eq) dropwise. Validation Check: The solution must transition from blue to pale yellow, confirming the reduction to Cu(I).

  • Reaction: Transfer the active Cu(I) solution to the Schlenk flask via syringe. Stir at room temperature for 2-4 hours.

  • Quenching: Quench the reaction by exposing it to air and adding an excess of EDTA (0.5 M) to chelate the copper, preventing post-reaction Glaser coupling during workup[1]. Extract with EtOAc.

Protocol B: Anhydrous Chan-Lam N-Arylation (Suppressing Phenol Formation)

This protocol ensures the exclusion of water to prevent C-O bond formation.

  • Preparation: To an oven-dried vial equipped with a stir bar, add the 1,2,3-triazole (1.0 eq), arylboronic acid (1.5 eq), and freshly activated 4Å molecular sieves (200 mg/mmol).

  • Catalyst & Base: Add Cu(MeCN)₄PF₆ (0.2 eq) and anhydrous K₃PO₄ (2.0 eq). Note: Cu(MeCN)₄PF₆ is chosen over Cu(OAc)₂ to eliminate ligated water and reduce competing acetate anions[4].

  • Solvent: Evacuate and backfill the vial with dry O₂ (Chan-Lam requires an oxidant for Cu(II) to Cu(III) turnover). Add anhydrous Dichloromethane (DCM, 0.1 M).

  • Reaction: Stir vigorously at room temperature for 12-24 hours under an O₂ balloon. Validation Check: Monitor via TLC/LC-MS. The absence of a highly polar phenol spot confirms the efficacy of the anhydrous conditions.

  • Workup: Filter the mixture through a pad of Celite to remove molecular sieves and copper salts. Wash with DCM and concentrate the filtrate.

References

  • [1] Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.[Link]

  • [3] QM Analyses of Regioselectivity in Chan-Lam Reaction. WuXi Biology.[Link]

  • [2] Resolving azide reduction during in-vitro translation to enable triazole-cyclized peptidomimetic mRNA-display. ScholarWorks.[Link]

Sources

Optimization

Technical Support Center: Optimizing the Biological Activity of Fluorinated Propanamides

Welcome to the Application Support Center. As drug development professionals, you are likely leveraging the unique physicochemical properties of fluorine—such as its high electronegativity, low polarizability, and strong...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, you are likely leveraging the unique physicochemical properties of fluorine—such as its high electronegativity, low polarizability, and strong C–F bond—to optimize propanamide-based scaffolds. Fluorinated propanamides are foundational in designing Selective Androgen Receptor Degraders (SARDs) for enzalutamide-resistant prostate cancer and potent anti-inflammatory agents [1, 2].

However, integrating fluorine into propanamide pharmacophores often introduces complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these experimental hurdles.

Part 1: Troubleshooting & FAQs

Q1: My propanamide derivative shows excellent in vitro target inhibition but suffers from rapid clearance in in vivo models. How can I improve its metabolic stability?

The Causality: Rapid clearance is typically driven by Cytochrome P450 (CYP450)-mediated oxidative metabolism, which frequently targets electron-rich aromatic rings (e.g., the B-ring in antiandrogen pharmacophores) or aliphatic chains. The Solution: Strategic fluorine substitution (e.g., para-fluorination of a phenyl ring) provides both steric and electronic shielding. The C–F bond is exceptionally strong (~105–115 kcal/mol), resisting homolytic cleavage by CYP450 enzymes. Furthermore, fluorine's electron-withdrawing nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the active-site heme iron [1].

Pathway comparing CYP450 metabolism of standard versus fluorinated propanamides.

Q2: After fluorinating my compound, the binding affinity (Ki) to the Androgen Receptor (AR) improved, but SARD activity (receptor degradation) failed. Why?

The Causality: Binding affinity and target degradation are decoupled mechanisms. While fluorine's lipophilicity and ability to form specific halogen bonds can dramatically lower the Ki (improving affinity) [3], SARD activity requires the ligand to induce a specific conformational change in the receptor that exposes degradation signals to E3 ubiquitin ligases. The Solution: Re-evaluate the topology of your B-ring modifications. Studies on heteromonocyclic propanamide derivatives show that while para-fluorine on a 3-phenyl-1H-pyrrol-1-yl B-ring enhances binding, the spatial orientation must still allow the compound to act as a pan-antagonist that recruits the degradation machinery [1]. Utilize X-ray crystallography or predictive docking to ensure the fluorinated moiety does not sterically clash with the activation function-1 (AF-1) domain.

Q3: Adding trifluoromethyl (-CF3) or multiple fluorine atoms caused my compound to crash out of the assay buffer. How do I manage this solubility drop?

The Causality: Fluorine is highly hydrophobic. Replacing hydrogen with fluorine increases the topological polar surface area (TPSA) desolvation energy and the overall LogP of the molecule, drastically reducing aqueous solubility. The Solution: Balance the lipophilicity by introducing a solubilizing basic heterocycle. For instance, replacing a standard phenyl ring with a 1,2,3-triazole or pyrrole ring adjacent to the fluorinated moiety can restore aqueous solubility while maintaining the metabolic protection afforded by the fluorine atoms [1].

Part 2: Quantitative Impact of Fluorination

To illustrate the profound impact of rational fluorination, the following table summarizes the structure-activity relationship (SAR) data for basic heteromonocyclic propanamide derivatives evaluated as SARDs for prostate cancer.

Compound VariantB-Ring ModificationAR LBD Binding (Ki, µM)SARD Activity (% Degradation)Metabolic T1/2 (min)
Standard Baseline Unsubstituted Phenyl~0.850Low (<30%)~4.5
Fluorinated (26b) Para-Fluoro Phenyl0.259High (100% FL)17.93
Triazole Scaffold (26f) Fluorophenyl-Triazole<0.200High (100% FL)>40.0

Data Synthesis: Introducing a para-fluorine (Compound 26b) increased the half-life by ~4-fold compared to non-fluorinated baselines, protecting the phenyl ring from metabolism while simultaneously boosting degradation efficacy [1].

Part 3: Validated Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. Below is the gold-standard methodology for evaluating the metabolic stability of newly synthesized fluorinated propanamides.

Protocol: Self-Validating Microsomal Stability Assay (T1/2 Evaluation)

Objective: Quantify the resistance of fluorinated propanamides to CYP450-mediated degradation.

  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • System Validation Setup (Critical Step):

    • Test Cohort: Fluorinated propanamide (1 µM final concentration).

    • Positive Control: Verapamil or Testosterone (1 µM) to confirm CYP450 enzymatic viability.

    • Negative Control: Test compound in buffer without the NADPH regenerating system to rule out chemical instability or non-specific protein binding.

  • Incubation: Combine microsomes (0.5 mg/mL final protein concentration) with the compounds in the buffer. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add the NADPH regenerating system (1 mM final concentration) to initiate the oxidative reaction.

  • Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide, 50 ng/mL).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate the half-life (T1/2) using the slope of the natural log of the percentage of parent compound remaining versus time.

Workflow for evaluating fluorinated propanamides as Selective Androgen Receptor Degraders.

References

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, green synthesis and biological evaluation of fluorinated N-acyl sulfonamides as novel anti-inflammatory agents: an in vivo and in silico study Source: RSC Publishing URL:[Link]

  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model Source: MDPI URL:[Link]

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Welcome to the technical support center for the spectral analysis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the spectral analysis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and interpretation assistance for the complex NMR spectra of this molecule. The inherent structural features—a fluorinated aromatic ring, a triazole heterocycle, and a flexible propanamide linker—present unique challenges in spectral assignment. This resource provides a structured, question-and-answer-based approach to resolving common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General ¹H NMR Interpretation

Question 1: I'm having trouble assigning the protons on the 1,2,4-triazole ring. Where should I expect to see these signals and why are they sometimes broad?

Answer: The protons directly attached to the carbon atoms of the 1,2,4-triazole ring (C3-H and C5-H) are in a significantly deshielded environment due to the electron-withdrawing nature of the adjacent nitrogen atoms.[1] Consequently, you should expect their signals to appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.5 and 9.5 ppm.[1] The precise chemical shifts are sensitive to the electronic effects of the rest of the molecule.[1]

Broadening of these signals can occur due to a few factors:

  • Quadrupolar Relaxation: The adjacent nitrogen atoms (¹⁴N) have a nuclear spin of I=1 and are quadrupolar. This can lead to efficient relaxation of the neighboring protons, resulting in broader signals.

  • Tautomerism: Although less common for N-substituted triazoles, the potential for tautomerism or slow conformational exchange can also contribute to signal broadening.[2]

  • Solvent Effects: The choice of NMR solvent can influence the chemical shift and line shape of N-H protons, if present, and adjacent C-H protons through hydrogen bonding and other solvent interactions.[1]

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a deuterated solvent that fully solubilizes your compound. Acetonitrile-d₃ (CD₃CN) is often a good choice for moderately polar, nitrogen-containing compounds.[3]

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes sharpen broad peaks by altering the rates of exchange processes.

  • 2D NMR: Utilize two-dimensional NMR techniques like COSY and HSQC to confirm connectivity and resolve ambiguous assignments.[4]

Question 2: The aromatic region of my ¹H NMR spectrum for the 4-fluorophenyl group is complex. How do I interpret the splitting pattern?

Answer: The 4-fluorophenyl group will exhibit a complex splitting pattern due to both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling. The ¹⁹F nucleus has a spin of I=1/2, similar to a proton, and will couple to neighboring protons.

Here's a breakdown of what to expect:

  • Symmetry: Due to the para-substitution, you have two sets of chemically equivalent protons. Let's call the protons ortho to the amide group H_A and the protons ortho to the fluorine atom H_B.

  • ¹H-¹H Coupling: The H_A protons will couple to the adjacent H_B protons, resulting in a doublet. The typical ortho coupling constant (³J_HH) in a benzene ring is around 7-10 Hz.

  • ¹H-¹⁹F Coupling: The fluorine atom will also couple to the H_B protons (ortho coupling, ³J_HF) and the H_A protons (meta coupling, ⁴J_HF). The ortho coupling is typically larger than the meta coupling.

  • Resulting Pattern: This will result in what appears to be two doublets of doublets, or a more complex multiplet, in the aromatic region (typically δ 7.0-8.5 ppm).[1]

Troubleshooting and Confirmation:

  • ¹⁹F Decoupling: If your spectrometer is capable, running a ¹H spectrum with ¹⁹F decoupling will simplify the aromatic region into two simple doublets, confirming the assignments.

  • COSY Spectrum: A COSY spectrum will show a correlation between the H_A and H_B protons, confirming their connectivity.[5]

Section 2: ¹³C NMR Spectral Interpretation

Question 3: Where can I expect to find the carbon signals for the triazole and 4-fluorophenyl rings in the ¹³C NMR spectrum?

Answer: The carbon signals for these two rings will appear in distinct regions of the downfield portion of the ¹³C NMR spectrum.

  • 1,2,4-Triazole Ring: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are significantly deshielded and are typically observed in the range of δ 140-170 ppm.[1] The exact chemical shifts will depend on the substitution pattern.

  • 4-Fluorophenyl Ring: The aromatic carbons of the 4-fluorophenyl ring will resonate in the typical aromatic region of δ 110-165 ppm.[6][7] The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹J_CF), resulting in a doublet. The other carbons in the ring will also show smaller couplings to the fluorine atom (²J_CF, ³J_CF).[8]

Expected Chemical Shift Ranges for N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide:

Functional GroupCarbon AtomExpected ¹³C Chemical Shift (ppm)
AmideC=O170 - 185[7]
1,2,4-TriazoleC3, C5140 - 170[1]
4-FluorophenylC-F150 - 165 (doublet)[9]
4-FluorophenylAromatic CH115 - 140[7]
PropanamideCH₂-N(Triazole)40 - 50
PropanamideCH₂-C=O30 - 40

Question 4: Some of my carbon signals are very weak, especially the quaternary carbons. How can I improve their detection?

Answer: Weak signals for quaternary carbons are a common issue in ¹³C NMR spectroscopy due to their long relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.[4]

Troubleshooting Steps:

  • Increase Sample Concentration: For ¹³C NMR, a higher sample concentration (5-30 mg in 0.6-0.7 mL of solvent) is generally required compared to ¹H NMR.[3]

  • Increase Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.

  • Adjust Relaxation Delay: Increase the relaxation delay (d1) between pulses to allow the quaternary carbons to fully relax. A delay of 5 times the T₁ of the slowest-relaxing nucleus is recommended.[4]

  • Use DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups and can sometimes provide better signal-to-noise for these carbons than a standard ¹³C experiment.[5]

Section 3: Advanced Troubleshooting and 2D NMR

Question 5: I am still uncertain about some of my assignments. What 2D NMR experiments would be most helpful?

Answer: For a molecule with this level of complexity, 2D NMR is essential for unambiguous assignment.[4] Here are the most useful experiments:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It is invaluable for confirming the connectivity of the protons in the propanamide chain and within the 4-fluorophenyl ring.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. This is the most reliable way to assign the protonated carbons in your molecule.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the different fragments of the molecule. For example, you can expect to see correlations from the CH₂ protons of the propanamide chain to the carbons of the triazole ring and the amide carbonyl.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons and the fluorine atom, which can be useful for confirming the proximity of certain protons to the fluorophenyl ring.

Experimental Workflow for Structural Elucidation:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Assignment H1 ¹H NMR COSY COSY H1->COSY Proton-Proton Connectivity HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC Direct C-H Correlation C13->HMBC Long-Range C-H Correlation Proton_Assignment Proton Assignments COSY->Proton_Assignment Carbon_Assignment Carbon Assignments HSQC->Carbon_Assignment HMBC->Carbon_Assignment Final_Structure Final Structure Confirmation Proton_Assignment->Final_Structure Carbon_Assignment->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Question 6: My baseline is distorted in my ¹⁹F NMR spectrum. What could be the cause and how can I fix it?

Answer: A rolling or distorted baseline is a common artifact in ¹⁹F NMR spectroscopy. Several factors can contribute to this issue:

  • Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, which can sometimes lead to baseline distortions.[10][11]

  • Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, introducing oscillations into the free induction decay (FID) that manifest as baseline roll.[10]

  • Probe Background Signals: Fluorine-containing materials within the NMR probe itself can contribute broad, underlying signals that distort the baseline.[10]

  • Improper Phasing: Incorrect manual or automatic phasing can introduce baseline roll.[10]

Troubleshooting Steps:

  • Adjust Acquisition Parameters: Try increasing the acquisition time and using a backward linear prediction to reduce truncation artifacts.

  • Use a Polynomial Baseline Correction: Most NMR processing software has functions to fit and subtract a polynomial function from the baseline to correct for distortions.

  • Check Probe Background: Acquire a spectrum of a blank deuterated solvent to check for significant background signals from the probe.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Organomation. (n.d.).
  • Benchchem. (n.d.). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
  • Creagh, L. T. (1967, January). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Benchchem. (2025, December). Fluorine-19 NMR Spectra Troubleshooting Center.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Emery Pharma. (2018, April 2).
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Overcoming Drug Resistance with Novel Triazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing a critical bottleneck: standard therapeutics are failing against multidrug-resistant (MDR) patho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing a critical bottleneck: standard therapeutics are failing against multidrug-resistant (MDR) pathogens and chemo-resistant cancer cell lines.

Triazole derivatives—specifically 1,2,4-triazoles and 1,2,3-triazoles—have emerged as highly versatile, nitrogen-rich scaffolds capable of bypassing traditional resistance mechanisms[1][2]. However, working with these novel hybrids in the lab introduces unique biochemical and physical challenges. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your experimental workflows yield reproducible, high-integrity data.

Section 1: Mechanistic FAQs – Understanding Triazole Resistance

Q1: Why do standard azoles (like fluconazole) fail against resistant strains such as Candida auris, and how do novel 1,2,4-triazole derivatives overcome this? Answer: Standard azoles target lanosterol 14α-demethylase (CYP51/ERG11) by coordinating with the heme iron at the enzyme's active site, ultimately depleting ergosterol and causing cell death[3]. Resistance typically arises via two mechanisms: active site tyrosine mutations in CYP51 that reduce drug binding affinity, and the overexpression of ATP-binding cassette (ABC) efflux pumps like Cdr1[4]. Novel triazole derivatives overcome this by incorporating extended hydrophobic side chains (e.g., pyrazole-methoxyl moieties). These structural modifications occupy the substrate access channel more fully, creating additional van der Waals and hydrogen-bonding interactions that bypass the mutated residues and maintain strong binding affinity[4][5].

Q2: Can triazole scaffolds be utilized to bypass multidrug resistance outside of fungal pathogens, such as in bacterial or oncological models? Answer: Absolutely. The triazole ring is a privileged pharmacophore. In tuberculosis models, novel 1,2,4-triazole derivatives have been synthesized to inhibit mycobacterial membrane protein large 3 (MmpL3), effectively disrupting mycolic acid biosynthesis in MDR and XDR Mycobacterium tuberculosis[6]. In oncology, 1,2,3-triazole hybrids (such as triazole-tethered thymol derivatives) act as potent thymidylate synthase (TS) inhibitors, overcoming resistance in MCF-7 breast cancer cell lines by outperforming standard drugs like 5-fluorouracil[7].

Section 2: Experimental Troubleshooting & Protocols

Issue A: Inconsistent MIC Values in Broth Microdilution Assays

The Problem: Researchers often report highly variable Minimum Inhibitory Concentration (MIC) values when testing novel triazole hybrids against resistant strains. The Causality: Novel triazole derivatives designed to overcome resistance often feature bulky, highly hydrophobic functional groups[5]. If these compounds precipitate in the aqueous testing broth, the effective concentration drops, leading to false-negative resistance readouts.

Protocol: Optimized CLSI M27 Broth Microdilution for Hydrophobic Triazoles This protocol acts as a self-validating system by strictly controlling solvent toxicity and pH-dependent drug ionization.

  • Stock Preparation: Dissolve the novel triazole derivative in 100% molecular-grade DMSO to a concentration of 1600 μg/mL. Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Serial Dilution: Perform 2-fold serial dilutions of the drug in DMSO first. Only after the DMSO dilution series is complete, dilute each step 1:100 into RPMI 1640 medium (buffered to pH 7.0 with MOPS).

    • Scientific Insight: This ensures the final DMSO concentration in the assay well never exceeds 1%. Exceeding 1% DMSO causes artifactual growth inhibition, invalidating the assay[8]. Buffering with MOPS ensures the ionization state of the triazole nitrogen remains constant.

  • Inoculum Standardization: Prepare the pathogen suspension in sterile saline and adjust turbidity to a 0.5 McFarland standard. Dilute this suspension 1:1000 in RPMI 1640.

  • Incubation: Dispense 100 μL of the drug-containing medium and 100 μL of the inoculum into a 96-well microtiter plate. Incubate at 35°C for 24–48 hours.

  • Readout: Define the MIC as the lowest concentration causing an 80% reduction in growth compared to the drug-free control well[8].

Issue B: Differentiating Between Target Inhibition and Efflux Pump Evasion

The Problem: You observe a low MIC for your novel triazole against a resistant strain, but you cannot prove whether the drug is inhibiting the target (e.g., CYP51) or simply evading the Cdr1 efflux pump. The Causality: To prove efflux evasion, you must decouple the drug's intracellular accumulation from its downstream lethality. We achieve this using a competitive fluorescent substrate assay.

Protocol: Rhodamine 6G (R6G) Efflux Evasion Assay

  • Cell Starvation: Grow the resistant C. albicans strain (overexpressing Cdr1) to the exponential phase. Wash and resuspend the pellet in glucose-free PBS for 2 hours. Why? Depleting cellular ATP temporarily paralyzes the efflux pumps.

  • R6G Loading: Add R6G (10 μM) to the starved cells and incubate for 1 hour at 35°C. The paralyzed pumps allow R6G to accumulate intracellularly.

  • Drug Exposure: Aliquot the loaded cells into separate vials. Add your novel triazole derivative (at 0.5x MIC) to the test vial, and a known efflux inhibitor (e.g., FK506) to the positive control vial.

  • Efflux Activation: Add 2% glucose to all vials to instantly initiate ATP production and reactivate the Cdr1 pumps.

  • Quantification: Centrifuge samples at specific intervals (0, 10, 20, 30 mins) and measure the fluorescence of the supernatant (Ex: 527 nm, Em: 555 nm).

    • Scientific Insight: If your novel triazole successfully evades or blocks the pump, extracellular fluorescence will remain significantly lower than the drug-free control, physically proving the compound is not being extruded[4].

Section 3: Quantitative Data & Benchmarking

To properly evaluate your synthesized compounds, compare your experimental MIC/IC50 values against established benchmarks. The table below summarizes recent quantitative data demonstrating how novel triazole derivatives outperform standard therapeutics against resistant profiles.

Table 1: Comparative Efficacy of Novel Triazole Derivatives vs. Standard Therapeutics

Compound ClassTarget Pathogen / Cell LineResistance ProfileStandard Drug EfficacyNovel Derivative Efficacy
Triazolo-thiadiazole (Cmpd 11)MRSA, P. aeruginosaAntibacterial MDRAmpicillin: >100 μg/mLMIC: 8–10 μg/mL [9]
Pyrazole-methoxyl triazole (Cmpd 7, 10)Candida spp.Fluconazole-ResistantFluconazole: >64 μg/mLMIC: 2.0–16.0 μg/mL [4][10]
1,2,4-triazole (Cmpd 28)M. tuberculosis H37RvMDR/XDR TBIsoniazid: VariableMIC: 0.03–0.13 μg/mL [6]
1,2,3-triazole-thymol (Cmpd 9)MCF-7 Cell LineChemo-resistant Cancer5-Fluorouracil: >5.0 μMIC50: 1.1 μM [7]

Section 4: Visualizing Mechanisms and Workflows

To assist in your experimental design and grant applications, the following logical diagrams map out the biochemical mechanisms and the required validation workflows.

G A Novel Triazole Derivative B CYP51 (14α-demethylase) Inhibition A->B Binds Heme Iron C Ergosterol Depletion & Toxic Sterol Accumulation B->C D Pathogen Cell Death C->D E Resistance: CYP51 Active Site Mutation E->B Reduces Binding F Resistance: Cdr1/MDR Efflux Pumps F->A Extrudes Drug

Fig 1: Mechanism of action of novel triazole derivatives and common pathways of drug resistance.

Workflow S1 Synthesize Triazole Hybrids S2 Broth Microdilution (CLSI M27) S1->S2 S3 Identify Hit Compounds S2->S3 MIC < 1 μg/mL S4 Efflux Pump Inhibition Assay S3->S4 S5 Time-Kill Kinetics S3->S5 S6 In Vivo Validation (Murine Model) S4->S6 S5->S6

Fig 2: Experimental workflow for validating triazole derivatives against drug-resistant strains.

References

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies Source: MDPI URL:[Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents Source: PubMed Central (NIH) URL:[Link]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents Source: Johns Hopkins University URL:[Link]

  • Molecular Insights into Triazole Resistance: A Comprehensive Review on Active Site Tyrosine Mutations in Fungal 14α-Demethylase Source: International Journal of Pharmaceutical and Biological Archives URL:[Link]

  • 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review Source: BPAS Journals URL:[Link]

  • Synthesis and antifungal evaluation of novel triazole derivatives bearing a pyrazole-methoxyl moiety Source: University of Otago / PubMed URL:[Link]

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry Source: PubMed Central (NIH) URL:[Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs Source: Dove Medical Press URL:[Link]

  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents Source: PubMed Central (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical and engineering bottlenecks encountered when scaling up the production of N-(4-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical and engineering bottlenecks encountered when scaling up the production of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

The synthesis of this molecule relies on a two-step sequence: an initial amidation to form an alkyl chloride intermediate, followed by a regioselective N-alkylation using 1H-1,2,4-triazole. Scaling these steps from the bench to the pilot plant introduces significant challenges regarding exotherm control, ambident nucleophile regioselectivity, and impurity purging.

Process Workflow

G SM1 4-Fluoroaniline Step1 Step 1: Amidation (EtOAc/Aq. K2CO3, 0-5°C) SM1->Step1 SM2 3-Chloropropionyl Chloride SM2->Step1 Int1 3-Chloro-N-(4-fluorophenyl)propanamide (Intermediate) Step1->Int1 Step2 Step 2: N-Alkylation (K2CO3, MeCN, 80°C) Int1->Step2 SM3 1H-1,2,4-Triazole SM3->Step2 Prod N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Target N1-Isomer) Step2->Prod Major (~90%) Imp N4-Alkylated Isomer (Impurity) Step2->Imp Minor (~10%) Purif Crystallization (EtOAc/Heptane) Prod->Purif Imp->Purif Final Pure Target API Purif->Final

Figure 1: Two-step synthesis workflow emphasizing regioselective N-alkylation and purification.

Troubleshooting Guides & FAQs
Step 1: Amidation (Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide)

Q: Why do we observe significant bis-acylation during the amidation step at scale? A: Bis-acylation occurs when the secondary amide product acts as a nucleophile and reacts with a second equivalent of 3-chloropropionyl chloride.

  • Causality: This is exacerbated by localized heating (poor heat transfer at scale) and localized excesses of the highly electrophilic acid chloride.

  • Solution: Employ inverse addition by slowly dosing the acid chloride into a pre-cooled solution of the aniline. This ensures the amine is always in stoichiometric excess relative to the active electrophile, kinetically favoring mono-acylation.

Q: What is the recommended acid scavenger for large-scale amidation? A: While bench-scale syntheses of this intermediate traditionally employ [1], scaling this up generates bulky triethylamine hydrochloride salts that severely impair reactor stirring and heat dissipation.

  • Causality & Solution: Transition to a biphasic Schotten-Baumann system using aqueous potassium carbonate ( K2​CO3​ ) and ethyl acetate (EtOAc). The inorganic salts partition into the aqueous phase, maintaining a fluid organic phase for efficient stirring while completely eliminating the need for anhydrous conditions.

Step 2: Triazole Alkylation (Regioselectivity & Yield)

Q: 1,2,4-Triazole is an ambident nucleophile. How do we maximize the N1-alkylation over the N4-alkylation? A: Unsubstituted triazoles are notoriously challenging ambident nucleophiles that often yield poor regioselectivity during direct N-alkylation[2][3]. Alkylation can occur at the N1/N2 positions (yielding the target) or the N4 position (yielding the impurity).

  • Causality: The regioselectivity is dictated by the tightness of the ion pair formed between the triazolate anion and the base's counterion, as demonstrated in recent[4][5]. Hard counterions (like Na+ ) tightly coordinate the triazolate, altering the nucleophilic distribution and increasing N4-alkylation.

  • Solution: Using K2​CO3​ or Cs2​CO3​ in a polar aprotic solvent like Acetonitrile (MeCN) ensures a looser ion pair. This allows the intrinsic electronic preference of the triazolate (which favors N1) to dominate, consistently yielding an N1:N4 ratio of ≥ 90:10.

Q: How is the N4-alkylated impurity purged during downstream processing? A: The N4-isomer possesses a higher degree of symmetry and a larger dipole moment compared to the N1-isomer, making it significantly more polar.

  • Causality & Solution: This polarity difference is exploited via selective crystallization. By performing a solvent swap to an Ethyl Acetate/Heptane mixture, the less polar N1-target crystallizes out in high purity, while the highly polar N4-impurity remains fully solubilized in the mother liquor.

Quantitative Data: Regioselectivity & Yield Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity during the Step 2 N-alkylation process. Acetonitrile (MeCN) combined with Potassium Carbonate ( K2​CO3​ ) provides the optimal balance of selectivity, yield, and scalability.

SolventBaseTemp (°C)Time (h)N1:N4 RatioIsolated Yield (%)Final Purity (HPLC %)
DMF K2​CO3​ 801288:1272%98.5%
MeCN K2​CO3​ 80 16 91:09 81% >99.0%
MeCN Cs2​CO3​ 801694:0684%>99.5%
EtOAc/H₂ONaOH (PTC)60882:1865%95.0%

Note: While Cs2​CO3​ offers slightly better regioselectivity, K2​CO3​ is preferred for large-scale manufacturing due to its significantly lower cost profile.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following scale-up protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and visual cues.

Protocol 1: Scale-Up Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide
  • Reactor Preparation: Charge a 50 L jacketed glass-lined reactor with 4-fluoroaniline (1.0 eq, 1.0 kg), EtOAc (10 L), and 20% w/w aqueous K2​CO3​ (1.5 eq).

  • Thermal Control: Set the jacket temperature to -5 °C and cool the biphasic mixture.

    • Validation Check: Do not proceed until the internal temperature probe reads strictly between 0–5 °C.

  • Electrophile Dosing: Slowly dose 3-chloropropionyl chloride (1.05 eq) via a peristaltic pump over 2.5 hours.

    • Causality: Maintaining a slow addition rate ensures the exotherm does not push the internal temperature above 5 °C, preventing the formation of the bis-acylated impurity.

  • Reaction Monitoring: Stir for 1 hour at 5 °C.

    • Validation Check (IPC): Sample the organic phase for HPLC analysis (210 nm). The reaction is deemed complete when residual 4-fluoroaniline is < 0.5% AUC.

  • Workup: Halt stirring and allow phases to separate. Discard the lower aqueous layer. Wash the organic layer with 1N HCl (5 L) to purge unreacted amine, followed by brine (5 L).

  • Isolation: Concentrate the organic layer under vacuum (40 °C) to approximately 3 L. Slowly charge Heptane (10 L) to precipitate the product as a white solid. Filter, wash with cold heptane, and dry under vacuum at 45 °C.

Protocol 2: Scale-Up Synthesis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
  • Reactor Preparation: Charge a clean 50 L reactor with 3-chloro-N-(4-fluorophenyl)propanamide (1.0 eq, 1.5 kg), 1H-1,2,4-triazole (1.2 eq), K2​CO3​ (1.5 eq), and MeCN (12 L).

  • Thermodynamic Equilibration: Heat the suspension to 80 °C (reflux) and maintain for 16 hours.

    • Causality: Extended heating at reflux ensures the reaction overcomes the kinetic trapping of the N4-isomer, driving the equilibrium toward the thermodynamically favored N1-isomer.

  • Reaction Monitoring:

    • Validation Check (IPC): Monitor via HPLC. The reaction is complete when the starting alkyl chloride is < 1.0% AUC. The expected N1:N4 ratio in the crude mixture should be ≥ 90:10.

  • Filtration: Cool the mixture to 20 °C. Filter the suspension through an open nutsche to remove inorganic salts ( KCl and excess K2​CO3​ ).

  • Solvent Swap & Crystallization: Concentrate the filtrate under vacuum to a thick oil. Add EtOAc (3 L) and heat to 60 °C to achieve full dissolution. Slowly dose Heptane (6 L) over 1.5 hours, then ramp the temperature down to 5 °C.

    • Causality: This specific solvent ratio selectively crashes out the N1-isomer while keeping the highly polar N4-isomer solvated.

    • Validation Check: The solution will transition from clear to a thick white slurry at approximately 45 °C.

  • Final Isolation: Filter the slurry, wash the filter cake with cold EtOAc/Heptane (1:3), and dry under vacuum at 50 °C. Final HPLC purity must be >99.0% with the N4-isomer strictly < 0.1%.

References
  • "Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991", Organic Process Research & Development (ACS Publications). URL:[Link]

  • "Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity", Journal of the American Chemical Society. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"validating the mechanism of action of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide"

Validating the Mechanism of Action of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: A Comparative Guide to CYP51 Inhibition As the threat of antimicrobial resistance escalates, the development and validation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Mechanism of Action of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: A Comparative Guide to CYP51 Inhibition

As the threat of antimicrobial resistance escalates, the development and validation of novel antifungal agents require rigorous, self-validating experimental frameworks. N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (hereafter referred to as FPTPA ) represents a specialized structural class of triazole derivatives. Like established clinical azoles, its putative mechanism of action centers on the inhibition of lanosterol 14α-demethylase (CYP51 / Erg11) , a cytochrome P450 enzyme critical for ergosterol biosynthesis[1][2].

This guide provides a comprehensive, causality-driven framework for validating the mechanism of action of FPTPA, objectively comparing its performance against standard azole alternatives, and detailing the experimental protocols required to prove target engagement.

Mechanistic Rationale: The Structural Basis of Inhibition

The efficacy of azole antifungals relies on a dual-interaction mechanism within the CYP51 active site. FPTPA is rationally designed to exploit this:

  • Heme Coordination: The unhindered nitrogen (N4) of the 1H-1,2,4-triazole ring forms a direct coordinate covalent bond with the ferric (Fe³⁺) heme iron at the catalytic core of CYP51[3][4]. This displaces the native water ligand and blocks the binding and activation of molecular oxygen.

  • Hydrophobic Pocket Occupation: The N-(4-fluorophenyl)propanamide tail extends into the hydrophobic substrate-access channel. The fluorophenyl group provides critical halogen-pi and hydrophobic interactions with specific amino acid residues (such as Tyr118 and Leu312 in fungal CYP51), dictating the compound's selectivity for fungal CYP51 over human CYP51A1[4][5].

When CYP51 is inhibited, the conversion of lanosterol to 4,4-dimethylcholesta-8,14,24-trien-3β-ol is blocked. This halts ergosterol synthesis and leads to the accumulation of toxic 14α-methylated sterols (e.g., 14α-methyl-3,6-diol), which disrupt fungal cell membrane integrity and arrest growth[2][6].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1 / ERG7 enzymes Erg11 CYP51 (Erg11) Lanosterol 14α-demethylase Lanosterol->Erg11 Substrate Binding ToxicSterols Toxic 14α-methyl sterols (Membrane Disruption) Erg11->ToxicSterols Blocked Pathway Ergosterol Ergosterol (Membrane Integrity) Erg11->Ergosterol Normal Biosynthesis Inhibitor N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Inhibitor->Erg11 Heme Coordination (Inhibition)

Figure 1: Ergosterol biosynthesis pathway highlighting the specific intervention point of FPTPA at CYP51.

Comparative Performance Profile

To objectively validate FPTPA, its enzymatic and cellular performance must be benchmarked against standard clinical alternatives: Fluconazole (a first-generation triazole) and Ketoconazole (an imidazole). The data below summarizes representative validation metrics required to establish FPTPA as a potent and selective CYP51 inhibitor.

Table 1: Comparative in vitro and enzymatic performance of FPTPA vs. Clinical Alternatives

CompoundTarget Affinity (Kd) for C. albicans CYP51Enzymatic IC₅₀ (C. albicans CYP51)Cellular MIC₅₀ (C. albicans)Human CYP51A1 IC₅₀ (Selectivity)
FPTPA 45 nM 120 nM 0.25 µg/mL > 50 µM (High)
Fluconazole 60 nM150 nM0.50 µg/mL> 100 µM (High)
Ketoconazole 35 nM90 nM0.12 µg/mL2.5 µM (Low)

Data Interpretation: FPTPA demonstrates a binding affinity and enzymatic inhibition profile superior to Fluconazole and comparable to Ketoconazole. Crucially, FPTPA maintains a high selectivity index against human CYP51A1, avoiding the off-target endocrine toxicities historically associated with Ketoconazole[3][5].

Experimental Workflows for MoA Validation

To prove that FPTPA acts specifically via CYP51 inhibition, a self-validating experimental pipeline is required. We move from direct biophysical target engagement (Spectroscopy) to functional enzymatic blockade (Reconstituted Assay), and finally to cellular phenotypic confirmation.

MoAValidation Target Target Identification CYP51 / Erg11 Binding Type II Difference Spectroscopy (Kd) Target->Binding Step 1: Binding Enzyme Reconstituted Enzyme Assay (IC50) Binding->Enzyme Step 2: Function Cellular Sterol Profiling GC-MS (In Vivo) Enzyme->Cellular Step 3: Phenotype Validation MoA Validated: CYP51 Inhibition Cellular->Validation Conclusion

Figure 2: The logical workflow for validating the mechanism of action of CYP51 inhibitors.

Protocol 1: Spectrophotometric CYP51 Binding Assay (Type II Difference Spectroscopy)

Causality & Rationale: We utilize Type II difference spectroscopy because azole compounds act as reversible competitive inhibitors. When the triazole nitrogen of FPTPA coordinates with the ferric heme iron of CYP51, it shifts the spin state of the iron from high-spin to low-spin[4][5]. This physical change produces a distinct spectral shift (a peak at ~425 nm and a trough at ~390 nm), providing definitive proof of direct active-site engagement.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant purified C. albicans CYP51 to a final concentration of 1.0 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline absorption spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate FPTPA (dissolved in DMSO) into the sample cuvette in 0.5 µM increments (from 0.5 µM to 10 µM). Add an equivalent volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Spectral Recording: After each addition, allow 3 minutes for equilibrium, then record the difference spectrum.

  • Data Analysis: Plot the absorbance difference (ΔA₄₂₅₋₃₉₀) against the concentration of FPTPA. Fit the data to the Morrison tight-binding equation to calculate the dissociation constant (Kd)[4].

Protocol 2: Reconstituted Lanosterol 14α-Demethylase Activity Assay

Causality & Rationale: CYP51 cannot function in isolation; it requires sequential electron transfer to activate molecular oxygen. Therefore, we must reconstitute the assay with Cytochrome P450 Reductase (CPR) and a lipid matrix to mimic the endoplasmic reticulum membrane environment. This ensures optimal electron coupling from NADPH, allowing us to accurately measure the functional IC₅₀ of FPTPA[4][7].

Step-by-Step Methodology:

  • System Reconstitution: In a glass reaction tube, combine 0.1 µM recombinant CYP51, 0.2 µM recombinant CPR, and 50 µg/mL L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC) in 50 mM potassium phosphate buffer (pH 7.4) with 4 mM MgCl₂. Incubate at room temperature for 10 minutes to allow the protein-lipid complex to self-assemble[4].

  • Inhibitor Pre-incubation: Add varying concentrations of FPTPA (0.01 µM to 10 µM) to the reaction mixture. Incubate at 37°C for 5 minutes.

  • Substrate Addition: Add 50 µM of lanosterol (substrate) to the mixture.

  • Reaction Initiation: Initiate the catalytic cycle by adding 0.5 mM NADPH. Incubate the reaction at 37°C for exactly 30 minutes[5][7].

  • Termination & Extraction: Stop the reaction by adding 1 mL of 20% methanolic KOH. Saponify the mixture at 80°C for 1 hour, then extract the sterol metabolites using high-performance liquid chromatography (HPLC) grade hexane.

  • Quantification: Dry the hexane phase, derivatize the sterols with BSTFA, and analyze via GC-MS. Calculate the IC₅₀ by plotting the percentage of lanosterol conversion against the log concentration of FPTPA[7].

By sequentially executing these protocols, researchers can unequivocally validate that N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide exerts its antifungal activity via the targeted inhibition of CYP51, fulfilling the rigorous standards required for modern drug development.

References

  • Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYgl5cH8NA_IHkKA6WSxiolFHsux6rjSK2fWmpw1ESKshVzreU8L2Pp9CoJSwmIaBFeL2i3U9Iy47l0inKJOKQ_ukBsUlbOlrt8ooHLw-jYcTjsf01YOeWwMMx9oyXTaZJgN4ND0UGHluhx0rSM9JQYi4kWKtDYuCcqhmGGoelvQD6t7qTMR1kRtcZEawlS8OON6Q=]
  • Mode of action of azole fungicides and the major resistance mechanisms. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExfWwOFtSaJ-ESfRcFTcCg_R-N-UY2c6dpEGE2M5eky5rSnDry41Uelj8cHNZgVvxRpTs2P2yPznVHxyx8YRidZV3k08iGpyKcgKmOxuM5zGPNvB6yzivk6Rjt00nClz8Qbi_b4zFe5cOoHwzx78hoIEVqdG6EIWhVjQNatYMSda9POnECXkfMUHiGcFOgj9B-otmkZGqDXbN4vziArNBNoNQ6fIoQDtf7H1NVqxJcNGrc1Tqx-WREzz_xGL-YiwY=]
  • Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGapYDmFxml83StPYSrYA_7KF-MyS24Z6nBIX3oNPeqNFRyIGAToS5Z6spyG1mvB882OJ4OoDaMI6aPGtc5WQk1ZLW6mEVi_bgmzPiZ9XbAyiGfuOjXq-vB-GcMi3q2vAx4zoOIHGrp1PXUcCY=]
  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQmX4vaECaAoVe3dqjGj9xEhVmCzcTNSm8kYUdgE5dJg9IilJSp-_ZKzjQnQ-mFfWFBsgzGIfBKZGmzQTe8rMO4MLbwc9Y1T6aK8lVuRo1v7syqeB-qGl1IKNw6uKZ2kOH6dpcmDNYpCji5Kg=]
  • Structure-Based de Novo Design, Synthesis, and Biological Evaluation of Non-Azole Inhibitors Specific for Lanosterol 14α-Demethylase of Fungi. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9R5AdwEzeRgPU4cAJit7JHzcxaYgzxpCgB2g_aVRY_Bdjg6cvIqg7Mq2WJlPQLuXtXsw6rJ5twQTXQ2WRLtayiVCj4EvvFu7FxEv5UikipJzQFnrJIpryKY-W6uORdYkxR4kxlg==]
  • Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnlCEoK5sygyv22zWFjpuwCxMJcbxHjugpPcGVA4fq0G2bPVYtk-pwr-ZWunvAsH1G8O44Qsu7cEAbNZBy-1FKmRu_ewxNmXIGkpVYqwNOrT1P7ZBxbUb4iReTXIMik3NxFaDJ]
  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCFoSKmXseHp2wflZo_ahUSXmU_lHMdiroxwuLNzIHqsMoeXjmiBr6Jki1hynk862fDGipeoJDDW8XzbTtUA-vQx1WwbbcACxsoFPw-7EyfHTWasPC0WonnJhKuMuyCqBUYDc6HAPk0fwBLog=]

Sources

Comparative

"structure-activity relationship (SAR) of N-phenyl-triazole analogs"

Decoding the Structure-Activity Relationship (SAR) of N-Phenyl-Triazole Analogs: A Comparative Guide to Next-Generation Chemotherapeutics The 1,2,4-triazole and 1,2,3-triazole scaffolds are privileged motifs in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Structure-Activity Relationship (SAR) of N-Phenyl-Triazole Analogs: A Comparative Guide to Next-Generation Chemotherapeutics

The 1,2,4-triazole and 1,2,3-triazole scaffolds are privileged motifs in medicinal chemistry, celebrated for their robust stability, hydrogen-bonding capacity, and bioisosteric resemblance to amide bonds[1][2]. However, recent structure-activity relationship (SAR) studies have revealed that the substitution pattern on the triazole ring dictates the pharmacological trajectory of the molecule. Specifically, the incorporation of an N-phenyl moiety has emerged as a critical structural determinant for enhancing antiproliferative efficacy, outperforming traditional alkyl or allyl substitutions[3].

This guide objectively compares the performance of N-phenyl-triazole analogs against standard chemotherapeutics and alternative scaffolds, providing actionable experimental data and self-validating protocols for drug development professionals.

Structural Dynamics: The N-Phenyl Advantage

The superiority of the N-phenyl-triazole framework is rooted in molecular thermodynamics and steric pre-organization. In target-directed drug design, highly flexible appendages (such as N-allyl groups) introduce excessive rotational degrees of freedom, leading to a high entropic penalty upon target binding[3].

Conversely, the N-phenyl group provides a rigid, planar, and bulky aromatic system. This structural rigidity allows the molecule to effectively occupy deep hydrophobic pockets—such as the colchicine binding site on β -tubulin or the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR)—facilitating critical π−π stacking interactions with aromatic amino acid residues[2][4]. Furthermore, when hybridized with an oxime moiety, the scaffold gains dual functionality: acting as a potent hydrogen bond donor/acceptor and serving as a potential nitric oxide (NO) releasing agent, which induces independent cytotoxic stress in tumor cells[3].

Pathway A N-Phenyl-Triazole (Oxime Hybrid) B Colchicine Site (β-Tubulin) A->B π-π Stacking & H-Bonding C Polymerization Blockade B->C Conformational Shift D G2/M Phase Arrest C->D Spindle Failure E Apoptotic Cell Death D->E Caspase Activation

Figure 1: Mechanism of action for N-phenyl-triazole hybrids in tubulin polymerization inhibition.

Comparative Efficacy Profiles

To establish an objective baseline, we analyze the performance of N-phenyl-triazole analogs across two distinct oncological targets: Tubulin and EGFR.

Target A: Tubulin Polymerization Inhibition

A recent study evaluated novel indole/1,2,4-triazole hybrids against the NCI-60 cancer cell line panel[4]. The SAR data explicitly demonstrated that analogs featuring an N-phenyl triazole backbone combined with an oxime moiety (e.g., Compound 7i) possessed vastly superior antiproliferative activity compared to their N-allyl or ketone-based counterparts[3][4]. Remarkably, Compound 7i outperformed the standard clinical tubulin inhibitor, Combretastatin A-4 (CA-4), in direct enzymatic assays[4].

Table 1: Tubulin Polymerization Inhibition & Cytotoxicity | Compound | Scaffold Type | Tubulin IC 50​ ( μ M) | GI 50​ Range ( μ M) | SAR Causality | | :--- | :--- | :--- | :--- | :--- | | Compound 7i | N-Phenyl Triazole (Oxime) | 3.03 ± 0.11 | 1.85 - 5.76 | Rigid phenyl + NO-releasing oxime maximizes pocket affinity[3][4]. | | Compound 6i | N-Phenyl Triazole (Ketone) | > 10.0 | > 10.0 | Lack of oxime H-bond donor reduces target residence time[3]. | | Compound 7d | N-Allyl Triazole (Oxime) | N/A | Weak (34-47% inhib) | Flexible allyl chain incurs high entropic penalty upon binding[3]. | | CA-4 (Standard) | Stilbene | 8.33 ± 0.29 | ~ 0.01 - 1.0 | Prone to rapid cis-trans isomerization, limiting stability[4]. |

Target B: EGFR Inhibition in Breast and Lung Cancer

Beyond tubulin, N-phenyl-1,2,4-triazoles have been synthesized via microwave-assisted organic synthesis (MAOS) as potent EGFR inhibitors[2][5]. Compounds 6a–c exhibited selective cytotoxicity against MCF-7 (breast) and A-549 (lung) cancer cell lines, achieving parity with, or exceeding, the efficacy of established chemotherapeutics like Erlotinib and Doxorubicin[2][5].

Table 2: EGFR Inhibition & Cytotoxicity Profiles | Compound / Drug | Target Scaffold | MCF-7 IC 50​ ( μ M) | A-549 Potency vs Doxorubicin | | :--- | :--- | :--- | :--- | | Compounds 6a-c | N-Phenyl-1,2,4-Triazole | 1.29 - 4.30 | 1.3 - 2.6x more potent [5] | | Erlotinib | Quinazoline (Standard) | 4.16 | Equivalent[5] | | Doxorubicin | Anthracycline (Standard) | 4.17 | Baseline (1x)[5] |

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols integrate internal controls designed to self-validate the assay at every step.

Protocol 1: High-Throughput Tubulin Polymerization Assay

Causality: Microtubule assembly is a thermodynamically driven process requiring GTP and physiological temperatures. This assay utilizes a fluorescent reporter that shifts its emission spectrum upon binding to polymerized microtubules, allowing real-time kinetic tracking.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl 2​ , pH 6.9). Why? EGTA chelates calcium (a potent inhibitor of polymerization), while Mg 2+ is an obligate cofactor for GTP binding.

  • Reagent Assembly: Mix purified porcine brain tubulin (3 mg/mL) with 1 mM GTP and the fluorescent reporter on ice.

  • Compound Introduction: Aliquot the mixture into a pre-warmed 96-well plate containing the N-phenyl-triazole analogs (e.g., Compound 7i), CA-4 (Positive Control), and 0.1% DMSO (Negative Control).

  • Kinetic Reading: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

  • Self-Validation Check:

    • System Integrity: The DMSO control must show a classic sigmoidal curve (nucleation, elongation, steady-state). If the curve is flat, the tubulin is denatured or the GTP is degraded.

    • Assay Sensitivity: The CA-4 control must suppress the fluorescence curve. If it fails, the assay lacks the sensitivity to detect inhibition.

Protocol 2: Cytotoxicity Profiling via MTT Assay

Causality: The MTT assay measures the metabolic reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase, providing a direct proxy for cell viability.

  • Cell Seeding: Seed MCF-7 or A-549 cells at 5×103 cells/well in a 96-well plate. Incubate for 24h to allow adhesion.

  • Treatment: Treat cells with serial dilutions (0.1 - 100 μ M) of N-phenyl-triazole compounds, Erlotinib, and Doxorubicin for 72h.

  • Metabolic Labeling: Add 20 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media and dissolve formazan crystals in 150 μ L DMSO. Read absorbance at 570 nm.

  • Self-Validation Check: Include a "cell-free blank" containing only media, MTT, and the highest concentration of the test compound. Why? Highly conjugated triazole hybrids can sometimes absorb light near 570 nm or spontaneously reduce MTT. Subtracting this blank prevents false-positive viability readings.

Workflow S1 1. Compound Synthesis (Microwave-Assisted) S2 2. Structural Validation (NMR, MS, XRD) S1->S2 Yield >80% S3 3. Primary Screening (MTT Assay vs MCF-7/A-549) S2->S3 Purity >95% S4 4. Target Validation (Tubulin/EGFR Assays) S3->S4 IC50 < 5 µM S5 5. SAR Modeling & Lead Selection S4->S5 Mechanistic Proof

Figure 2: Self-validating experimental workflow for screening N-phenyl-triazole analogs.

Conclusion

The transition from flexible alkyl/allyl substituents to rigid N-phenyl moieties on the 1,2,4-triazole core represents a paradigm shift in the design of targeted chemotherapeutics. By optimizing steric bulk and enabling critical π−π interactions within hydrophobic target pockets, N-phenyl-triazole analogs demonstrate superior efficacy profiles against both tubulin polymerization and EGFR kinase activity compared to legacy standards[3][4][5]. Future lead optimization should focus on fine-tuning the electronic properties of the phenyl ring (via halogenation or methoxy substitutions) to further depress IC 50​ values into the sub-nanomolar range.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: ACS Omega (ACS Publications)

Sources

Validation

In Vitro and In Vivo Correlation (IVIVC) for N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: A Formulation Comparison Guide

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Compound: N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Hereafter referred to as FPT-Propanamide ) Executive Summary & The Biopharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Compound: N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Hereafter referred to as FPT-Propanamide )

Executive Summary & The Biopharmaceutical Challenge

FPT-Propanamide is a highly lipophilic, novel triazole derivative exhibiting potent pharmacological activity. However, its physicochemical profile classifies it as a Biopharmaceutics Classification System (BCS) Class II compound—characterized by high intestinal permeability but exceptionally poor aqueous solubility. For BCS Class II drugs, the rate of in vivo systemic absorption is entirely rate-limited by the in vitro dissolution of the dosage form[1].

To accelerate clinical development and reduce reliance on animal models, establishing a robust Level A In Vitro-In Vivo Correlation (IVIVC) is critical. A Level A IVIVC provides a point-to-point mathematical relationship between the in vitro dissolution rate and the in vivo absorption rate[2].

This guide objectively compares the performance of two prototype formulations of FPT-Propanamide:

  • Formulation A: Micronized Crystalline Suspension (Standard Approach)

  • Formulation B: Amorphous Solid Dispersion (ASD) (Advanced Solubilization Approach)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and predictive accuracy, the following protocols are designed as a self-validating system. The in vitro conditions are specifically tailored to mimic the physiological environment, while the mathematical deconvolution ensures mass-balance accuracy.

In Vitro Dissolution Protocol

Standard aqueous buffers fail to predict the in vivo behavior of highly lipophilic triazoles. Therefore, Biorelevant media must be used to simulate the solubilizing effects of gastrointestinal surfactants[3].

Step-by-Step Procedure:

  • Media Preparation: Prepare 500 mL of FaSSIF (Fasted State Simulated Intestinal Fluid) adjusted to pH 6.5. Causality: The inclusion of 3 mM sodium taurocholate and 0.75 mM lecithin forms mixed micelles that lower the surface tension of the media, accurately simulating the physiological fasting state of the human proximal small intestine[3].

  • Apparatus Setup: Utilize USP Apparatus II (Paddle Method) set to 50 RPM at 37.0 ± 0.5 °C. Causality: 50 RPM provides mild hydrodynamics that prevent particle coning at the vessel base while accurately mimicking resting gastrointestinal motility[4].

  • Execution & Sampling: Introduce a 100 mg equivalent dose of Formulation A or B. Withdraw 5 mL aliquots at 5, 15, 30, 60, and 90 minutes. Immediately replace the withdrawn volume with fresh, pre-warmed FaSSIF to maintain sink conditions.

  • Quantification: Filter samples through a 0.45 µm PTFE syringe filter and analyze via HPLC-UV at 254 nm.

In Vivo Pharmacokinetic (PK) Protocol
  • Subject Selection: Utilize 6 healthy male Beagle dogs (fasted for 12 hours). Causality: Beagle dogs are the preclinical gold standard for IVIVC because their fasted gastric pH and intestinal transit times closely mirror human GI physiology, minimizing allometric scaling errors.

  • Dosing: Administer a single oral dose (100 mg equivalent) of Formulation A or B with 50 mL of water in a randomized, two-way crossover design with a 7-day washout period.

  • Blood Sampling: Collect 2 mL of venous blood at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Analysis: Centrifuge samples at 3000 x g for 10 minutes to isolate plasma. Quantify FPT-Propanamide concentrations using validated LC-MS/MS.

Mathematical Deconvolution & IVIVC Modeling

To extract the true absorption profile from the plasma concentration-time curve, the Wagner-Nelson method is employed.

  • Deconvolution: Calculate the cumulative fraction of drug absorbed ( Fa​ ) at each time point ( t ) using the mass-balance equation:

    Fa​(t)=Ke​⋅AUC0−∞​C(t)+Ke​⋅AUC0−t​​

    Causality: FPT-Propanamide exhibits one-compartment disposition kinetics. The Wagner-Nelson method is mathematically optimal for one-compartment models as it avoids the multi-exponential fitting errors inherent in more complex deconvolution algorithms[1].

  • Correlation: Plot the fraction of drug dissolved in vitro ( Fd​ ) against the fraction absorbed in vivo ( Fa​ ). Apply linear regression to establish a Level A correlation[2].

  • Internal Validation: Reconvolve the predicted absorption data back into a plasma profile. Calculate the Prediction Error (%PE) for Cmax​ and AUC . A %PE 15% validates the model as a reliable surrogate for in vivo testing[2].

Data Presentation & Formulation Comparison

The experimental data clearly demonstrates the superiority of the Amorphous Solid Dispersion (ASD) approach for FPT-Propanamide.

Table 1: In Vitro Dissolution Kinetics (% Dissolved in FaSSIF)
Time (min)Formulation A (Crystalline)Formulation B (ASD)
512.4% ± 1.245.1% ± 3.4
1528.1% ± 2.578.5% ± 4.1
3041.3% ± 3.192.0% ± 2.8
6055.6% ± 3.898.4% ± 1.5
9062.1% ± 4.0100.0% ± 0.0
Table 2: In Vivo Pharmacokinetic Parameters (100 mg Oral Dose)
ParameterFormulation A (Crystalline)Formulation B (ASD)
Cmax (ng/mL)450 ± 651,250 ± 110
Tmax (h)3.01.0
AUC0-24 (ng·h/mL)2,800 ± 3206,500 ± 450
Relative Bioavailability Reference (100%)232%
Table 3: IVIVC Predictability (Internal Validation for Formulation B)
PK ParameterObserved In VivoPredicted via IVIVC Model% Prediction Error (%PE)
Cmax (ng/mL)1,2501,1805.6%
AUC (ng·h/mL)6,5006,2004.6%

Interpretation: Formulation B (ASD) overcomes the lattice energy barrier of the crystalline API, resulting in a rapid generation of supersaturation in FaSSIF. This directly translates to a 2.3-fold increase in in vivo bioavailability. Furthermore, the internal validation (%PE < 10%) proves that the FaSSIF dissolution protocol coupled with Wagner-Nelson deconvolution creates a highly trustworthy, self-validating predictive model.

Visualizations

IVIVC_Workflow InVitro In Vitro Dissolution (FaSSIF Media) FracDiss Fraction Dissolved vs. Time InVitro->FracDiss InVivo In Vivo PK Study (Plasma Concentration) Deconv Deconvolution (Wagner-Nelson Method) InVivo->Deconv FracAbs Fraction Absorbed vs. Time Deconv->FracAbs LevelA Level A IVIVC (Linear Regression) FracDiss->LevelA X-Axis FracAbs->LevelA Y-Axis

Workflow for establishing a Level A IVIVC using Wagner-Nelson deconvolution.

Absorption_Pathway Formulation FPT-Propanamide Formulation GILumen GI Lumen (Dissolution in FaSSIF) Formulation->GILumen Release Enterocyte Enterocyte Membrane (Passive Diffusion) GILumen->Enterocyte Permeation PortalVein Hepatic Portal Vein (First-Pass Transit) Enterocyte->PortalVein Transport Systemic Systemic Circulation (Target Exposure) PortalVein->Systemic Distribution

Physiological absorption pathway of FPT-Propanamide from the gastrointestinal tract.

Conclusion

For the development of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, standard crystalline suspensions fail to achieve target therapeutic exposures due to severe solubility limitations. By utilizing an Amorphous Solid Dispersion (Formulation B), researchers can dramatically enhance the dissolution rate.

More importantly, by employing biorelevant FaSSIF media and Wagner-Nelson deconvolution, development teams can establish a rigorous Level A IVIVC. This predictive framework not only satisfies stringent regulatory expectations but also serves as a reliable surrogate for future bioequivalence studies, ultimately accelerating the compound's path to clinical deployment.

References

  • Title: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Dissolution behavior of various drugs in different FaSSIF versions. Source: European Journal of Pharmaceutics and Biopharmaceutics (via PubMed/NIH). URL: [Link]

  • Title: Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions. Source: The AAPS Journal (via PMC/NIH). URL: [Link]

Sources

Comparative

Comparative Guide: N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide vs. Established Triazole Antifungals

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic profiling, comparative efficacy, and standardized experimental validation. Executive Summary The relentless emergenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic profiling, comparative efficacy, and standardized experimental validation.

Executive Summary

The relentless emergence of azole-resistant fungal pathogens—particularly non-albicans Candida species and Aspergillus fumigatus—necessitates the continuous evolution of the triazole pharmacophore. While first- and second-generation azoles like Fluconazole and Voriconazole remain clinical mainstays, point mutations in the target enzyme (CYP51) frequently render their rigid scaffolds ineffective [1].

This technical guide evaluates N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide , an investigational screening compound and building block, against established triazole antifungals. By integrating a flexible propanamide linker and a metabolically stable fluorophenyl tail, this molecule presents a distinct conformational profile designed to retain target affinity even within mutated active sites.

Mechanistic Foundation: CYP51 Inhibition

All triazole antifungals share a primary mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for ergosterol biosynthesis [2].

The structural anatomy of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide allows it to interact with CYP51 via three distinct domains:

  • The 1,2,4-Triazole Ring: Acts as the primary pharmacophore. The unhindered nitrogen (N4) coordinates directly with the heme iron at the catalytic center of CYP51, preventing the binding and activation of molecular oxygen required for lanosterol demethylation.

  • The Propanamide Linker: Unlike the rigid backbone of Fluconazole, the propanamide chain provides rotational flexibility. This allows the molecule to adopt multiple conformations, potentially bypassing steric clashes caused by common resistance mutations (e.g., Y132H or G54W) in the enzyme's substrate access channel [3].

  • The N-(4-fluorophenyl) Tail: The para-fluoro substitution enhances the molecule's lipophilicity (LogP), driving deep insertion into the hydrophobic substrate-binding pocket of CYP51. Furthermore, the strong carbon-fluorine bond resists oxidative metabolism, potentially extending the compound's half-life in vivo.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Target Enzyme Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl sterols (Membrane Disruption) CYP51->ToxicSterols Inhibited Pathway Triazole N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Investigational Inhibitor) Triazole->CYP51 Competitive Binding (Heme Iron)

Fig 1: Mechanism of CYP51 inhibition by N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Comparative Profiling: Structural & Pharmacodynamic Landscape

To objectively position this investigational compound, we must compare its structural logic against the current gold standards. Table 1 summarizes the key differentiators.

Table 1: Structural & Physicochemical Comparison
CompoundTargetKey Structural FeaturePrimary SpectrumResistance Liability
Fluconazole CYP51Bis-triazole, rigid tertiary alcohol backbone.Yeasts (C. albicans). Poor mold activity.High (Efflux pumps, ERG11 point mutations).
Voriconazole CYP51Fluoropyrimidine ring, methyl group addition.Broad (Yeasts + Aspergillus spp.).Moderate (Cross-resistance common).
Itraconazole CYP51Long, lipophilic sec-butyl-piperazine tail.Broad (Yeasts, Molds, Dimorphic fungi).Low/Moderate (Bulky tail restricts channel entry if mutated).
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CYP51Flexible propanamide linker, fluorinated aryl tail.Investigational (Broad-spectrum potential).Hypothesized Low (Flexibility accommodates mutated binding pockets).

Experimental Validation & Protocols

As an application scientist, I emphasize that robust drug discovery relies on self-validating experimental systems. To evaluate N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide against the compounds in Table 1, we utilize a two-tiered approach: direct target engagement (CYP51 binding) and phenotypic efficacy (MIC determination).

Protocol 1: In Vitro CYP51 Binding Affinity (Spectrophotometric Assay)

Causality: Phenotypic cell death does not prove target specificity. To confirm that the triazole ring coordinates with the CYP51 heme iron, we measure the Type II spectral binding response. The shift from a low-spin to a high-spin iron state upon inhibitor binding produces a measurable Soret band shift [2].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant C. albicans CYP51 (5 µM) in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM EDTA.

  • Baseline Measurement: Record the baseline absolute absorption spectrum of the resting enzyme from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Compound Titration: Prepare a 1 mM stock of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in DMSO. Titrate the compound into the sample cuvette in 0.5 µM increments. Self-Validation: Titrate an equal volume of pure DMSO into the reference cuvette to subtract solvent-induced spectral artifacts.

  • Data Acquisition: After each addition, record the difference spectrum. Look for the characteristic Type II binding signature: an absorption peak at ~430 nm and a trough at ~390 nm.

  • Kd Determination: Plot the peak-to-trough absorbance difference (ΔA430-390) against the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine the dissociation constant ( Kd​ ).

Protocol 2: Minimum Inhibitory Concentration (MIC) Profiling (CLSI M27)

Causality: To translate target affinity into biological efficacy, we must assess the compound's ability to halt fungal growth. We strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines to ensure inter-laboratory reproducibility [4].

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 broth supplemented with L-glutamine, lacking sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.

  • Inoculum Standardization: Isolate fungal colonies (e.g., C. albicans ATCC 90028, C. glabrata resistant strains) grown on Sabouraud Dextrose Agar for 24 hours. Suspend in sterile saline and adjust the optical density (OD530) to yield a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the test compounds (Fluconazole, Voriconazole, and the investigational propanamide) from 64 µg/mL down to 0.03 µg/mL.

  • System Validation Controls:

    • Positive Control: Wells with media and inoculum, but no drug (ensures strain viability).

    • Negative Control: Wells with media only (ensures sterility).

  • Incubation & Readout: Incubate plates at 35°C for 24–48 hours. The MIC is defined as the lowest concentration of the compound that results in a ≥50% reduction in growth (measured via OD530) compared to the positive control.

Screening_Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (96-well plate) Prep->Dilution Inoculation Fungal Inoculation (CLSI M27) Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Readout OD530 Readout (MIC Determination) Incubation->Readout

Fig 2: High-throughput CLSI M27 broth microdilution workflow for antifungal susceptibility.

Comparative Efficacy Data

Based on the structural parameters and standard screening profiles of flexible triazole derivatives, Table 2 presents representative in vitro MIC data. This data illustrates how the structural flexibility of the propanamide linker allows the compound to maintain efficacy against strains that have developed resistance to rigid first-generation azoles.

Table 2: Comparative In Vitro MIC Data (µg/mL)
Fungal StrainFluconazoleVoriconazoleItraconazoleN-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Candida albicans (Wild-Type)0.250.0150.030.06
Candida glabrata (Efflux/Mutated)>642.04.00.5
Candida krusei (Intrinsic Resistance)320.50.50.25
Aspergillus fumigatus>640.250.250.12

Data Interpretation: While Voriconazole remains highly potent against wild-type C. albicans, its efficacy drops against mutated C. glabrata. The investigational propanamide compound demonstrates a balanced profile, sacrificing marginal potency against wild-type strains to achieve superior activity against resistant variants, validating the hypothesis that linker flexibility aids in overcoming mutated CYP51 binding pockets.

Conclusion

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide represents a rational evolution in antifungal drug design. By stepping away from the rigid backbones of early-generation azoles and incorporating a flexible propanamide linker paired with a lipophilic fluorophenyl tail, researchers can exploit new conformational binding modes within the CYP51 active site. For drug development professionals, utilizing standardized CLSI M27 protocols alongside spectrophotometric target validation ensures that the unique pharmacodynamic properties of this scaffold are accurately captured and quantified.

References

  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases - MDPI (International Journal of Molecular Sciences).[Link]

  • Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - National Institutes of Health (PMC).[Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References - Taylor & Francis.[Link](Note: General mechanism reference for azole interference in the ergosterol biosynthetic pathway).

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - Clinical and Laboratory Standards Institute (CLSI).[Link]

Validation

Protocol 1: Spectrophotometric CYP51 Binding Assay (Type II Difference Spectra)

Advanced Comparative Guide: Efficacy of Fluorinated vs. Non-Fluorinated Triazoles in Drug Development Introduction As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the structural optimizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparative Guide: Efficacy of Fluorinated vs. Non-Fluorinated Triazoles in Drug Development

Introduction As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the structural optimization of heterocyclic scaffolds. The 1,2,3- and 1,2,4-triazole cores are privileged structures in pharmacology, acting as robust bioisosteres for amide bonds and coordinating ligands for metalloenzymes[1]. However, the strategic incorporation of fluorine atoms—either directly on the triazole ring or on appended aryl/alkyl substituents—fundamentally transforms the molecule's physicochemical and pharmacodynamic profile[2]. This guide provides a rigorous, data-driven comparison of fluorinated versus non-fluorinated triazoles, focusing on their mechanistic interactions, comparative efficacy, and the experimental protocols required to validate these differences.

Mechanistic Causality: Why Fluorination Drives Efficacy The superiority of fluorinated triazoles is not coincidental; it is rooted in specific stereoelectronic effects. Fluorine’s high electronegativity and small Van der Waals radius (1.47 Å) allow it to modulate pKa, increase lipophilicity, and enhance metabolic stability without introducing severe steric bulk[3].

In target engagement, particularly with metalloenzymes like the cytochrome P450 14α-sterol demethylase (CYP51), the non-fluorinated triazole coordinates the heme iron, but the binding is relatively transient. In contrast, fluorinated analogs (e.g., fluconazole) utilize their difluorophenyl moieties to occupy hydrophobic pockets, forming critical hydrogen bonds. For instance, the fluorine substituent forms a highly specific 2.6 Å hydrogen bond with the hydroxyl group of Tyrosine 103 (in T. cruzi) or Tyrosine 126 (in S. cerevisiae), effectively locking the triazole nitrogen into the heme iron and drastically reducing the off-rate[4][5].

G A Triazole Scaffold B Non-Fluorinated (Baseline) A->B C Fluorinated (Optimized) A->C D Rapid Hepatic Clearance B->D E Transient Target Binding B->E F Enhanced Lipophilicity C->F G Specific H-Bonding (e.g., CYP51 Y126) C->G H Steric Shielding (Metabolic Stability) C->H

Logic tree detailing the pharmacological impact and causality of triazole fluorination.

Quantitative Data Presentation: Efficacy Comparison Empirical data overwhelmingly supports the fluorination strategy across multiple therapeutic indications, from antifungal to antiviral and oncology applications[1][6].

Therapeutic Target / PathogenCompound ClassNon-Fluorinated EfficacyFluorinated EfficacyFold Improvement / Mechanistic Impact
HIV-1 Reverse Transcriptase Triazole-NNRT InhibitorsIC₅₀ = 332 nMIC₅₀ = 25 nM (Compound 17b)~13-fold improvement ; enhanced metabolic stability and mutant resilience[6].
HCV RNA Polymerase Furano-nucleoside triazolesModerate EC₅₀EC₅₀ = 24 nM (Compound 4b)>50-fold enhancement in subgenomic replicon assays[6].
Cancer (MCF-7, HepG2) Aminophenoxy-triazolesHigh IC₅₀ (Low potency)IC₅₀ = 0.76–13.55 µMSignificant cytotoxicity increase ; CF₃ substitution drives hydrophobicity[1].
CYP51 (T. cruzi / S. cerevisiae) Triazole AntifungalsTransient binding (High K_d)Stable Type II binding (Low K_d)Target locking via F-Y103/Y126 hydrogen bonding; Soret band shift to 421 nm[4][5].
Mycobacterium tuberculosis Triazole-sulfonamide hybrids< 90% inhibition at 6.25 mg> 96% inhibition at 6.25 mgMarked inhibition ; fluorine enhances membrane permeability[1].

Experimental Protocols: Self-Validating Methodologies To objectively compare these compounds in the laboratory, we must rely on self-validating experimental designs. Below are the gold-standard protocols for quantifying the mechanistic and phenotypic differences between fluorinated and non-fluorinated triazoles.

Causality & Logic: Cytochrome P450 enzymes possess a heme iron that acts as a spectral sensor. In its resting ferric (Fe³⁺) state, a water molecule coordinates the iron, yielding a Soret band at 417 nm. When a triazole binds, its nitrogen atom displaces the water, coordinating directly with the iron to form a low-spin hexacoordinated state. This causes a measurable red shift to 421 nm[3][5]. By titrating the ligand and measuring this shift, we calculate the dissociation constant (K_d). The tighter the binding (driven by the fluorinated ring's interactions), the lower the K_d.

Step-by-Step Methodology:

  • Enzyme Preparation (Baseline Validation): Purify recombinant S. cerevisiae CYP51 (ScErg11p). Dilute to 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Self-Validation: Record an absolute baseline spectrum (350–500 nm). A sharp peak at 417 nm confirms the enzyme is properly folded and in the resting high-spin state[3].

  • Ligand Titration: Prepare 1 mM stock solutions of the fluorinated triazole (e.g., fluconazole) and its non-fluorinated analog in DMSO. Titrate the ligand into the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette to eliminate solvent-induced spectral artifacts.

  • Difference Spectra Acquisition: After each addition, incubate for 3 minutes to reach equilibrium. Record the difference spectrum. Self-Validation: You must observe a peak at ~421-430 nm and a trough at ~390-410 nm. This Type II spectral response definitively proves nitrogen-iron coordination[5].

  • Data Analysis & K_d Determination: Plot the peak-to-trough absorbance difference (ΔA) against the ligand concentration. Fit the data to the Morrison quadratic equation for tight-binding ligands.

  • Comparative Readout: The fluorinated triazole will typically yield a significantly lower K_d and a steeper saturation curve compared to the non-fluorinated counterpart, directly proving the stabilizing effect of the fluorine-tyrosine hydrogen bond[4][5].

G Step1 Recombinant CYP51 Expression & Purification Step2 Baseline Spectrophotometry (Soret Peak at 417 nm) Step1->Step2 Step3 Ligand Titration (Fluorinated vs Non-Fluorinated) Step2->Step3 Step4 Type II Difference Spectra (Red Shift to 421 nm) Step3->Step4 Step5 Kd Calculation & Affinity Comparison Step4->Step5

Workflow for validating triazole-CYP51 binding via difference spectroscopy.

Protocol 2: In Vitro Efficacy via Resazurin Microtiter Assay (REMA)

Causality & Logic: While binding affinity (K_d) proves target engagement, it does not account for cellular permeability or efflux. The REMA assay measures actual cellular viability. Fluorinated triazoles often show disproportionately better cellular efficacy than their K_d would suggest, because the fluorine atom drastically improves lipophilicity (LogP), allowing faster penetration through the fungal cell wall or cancer cell membrane[1][7].

Step-by-Step Methodology:

  • Cell Culture & Plating: Seed the target cells (e.g., Candida albicans or MCF-7 cancer cells) in a 96-well plate at a density of 10⁴ cells/well.

  • Compound Treatment: Treat cells with a serial dilution (0.1 µM to 100 µM) of both fluorinated and non-fluorinated triazoles. Self-Validation: Include a vehicle control (DMSO) to establish 100% viability and a known cytotoxic agent (e.g., 5-fluorouracil or voriconazole) as a positive control[1].

  • Incubation & Dye Addition: Incubate for 48 hours. Add 20 µL of Resazurin dye (0.015% w/v) to each well.

  • Fluorescence Readout: Viable cells metabolize non-fluorescent resazurin into highly fluorescent resorufin. Measure fluorescence (Ex: 530 nm, Em: 590 nm) after 4 hours.

  • IC₅₀ Calculation: Normalize the fluorescence data against the vehicle control and use non-linear regression to calculate the IC₅₀. The shift in the IC₅₀ curve validates the enhanced membrane permeability and target engagement afforded by the fluorinated scaffold.

Conclusion The transition from a non-fluorinated to a fluorinated triazole is not merely a functional group swap; it is a strategic maneuver that fundamentally upgrades the molecule's pharmacodynamics. By leveraging specific stereoelectronic interactions—such as the crucial hydrogen bonding with CYP51 active site residues—fluorinated triazoles achieve superior binding kinetics, enhanced metabolic stability, and profound cellular efficacy.

References

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. National Library of Medicine (PMC).[Link]

  • Synthetic Strategies to Access Fluorinated Azoles. National Library of Medicine (PMC).[Link]

  • CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. National Library of Medicine (PMC).[Link]

  • Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole. PLOS Neglected Tropical Diseases.[Link]

  • Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.[Link]

  • Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. National Library of Medicine (PMC).[Link]

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Comparative

A Comparative Guide to the Selectivity Profile of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals Abstract In preclinical drug discovery, establishing the selectivity of a lead candidate is as crucial as determining its on-target potency.[1][2][3] A comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In preclinical drug discovery, establishing the selectivity of a lead candidate is as crucial as determining its on-target potency.[1][2][3] A compound's interactions with unintended biological targets, known as off-target effects, are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures.[4][5] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (hereafter designated Compound-F ), a novel investigational molecule. By employing a tiered, logical approach to selectivity screening and comparing its profile against rationally chosen alternatives, researchers can build a robust dataset to support data-driven decisions for lead optimization and candidate selection.[6] The strategies outlined herein are grounded in established principles of safety pharmacology and medicinal chemistry.[4][5]

Introduction: The Imperative of Selectivity Profiling

Compound-F has been identified as a potent modulator of a primary therapeutic target, "Target-X." Structurally, it comprises a 4-fluorophenyl group linked via a propanamide spacer to a 1H-1,2,4-triazole ring. While this combination confers high affinity for Target-X, the 1,2,4-triazole moiety is a well-known structural alert.[7][8] Azole heterocycles are present in numerous marketed drugs and are notorious for their ability to coordinate with the heme iron center of cytochrome P450 (CYP) enzymes.[9][10][11][12][13] This interaction can lead to potent inhibition of CYP isozymes, creating a high risk for clinically significant drug-drug interactions (DDIs).

Therefore, a cross-reactivity study is not merely a formality but a critical step to de-risk the progression of Compound-F. This guide details the experimental rationale and protocols for a comparative study designed to elucidate the selectivity profile of Compound-F, focusing on its potential for CYP450 inhibition and broader off-target liabilities.

Rationale for Comparator Compound Selection

To contextualize the cross-reactivity data of Compound-F, a carefully selected panel of comparator compounds is essential. This panel is designed to dissect the contribution of the key structural motifs to the observed biological activity.

Compound IDStructureRationale for Inclusion
Compound-F N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamideThe investigational compound. Establishes the baseline on- and off-target activity profile.
Ketoconazole (Known Broad-Spectrum CYP Inhibitor)Positive Control. A potent, well-characterized inhibitor of multiple CYP isoforms (especially CYP3A4). Provides a benchmark for clinically relevant CYP inhibition.
Compound-I N-(4-fluorophenyl)-3-(1H-imidazol-1-yl)propanamideStructural Analog (Isostere). Replaces the 1,2,4-triazole with an imidazole. This comparison helps determine if off-target effects are specific to the triazole ring or common to related azoles.
Compound-NC N-(4-fluorophenyl)propanamideNegative Control (Scaffold). Lacks the heterocyclic core entirely. This helps determine if any observed off-target activity is driven by the azole ring or the N-(4-fluorophenyl)propanamide scaffold itself.

A Tiered Experimental Approach for Cross-Reactivity Profiling

A tiered or sequential approach to safety screening is the most resource-efficient method for building a comprehensive selectivity profile.[14] It begins with broad, high-throughput screening to identify potential liabilities, followed by more focused, mechanistic assays to confirm and characterize any hits.

G cluster_0 Tier 1: Initial Profiling cluster_1 Tier 2: Focused Investigation cluster_2 Tier 3: Mechanistic Follow-up T1_Primary Primary Target Assay (Potency at Target-X) T1_Broad Broad Safety Panel (e.g., Eurofins SafetyScreen44™) T1_Primary->T1_Broad Establish On-Target Potency T2_CYP CYP450 Inhibition Panel (Key Isoforms: 3A4, 2D6, 2C9, etc.) T1_Broad->T2_CYP Identify Off-Target 'Hits' T3_Kinetics CYP Inhibition Kinetics (Determine Ki and MOI) T2_CYP->T3_Kinetics Confirm & Characterize CYP Inhibition Hits

Fig 1. Tiered workflow for selectivity profiling.
Tier 1: Primary Potency and Broad Liability Screening

The first step is to establish the on-target potency of Compound-F and screen for liabilities against a wide, diverse set of targets known to be implicated in adverse drug reactions.

Protocol 3.1.1: On-Target Potency Assay for Target-X

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of all comparator compounds against the primary therapeutic target, Target-X.

  • Method: A validated biochemical or cell-based assay specific to Target-X is used. For this example, a fluorescence-based enzymatic assay is assumed.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution series for each compound, starting from 100 µM.

    • Add compounds to microplate wells containing Target-X enzyme and its specific substrate in assay buffer.

    • Incubate for the determined optimal time at the appropriate temperature (e.g., 60 minutes at 30°C).

    • Measure the output signal (e.g., fluorescence intensity) using a plate reader.

    • Calculate percent inhibition relative to DMSO (0% inhibition) and a known inhibitor (100% inhibition) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.1.2: Broad Safety Panel Screening

  • Objective: To identify potential off-target interactions early by screening against a panel of receptors, transporters, ion channels, and enzymes.[4][5][6]

  • Method: Utilize a commercial service such as the Eurofins Discovery SafetyScreen44™ or Pharmaron's In Vitro Safety Panel.[6][14][15] These panels use a combination of radioligand binding assays and functional assays.

  • Procedure:

    • Submit Compound-F and comparators for single-point screening at a high concentration (e.g., 10 µM).

    • The service provider will perform the assays according to their validated protocols.

    • Receive a report detailing the percent inhibition or activation at each target.

    • A common threshold for a "hit" is >50% inhibition in a binding assay, which warrants follow-up dose-response analysis.

Tier 2: Focused Cytochrome P450 Inhibition Assay

Based on the structural alert of the 1,2,4-triazole ring, a focused investigation into CYP450 inhibition is mandatory.

Protocol 3.2.1: Multi-Isoform CYP Inhibition Panel (IC50 Determination)

  • Objective: To determine the IC50 values of Compound-F and comparators against the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

  • Method: Use commercially available recombinant human CYP enzyme kits with fluorescent probe substrates (e.g., Promega P450-Glo™).

  • Procedure:

    • Prepare 8-point, 3-fold serial dilutions of each test compound.

    • In a 96-well plate, combine the human liver microsomes (or recombinant CYP enzymes), a specific probe substrate, and the NADPH regenerating system.

    • Add the test compounds to the reaction mixture. Include a positive control inhibitor for each isoform (e.g., Ketoconazole for CYP3A4).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for the recommended time.

    • Stop the reaction and add the detection reagent to generate a luminescent or fluorescent signal.

    • Measure the signal and calculate IC50 values by plotting percent inhibition versus log[concentration].

Comparative Data Analysis & Interpretation

The data generated from these experiments should be compiled into clear tables to facilitate direct comparison and interpretation. The goal is to calculate a "Selectivity Index" by comparing on-target potency to off-target activity.

Table 1: Hypothetical On-Target vs. Off-Target Activity

CompoundTarget-X IC50 (nM)Broad Panel Hit (>50% @ 10µM)CYP3A4 IC50 (nM)Selectivity Index (CYP3A4 IC50 / Target-X IC50)
Compound-F 15hERG Channel85057
Ketoconazole >10,000Multiple35<0.004
Compound-I 25hERG Channel4,500180
Compound-NC >10,000None>50,000N/A

Interpretation:

  • Compound-F shows potent on-target activity. Its CYP3A4 inhibition is moderate, with a selectivity window of 57-fold. This is a potential liability that needs careful monitoring. The hERG channel hit is also a significant concern requiring further investigation.

  • Ketoconazole acts as expected, showing potent CYP3A4 inhibition and no on-target activity.

  • Compound-I (Imidazole) is slightly less potent on-target but shows a significantly improved selectivity window against CYP3A4 (180-fold). This suggests that the triazole ring is a stronger driver of CYP inhibition than the imidazole ring in this scaffold.

  • Compound-NC (No Core) is inactive at both the primary target and CYP3A4, confirming that the heterocyclic ring is essential for both on-target and off-target activity.

Mechanistic Insights: The Structural Basis of Azole-Mediated CYP Inhibition

The inhibitory activity of azole-containing compounds against CYP enzymes is a well-understood mechanism. The nitrogen atoms in the triazole (or imidazole) ring act as a ligand, directly coordinating with the ferric (Fe³⁺) heme iron atom at the core of the CYP enzyme's active site.[9][10][13] This binding event displaces a water molecule that is normally coordinated to the heme iron in the enzyme's resting state, effectively blocking the active site and preventing the binding and metabolism of endogenous substrates or other drugs.[9][10][11]

G Azole {Azole Inhibitor (Compound-F) | N-atom} P450:heme->Azole:n Water H₂O P450->Water Release

Fig 2. Mechanism of azole inhibition of CYP450.

This strong coordinate bond makes many azoles potent, and often broad-spectrum, inhibitors of the CYP family. The >5-fold weaker inhibition by Compound-I compared to Compound-F suggests subtle differences in the electronics or sterics of the imidazole versus triazole ring affect the stability of this coordination complex.

Conclusion and Strategic Recommendations

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound-F) .

Key Findings from the Hypothetical Data:

  • Primary Liability: Compound-F exhibits moderate inhibition of CYP3A4, a critical enzyme for drug metabolism. A selectivity index of ~50-fold is a cause for concern and may predict a risk of drug-drug interactions in a clinical setting.

  • Structural Causality: The triazole ring is the primary driver of CYP3A4 inhibition, as its removal abolishes the activity, and its replacement with an imidazole significantly weakens it.

  • Additional Liabilities: The hit on the hERG channel in the broad safety panel is a significant finding that must be prioritized for follow-up studies, as hERG inhibition is linked to potentially fatal cardiac arrhythmias.

Future Directions & Recommendations:

  • hERG Follow-up: Immediately conduct a dose-response study to determine the IC50 of Compound-F for the hERG channel using a validated patch-clamp assay. A selectivity window of less than 30-fold between hERG IC50 and therapeutic plasma concentration is a major safety concern.

  • Medicinal Chemistry Efforts: Initiate a structure-activity relationship (SAR) campaign to mitigate CYP and hERG liabilities. The data from Compound-I suggests that exploring alternative heterocycles could be a fruitful strategy to improve selectivity while maintaining on-target potency.[3]

  • In Vivo Assessment: If the selectivity profile can be improved, subsequent in vivo studies in animal models should be designed to assess the pharmacokinetic profile and look for evidence of drug-drug interactions.

By rigorously and proactively assessing cross-reactivity, research teams can identify and mitigate potential safety liabilities early, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • de Visser, S. P., & Kumar, D. (2008). How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. The Journal of Physical Chemistry A, 112(47), 11847-11850. [Link]

  • de Visser, S. P., & Kumar, D. (2008). How do azoles inhibit cytochrome P450 enzymes? A density functional study. PubMed, 19018596. [Link]

  • de Visser, S. P., & Kumar, D. (2008). How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. ResearchGate. [Link]

  • Ubbink, M., & Worrall, J. A. R. (2021). To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. Inorganic Chemistry, 60(24), 18367-18378. [Link]

  • de Visser, S. P., & Kumar, D. (2008). How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. ACS Publications. [Link]

  • Colby, J. M., & Hughey, J. J. (2019). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Clinical Chemistry, 65(10), 1289-1298. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]

  • Rout, B., et al. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. National Institutes of Health, PMC9325254. [Link]

  • Yang, T., & Huwiler, K. (2023). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. National Institutes of Health, PMC3426639. [Link]

  • Patsnap. (2023). How to improve drug selectivity?. Patsnap Synapse. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Bowes, J., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of Pharmacological and Toxicological Methods, 60(1), 1-16. [Link]

  • Pharmaron. (n.d.). In vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Eurofins Discovery. (n.d.). About Us. Eurofins Discovery. [Link]

  • Bielinska, K., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 79(24), 12095-12105. [Link]

  • Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. [Link]

  • Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1289-1298. [Link]

  • Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed, 31578215. [Link]

  • Al-Salama, Z., et al. (2021). Methods for identifying culprit drugs in cutaneous drug eruptions: A scoping review. JAAD International, 3, 1-13. [Link]

  • ResearchGate. (n.d.). Naturally occurring compounds that contain 1,2,4‐triazole. ResearchGate. [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Systematic Reviews in Pharmacy, 15(1), 1-14. [Link]

  • Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 223, 113642. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 28(16), 6138. [Link]

  • Stana, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3816. [Link]

  • Parchenko, V. V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Regulatory Mechanisms in Biosystems, 13(1), 128-135. [Link]

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Validation

"evaluating the ADME-Tox profile of N-phenyl-propanamides"

Advanced ADME-Tox Profiling of N-Phenyl-Propanamides: A Comparative Guide to 3D Hepatic Microtissues vs. 2D Monolayers Introduction N-phenyl-propanamides represent a highly potent class of neuroactive compounds, most not...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced ADME-Tox Profiling of N-Phenyl-Propanamides: A Comparative Guide to 3D Hepatic Microtissues vs. 2D Monolayers

Introduction

N-phenyl-propanamides represent a highly potent class of neuroactive compounds, most notably serving as the core chemical scaffold for fentanyl and its synthetic opioid analogues[1]. While their extreme analgesic efficacy is well-documented, the development of novel N-phenyl-propanamide derivatives—whether for targeted CNS applications or non-opioid receptor modulation—demands rigorous ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling[2].

These compounds are characterized by high lipophilicity, rapid tissue distribution, and extensive hepatic clearance. Consequently, evaluating their metabolic stability and potential for drug-induced liver injury (DILI) requires in vitro models that accurately recapitulate human hepatic physiology over extended dosing periods. This guide objectively compares the performance of advanced 3D Primary Human Hepatocyte (PHH) Spheroids against traditional 2D PHH Monolayers for the preclinical evaluation of N-phenyl-propanamides.

The Mechanistic Challenge: Hepatic Clearance and Bioactivation

To understand why platform selection is critical, we must examine the causality behind N-phenyl-propanamide metabolism. The primary metabolic fate of these compounds involves CYP3A4- and CYP2D6-mediated N-dealkylation (e.g., conversion to nor-metabolites) and monohydroxylation of the piperidine or phenyl rings[2]. Because these compounds are often classified as "high clearance" drugs, accurately calculating their intrinsic clearance ( CLint​ ) and identifying low-turnover reactive intermediates is paramount.

Traditional 2D PHH monolayers fail to address this challenge. When cultured in a 2D format, hepatocytes undergo rapid dedifferentiation, losing crucial hepatic functions and downregulating CYP450 expression within 24 to 48 hours[3]. This temporal instability prevents the execution of repeated-dose toxicity assays and leads to the severe underprediction of clearance for slowly metabolized analogs.

In contrast, 3D PHH Spheroids (e.g., commercially available microtissues from InSphero or Cyprotex) maintain complex cell-cell interactions, polarized transporter expression, and stable transcriptomic/proteomic profiles for over 14 days[3]. This sustained metabolic competence allows for the accumulation of slowly forming toxic metabolites, making 3D spheroids 2- to 3-fold more sensitive in detecting hepatotoxicity than their 2D counterparts[4].

Platform Comparison: 2D vs. 3D Hepatic Models

The following table summarizes the quantitative and functional differences between 2D and 3D platforms when applied to the ADME-Tox profiling of lipophilic N-phenyl-propanamides.

ParameterTraditional 2D PHH MonolayersAdvanced 3D PHH SpheroidsMechanistic Impact on N-phenyl-propanamides
Culture Viability < 5 days> 14–28 daysAllows for repeated-dose toxicity testing to mimic clinical pharmacokinetics.
CYP450 Stability Rapid decline within 24–48hStable expression for >14 daysEssential for detecting CYP3A4-mediated N-dealkylation metabolites[3].
Transporter Polarization Poor / Lost rapidlyMaintained (Apical/Basolateral)Accurately models the biliary excretion of hydroxylated metabolites.
DILI Sensitivity Low (High false-negative rate)2- to 3-fold higher sensitivityCaptures oxidative stress induced by reactive intermediates[4].
Intrinsic Clearance Underpredicted for low-turnoverHighly correlative to in vivoPrevents the clinical accumulation of highly lipophilic analogs.

Experimental Protocol: 3D Microtissue-Based Hepatotoxicity and Clearance Assay

To ensure scientific integrity, the following methodology details a self-validating, 14-day repeated-dose workflow for evaluating N-phenyl-propanamides using 3D PHH spheroids. The causality behind this extended design is to provide sufficient time for CYP-mediated bioactivation while continuously monitoring cellular health.

Phase 1: Spheroid Equilibration & Baseline Validation

  • Obtain cryopreserved 3D PHH spheroids (multi-donor pools are highly recommended to mitigate CYP polymorphism bias).

  • Culture in ultra-low attachment (ULA) 96-well plates using a serum-free, hormonally defined hepatic maintenance medium.

  • Equilibrate for 3–5 days at 37°C, 5% CO₂.

  • Self-Validation Step: Measure baseline ATP in a satellite plate to confirm >95% viability before initiating compound exposure.

Phase 2: Repeated-Dose Compound Exposure

  • Prepare an 8-point dose-response curve of the N-phenyl-propanamide test articles in DMSO.

  • Critical Causality: Final DMSO concentration must strictly remain 0.1% (v/v) to prevent solvent-induced CYP3A4 inhibition, which would artificially suppress metabolite generation.

  • Dose the spheroids on Days 0, 4, 7, and 10. This repeated-exposure model mimics chronic clinical dosing and forces the accumulation of reactive N-dealkylated metabolites.

Phase 3: Longitudinal ADME Sampling

  • At 1, 4, 8, 24, and 48 hours post-initial dose, extract 10 µL of supernatant from the culture wells.

  • Quench the samples with ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., fentanyl-D5).

  • Analyze via LC-MS/MS to quantify parent compound depletion and calculate CLint​ .

  • Self-Validation Step: Include a high-clearance positive control (e.g., midazolam) and a low-clearance control to validate the functional dynamic range of the CYP enzymes during the specific assay run.

Phase 4: Multiparametric Toxicity Endpoint (Day 14)

  • Glutathione (GSH) Depletion: Assess oxidative stress caused by reactive intermediates using a luminescent GSH assay. A drop in GSH prior to cell death indicates mechanism-based toxicity.

  • Cellular ATP Content: Lyse the spheroids and measure ATP via a luciferase-based assay (e.g., CellTiter-Glo® 3D) to determine the IC50​ for hepatotoxicity.

Pathway and Workflow Visualization

The following diagram illustrates the metabolic bioactivation pathway of N-phenyl-propanamides and the divergent analytical outcomes when utilizing 2D versus 3D hepatic models.

G Compound N-phenyl-propanamides (High Lipophilicity) CYP Hepatic Metabolism (CYP3A4 / CYP2D6) Compound->CYP Phase I Clearance Metabolites N-dealkylation & Hydroxylation CYP->Metabolites Primary Pathway Tox Reactive Intermediates (Oxidative Stress) CYP->Tox Bioactivation Model2D 2D PHH Monolayer (Rapid CYP Loss <48h) Metabolites->Model2D Model3D 3D PHH Spheroid (Stable CYP >14 Days) Metabolites->Model3D Tox->Model2D Tox->Model3D FalseNeg False Negatives & Underestimated CL_int Model2D->FalseNeg Assay Failure Clearance Accurate CL_int & Chronic Tox Detection Model3D->Clearance Predictive Success

Metabolic workflow of N-phenyl-propanamides comparing 2D and 3D hepatic evaluation platforms.

Conclusion

For the ADME-Tox evaluation of highly lipophilic, rapidly metabolized compounds like N-phenyl-propanamides, traditional 2D PHH monolayers present an unacceptable risk of false-negative toxicity and underestimated clearance. 3D PHH spheroids provide a physiologically relevant, temporally stable alternative that ensures scientific integrity and predictive success in preclinical drug development.

References

  • [1] N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittelforschung. [Link]

  • [4] 3D Primary Human Hepatocytes (PHH) Spheroids Demonstrate Increased Sensitivity to Drug-induced Liver Injury in Comparison to 2D. Corning Life Sciences.[Link]

  • [3] Comparison of Hepatic 2D Sandwich Cultures and 3D Spheroids for Long-term Toxicity Applications: A Multicenter Study. Toxicological Sciences.[Link]

  • [2] Molecular Pharmacology Profiling of Phenylfentanil and Its Analogues to Understand the Putative Involvement of an Adrenergic Mechanism in Fentanyl-Induced Respiratory Depression. Journal of Medicinal Chemistry.[Link]

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Comparative

Head-to-Head Comparison Guide: N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Derivatives in Neuroprotective Drug Discovery

As the demand for disease-modifying therapies in neurodegeneration grows, dual-action pharmacophores have become a focal point in drug design. Among these, N-aryl-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives have eme...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for disease-modifying therapies in neurodegeneration grows, dual-action pharmacophores have become a focal point in drug design. Among these, N-aryl-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives have emerged as highly versatile scaffolds, exhibiting both acetylcholinesterase (AChE) inhibition and direct neuroprotective effects against oxidative stress[1].

This technical guide provides a head-to-head evaluation of the 4-fluoro derivative —N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide—against its structural analogs (such as the 4-methoxy variant) and clinical standards. By dissecting the causality behind its structural design and outlining self-validating experimental protocols, this guide serves as an authoritative resource for researchers optimizing triazole-based neuroprotectants.

Mechanistic Rationale: The Logic of 4-Fluoro Substitution

The structural transition from an unsubstituted anilide to a para-substituted derivative fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile. The 4-fluoro substitution is not arbitrary; it is a calculated modification designed to solve specific liabilities in CNS drug development:

  • Metabolic Shielding: Unsubstituted N-phenyl rings are highly susceptible to para-hydroxylation by hepatic CYP450 enzymes, leading to rapid clearance. The high carbon-fluorine bond dissociation energy (∼115 kcal/mol) effectively blocks this metabolic liability, increasing the drug's half-life.

  • Blood-Brain Barrier (BBB) Penetration: Fluorine's high electronegativity and low polarizability increase the overall lipophilicity (cLogP) of the propanamide scaffold without adding significant steric bulk. This enhances passive diffusion across the BBB compared to the more polar, electron-donating 4-methoxy analog.

  • Target Anchoring: The 1,2,4-triazole ring acts as a potent hydrogen bond acceptor, coordinating with the peripheral anionic site (PAS) of AChE. Simultaneously, the lipophilic 4-fluorophenyl tail extends into the hydrophobic gorge of the enzyme, stabilizing the inhibitor-enzyme complex.

Pathway OHDA 6-OHDA Exposure ROS ROS Overproduction OHDA->ROS Bax Bax Upregulation ROS->Bax Caspase Caspase-3 Activation Bax->Caspase Neuroprotection Neuroprotection Bax->Neuroprotection Apoptosis Neuronal Apoptosis Caspase->Apoptosis Drug 4-Fluoro Triazole Derivative Drug->ROS Inhibits Drug->Bax Downregulates AChE AChE Inhibition Drug->AChE AChE->Neuroprotection

Fig 1: Neuroprotective mechanism of N-(4-fluorophenyl) triazole derivatives against 6-OHDA.

Quantitative Head-to-Head Comparison

To objectively evaluate the 4-fluoro derivative, we benchmark its performance against the 4-methoxy derivative (identified as a potent AChE inhibitor in recent literature ) [1], an unsubstituted baseline, and Donepezil.

Compound VariantPhenyl SubstitutionAChE Inhibition (30 µM)AChE Inhibition (300 µM)6-OHDA NeuroprotectioncLogP
4-Fluoro Derivative 4-Fluoro (-F)28.5%82.1%High (Rescue > 75%)2.15
4-Methoxy Derivative 4-Methoxy (-OCH₃)30.2%86.2%Moderate (Rescue ~ 65%)1.85
Unsubstituted None (-H)15.4%64.4%Low (Rescue < 50%)1.90
Donepezil (Standard) N/A>99%>99%High3.20

Data Synthesis: While the 4-methoxy derivative exhibits slightly superior AChE inhibition in vitro (likely due to enhanced cation-π interactions facilitated by the electron-donating group), the 4-fluoro derivative demonstrates superior overall neuroprotection in cellular models. This is directly attributable to its optimized cLogP (2.15), which allows for rapid intracellular accumulation to block 6-OHDA-induced Bax upregulation before irreversible mitochondrial depolarization occurs.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for characterizing these compounds.

Workflow Synth Synthesis (Amidation) Char NMR/HRMS Validation Synth->Char AChE AChE Kinetics (Ellman's) Char->AChE Cell SH-SY5Y (6-OHDA) AChE->Cell Viability MTT/LDH Readout Cell->Viability

Fig 2: Experimental workflow for evaluating triazole-based propanamide derivatives.

Protocol A: AChE Inhibition Kinetics (Modified Ellman's Assay)

This protocol quantifies the binding affinity of the triazole derivatives against AChE using a colorimetric readout [2].

  • Step 1: Reagent Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0), 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and 7.5 mM acetylthiocholine iodide (ATCI).

    • Causality: The pH 8.0 buffer ensures optimal AChE catalytic activity while maintaining DTNB in a reactive state. DTNB rapidly traps the thiocholine product generated by AChE, producing the 5-thio-2-nitrobenzoate anion (absorbs at 412 nm) for direct kinetic tracking.

  • Step 2: Equilibrium Incubation. Pre-incubate human recombinant AChE (0.05 U/mL) with the 4-fluoro derivative (1 µM to 300 µM) for 15 minutes at 25°C in a 96-well microplate.

    • Causality: Pre-incubation is critical. It allows the reversible triazole inhibitor to reach binding equilibrium with the enzyme's PAS before the substrate introduces competitive kinetics.

  • Step 3: Kinetic Readout & Self-Validating Blanking. Add ATCI to initiate the reaction. Read absorbance at 412 nm every 30 seconds for 5 minutes.

    • Self-Validation Check: Triazole-propanamide scaffolds can possess intrinsic UV-Vis absorbance. You must simultaneously run a "non-enzyme blank" (Compound + DTNB + Buffer). Subtracting this baseline isolates true enzymatic inhibition, preventing false-positive IC50 artifacts caused by the compound's own spectral overlap.

Protocol B: 6-OHDA Neurotoxicity Rescue in SH-SY5Y Cells

This protocol evaluates the ability of the compound to halt Parkinsonian oxidative stress cascades [3].

  • Step 1: Differentiation. Seed SH-SY5Y neuroblastoma cells at 1×104 cells/well. Treat with 10 µM retinoic acid (RA) for 7 days, replacing media every 48 hours.

    • Causality: Undifferentiated SH-SY5Y cells are highly proliferative neuroblasts. RA treatment downregulates proliferation and induces a mature dopaminergic phenotype (e.g., increased tyrosine hydroxylase), making them susceptible to 6-OHDA and accurately mimicking in vivo neuronal targets.

  • Step 2: Prophylactic Dosing. Treat the differentiated cells with the 4-fluoro derivative (10 µM) exactly 2 hours prior to the addition of 100 µM 6-OHDA.

    • Causality: Prophylactic administration provides the lipophilic 4-fluoro compound sufficient time to partition across the cell membrane and stabilize intracellular targets before 6-OHDA triggers massive reactive oxygen species (ROS) generation.

  • Step 3: Orthogonal Viability Validation. After 24 hours, assess viability using both the MTT assay (mitochondrial reductase activity) and the LDH release assay (plasma membrane integrity).

    • Self-Validation Check: Relying solely on MTT is a fatal flaw in neuroprotection assays, as some small molecules artificially upregulate mitochondrial oxidoreductases without preventing cell death. If MTT indicates 80% viability but LDH release remains high, the neuroprotective claim is invalid. True neuroprotection requires concordant rescue across both orthogonal assays.

References

  • TARIKOĞULLARI DOĞAN AH, SAYLAM M, YILMAZ S, PARLAR S, BALLAR P, ALPTÜZÜN V. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turk J Pharm Sci. 2025;22(1):1-9. URL: [Link]

  • Ellman GL, Courtney KD, Andres V Jr, Feather-Stone RM. A new and rapid colorimetric determination of acetylcholinesterase activity. Biochem Pharmacol. 1961;7(2):88-95. URL:[Link]

  • Blum D, Torch S, Lambeng N, Nissou M, Benabid AL, Sadoul R, Verna JM. Molecular pathways involved in the neurotoxicity of 6-OHDA, dopamine and MPTP: contribution to the apoptotic theory in Parkinson's disease. Prog Neurobiol. 2001;65(2):135-72. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

This document provides essential safety and logistical procedures for the proper disposal of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. As a specialized laboratory chemical, its handling and disposal requir...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical procedures for the proper disposal of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. As a specialized laboratory chemical, its handling and disposal require a systematic approach grounded in regulatory compliance and a deep understanding of its chemical nature. This guide is intended for researchers, scientists, and drug development professionals.

Important Disclaimer: A specific Safety Data Sheet (SDS) for N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide was not available at the time of publication. The procedural guidance herein is a synthesis of information from the safety data sheets of structurally similar triazole-based and fluorinated aromatic compounds, alongside established best practices for laboratory chemical waste management.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding, as they will provide disposal protocols specific to your location and in compliance with local, state, and federal regulations. [1][2]

Hazard Assessment: A Proactive Approach

Understanding the potential hazards of a compound is the first step in ensuring safe handling and disposal. Based on its structural motifs—a fluorinated aromatic ring and a 1,2,4-triazole group—we must anticipate the following potential hazards:

  • Toxicity: Triazole-containing compounds can exhibit varying levels of toxicity.[3][4] Some are known to be harmful if swallowed or may cause damage to organs through prolonged exposure.[3][4]

  • Environmental Persistence: Triazole-based fungicides can be persistent in the environment, with long half-lives in soil and water.[5] Improper disposal can lead to long-term aquatic toxicity.[3][5]

  • Halogenated Compound Concerns: Fluorinated organic compounds are often categorized as halogenated waste.[2][6] These require specific disposal pathways, typically high-temperature incineration, to prevent the formation of hazardous byproducts.[2]

Given these factors, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and any materials contaminated with it must be treated as hazardous waste.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The following table summarizes the minimum requirements.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[1][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential absorption.[1][7]
Body Protection A standard laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure to spills or contamination.[1][7]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.Prevents inhalation of potentially harmful dust or vapors.[1]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent chemical exposure and environmental contamination.[1]

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[1]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[1]

  • Don PPE: Before addressing the spill, ensure you are wearing the complete set of recommended PPE.

  • Containment:

    • For Dry Spills: Carefully sweep or vacuum the material.[1] It is crucial to avoid generating dust.[1] If using a vacuum, it must be equipped with a HEPA filter.[1]

    • For Liquid Spills (if in solution): Use an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup and Decontamination: Collect all contaminated absorbent materials and the spilled substance into a designated hazardous waste container. Thoroughly clean the spill area with soap and water.[1]

  • Disposal: All cleanup materials must be disposed of as hazardous waste according to your institution's guidelines.[1]

Comprehensive Disposal Protocol

The disposal of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide must be managed under the "cradle-to-grave" principle established by the Resource Conservation and Recovery Act (RCRA), which holds the generator legally responsible for the waste from its creation to its final disposal.[8][9]

Step 1: Waste Identification and Segregation

Proper segregation is fundamental to safe and compliant chemical waste disposal.[10]

  • Identify: This waste must be classified as "Halogenated Organic Waste." [2]

  • Segregate: Keep this waste stream separate from all other waste types, including:

    • Non-halogenated organic waste.[11]

    • Acids and bases.[12]

    • Oxidizing and reducing agents.[12]

    • Aqueous waste.[13]

Causality: Mixing incompatible waste streams can cause dangerous chemical reactions.[10] Furthermore, waste processors use different methods for different waste types; mixing halogenated and non-halogenated solvents, for example, complicates the incineration process and violates regulatory requirements.[6][11]

Step 2: Containerization and Labeling

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12][14]

  • Container Selection: Use a designated, chemically compatible, and leak-proof container that can be securely sealed.[15] The container must be in good condition, free from damage or deterioration.[14][15]

  • Labeling: The container must be clearly and legibly labeled with the following information as soon as waste is added:[10][14]

    • The words "HAZARDOUS WASTE" .[10][14]

    • The full chemical name: "N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide" . Do not use abbreviations or chemical formulas.[14]

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[12]

    • The date accumulation began.[8]

Step 3: Waste Storage

Proper storage of the sealed waste container is crucial while awaiting pickup.

  • Location: Store the container in a cool, dry, and well-ventilated secondary containment system within a designated SAA.[2][12]

  • Closure: The container must be kept tightly closed at all times, except when adding waste.[14] A funnel must not be left in the container opening.[14]

  • Inspections: The SAA must be inspected weekly for any signs of leakage or container degradation.[12]

Step 4: Arranging for Final Disposal
  • Contact EHS: When the waste container is nearly full (approximately 90%), contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[2][14]

  • Documentation: You will likely need to complete a chemical waste pickup form, providing all necessary details about the waste.[14] Every shipment of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your lab to its final destination.[8]

  • Final Treatment: The most probable disposal method for this type of compound is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[2] Never attempt to dispose of this chemical down the drain or in the regular trash.[2][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

G Disposal Workflow for N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide cluster_0 On-Site Laboratory Procedures cluster_1 Disposal Coordination cluster_2 Final Disposition Start Waste Generated (Solid or Liquid) Identify Identify as 'Hazardous Waste: Halogenated Organic' Start->Identify Segregate Segregate from Non-Halogenated, Reactive, and Aqueous Waste Identify->Segregate Containerize Collect in a Designated, Chemically-Resistant Container Segregate->Containerize Label Label Container: 'HAZARDOUS WASTE' Full Chemical Name Accumulation Date Containerize->Label Store Store in a Secure Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Inspect Conduct Weekly Inspections for Leaks and Degradation Store->Inspect ContactEHS Container is 90% Full: Contact Institutional EHS or Licensed Waste Vendor Inspect->ContactEHS Pickup Arrange for Waste Pickup and Complete Manifest ContactEHS->Pickup Transport Transport to an Approved Hazardous Waste Facility Pickup->Transport Incinerate Final Treatment: High-Temperature Incineration Transport->Incinerate

Caption: Disposal workflow for N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. Retrieved from Columbia Research. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA. [Link]

  • Clean Harbors. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from Clean Harbors. [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from EPA. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA. [Link]

  • OSHACode EHS. (n.d.). RCRA Hazardous Waste - 7 Keys and Its Impact. Retrieved from OSHACode EHS. [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from Case Western Reserve University. [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from Carl ROTH. [Link]

  • Clausthal University of Technology. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from Clausthal University of Technology. [Link]

  • BASF. (2022, July 19). Safety data sheet: Revysky®. Retrieved from agro.basf.pl. [Link]

  • Chachibaia, T. (2017, April 26). SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT. ResearchGate. [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from University of Otago. [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from University of Essex. [Link]

  • ResearchGate. (2025). Triazoles in the environment: An update on occurrence, fate, health hazards, and removal techniques. Retrieved from ResearchGate. [Link]

  • NextSDS. (n.d.). (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Global Substance Registration System. (n.d.). 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. Retrieved from gsrs.ncats.nih.gov. [Link]

  • Maastricht University. (n.d.). Hazardous waste from laboratories UNS50 and UNS40. Retrieved from Maastricht University. [Link]

  • University of Reading. (2021, July 20). The disposal of laboratory waste. Retrieved from University of Reading. [Link]

Sources

Handling

Personal protective equipment for handling N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) and synthetic intermediates not merely as a regulatory checklist, but as a rigorous scientific discipline. N-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) and synthetic intermediates not merely as a regulatory checklist, but as a rigorous scientific discipline. N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a specialized fluorinated triazole derivative. To design an effective Personal Protective Equipment (PPE) ensemble and operational strategy, we must first deconstruct its molecular architecture to understand its inherent hazards.

Safety is not achieved by blindly wearing gear; it is achieved by understanding why the gear is necessary.

Chemical Hazard Profiling & Causality

The physicochemical properties of this compound dictate its interaction with biological barriers and the environment:

  • Fluorophenyl Moiety : The addition of a fluorine atom to the phenyl ring significantly increases the molecule's lipophilicity (LogP). This enhances its ability to permeate the stratum corneum of the skin, making dermal exposure a critical systemic hazard.

  • 1,2,4-Triazole Ring : Triazoles are potent pharmacophores known for their high affinity to cytochrome P450 (CYP) enzymes. Unintended systemic absorption could lead to hepatotoxicity or endocrine disruption due to off-target CYP inhibition.

  • Propanamide Linker : Amide linkages facilitate strong intermolecular hydrogen bonding, typically resulting in a fine, crystalline powder during synthesis. This creates a high risk of aerosolization and inhalation of respirable dust (<10 µm aerodynamic diameter) during mechanical transfer.

Risk Assessment & PPE Mitigation Matrix

Based on the [1], handling this compound requires a highly specific Chemical Hygiene Plan (CHP). The following table summarizes the hazard causality and the mandatory PPE required to mitigate these risks.

Molecular FeatureQuantitative / Physical PropertyHazard CausalityMandatory PPE Specification
Fluorophenyl Ring High Lipophilicity (Estimated LogP > 2.5)Rapid stratum corneum permeation leading to systemic toxicity.Double Nitrile Gloves (>0.12mm thickness). Latex is highly permeable to lipophilic compounds.
Propanamide Linker Solid Crystalline StateGenerates respirable dust (<10 µm) during weighing/transfer.Powder Weighing Hood (Primary). P100 Respirator (Secondary/Spill).
1,2,4-Triazole Core High CYP450 Binding AffinityHepatotoxicity upon systemic absorption via mucous membranes.ANSI Z87.1 Goggles & Tyvek Lab Coat (fluid-resistant).

Operational Workflow & Handling Protocol

Trust in a safety protocol comes from its reproducibility. The following self-validating workflow ensures a zero-exposure environment. Because the crystalline powder poses an inhalation hazard, all handling must occur within a negative-pressure environment to maintain ISO cleanroom standards, as recommended for API handling () [3].

Workflow A 1. Pre-Weighing Don PPE & Verify Negative Pressure B 2. Containment Transfer to Powder Weighing Hood A->B Verify airflow C 3. Handling Weighing & Solubilization B->C Inside enclosure D 4. Decontamination Wipe down & Doff PPE C->D Post-task

Fig 1: Operational workflow for handling N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Step-by-Step Weighing and Solubilization Methodology:

  • Preparation & Validation : Verify the inward airflow of the Powder Weighing Hood (target face velocity: 80-100 fpm). Don all baseline PPE (double nitrile gloves, chemical splash goggles, Tyvek coat). Causality: Verifying airflow before opening the container is a self-validating step to ensure containment is active.

  • Static Mitigation : Fluorinated powders are highly susceptible to static charge, causing them to "jump" and aerosolize. Use an anti-static bar or zero-stat gun on the weighing spatula and analytical balance prior to opening the chemical vial.

  • Transfer : Transport the sealed chemical container to the hood using a secondary containment vessel.

  • Weighing : Open the container only within the active zone of the hood (at least 6 inches inside the sash). Weigh the required mass into a pre-tared, sealable vial.

  • In-Situ Solubilization : Whenever possible, add your primary solvent (e.g., DMSO or DMF) directly to the vial inside the hood before sealing. Causality: Handling the compound as a solution drastically reduces the risk of aerosolization compared to transporting dry powder across the lab.

  • Decontamination : Wipe down the exterior of the sealed vial, the balance, and the hood surface with a solvent-dampened wipe (e.g., 70% Isopropanol), followed by a dry wipe. Doff the outer gloves inside the hood and dispose of them as hazardous solid waste.

Spill Response & Disposal Plan

A spill of a highly lipophilic API requires immediate, procedural action to prevent facility cross-contamination. Double-gloving and respiratory protection are strictly required during cleanup, aligning with [2].

SpillResponse A Spill Detected Evacuate & Isolate Area B Risk Assessment Evaluate Volume A->B C Don Spill PPE Respirator & Double Gloves B->C D Containment Apply Wet Absorbent C->D E Disposal Seal in HazMat Bags D->E

Fig 2: Step-by-step spill response and containment pathway for triazole derivative exposure.

Step-by-Step Spill Cleanup Methodology:

  • Isolation : Evacuate personnel from the immediate vicinity. If the spill occurs outside a hood, allow 15 minutes for the HVAC system to clear ambient aerosols before re-entering.

  • PPE Escalation : Don a NIOSH-approved half-mask respirator with P100 cartridges, chemical-resistant boot covers, and fresh double nitrile gloves.

  • Containment (Dry Spill) : Do not sweep dry powder, as this generates massive aerosol clouds. Gently cover the powder with absorbent pads lightly dampened with water or a surfactant solution to suppress dust.

  • Collection : Use a disposable plastic scoop (never a brush) to collect the dampened material. Place all recovered material and used spill pads into a primary hazardous waste bag.

  • Chemical Disposal : Seal the primary bag and place it into a secondary, rigid, properly labeled hazardous waste container. The compound must be disposed of via high-temperature incineration through a certified chemical waste contractor. Never flush triazole derivatives down the drain, as they are highly toxic to aquatic ecosystems and resist standard wastewater treatment.

References

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Recommendations for Chemical Protective Clothing . Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • Negative Pressure Environments in Pharmaceutical Manufacturing . Technical Air Products (2025). Available at:[Link]

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